Tetramethylrhodamine-5-iodoacetamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H24IN3O4 |
|---|---|
分子量 |
569.4 g/mol |
IUPAC名 |
6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)34-23-13-17(30(3)4)7-10-20(23)25(19)18-8-5-15(28-24(31)14-27)11-21(18)26(32)33/h5-13H,14H2,1-4H3,(H,32,33) |
InChIキー |
UONQCTUIVAFVBI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=NC(=O)CI)C=C3C(=O)O)C4=C(O2)C=C(C=C4)N(C)C |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)
Introduction
Tetramethylrhodamine-5-iodoacetamide, commonly known as 5-TMRIA, is a high-quality, thiol-reactive fluorescent dye.[1] As a derivative of the rhodamine class of fluorophores, it is characterized by its bright, photostable, and pH-insensitive orange-red fluorescence.[2][3] 5-TMRIA is specifically the pure 5-isomer, which is often preferred over mixed isomers to ensure consistency and reproducibility in experimental results.[4][5] Its primary application lies in the covalent labeling of cysteine residues on proteins, making it an invaluable tool for researchers in proteomics, biochemistry, and drug discovery for studying protein structure, interactions, and dynamics.[5][6]
Core Properties and Specifications
The fundamental chemical, physical, and spectroscopic properties of 5-TMRIA are summarized below. These characteristics are essential for its application in experimental design.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-[3,6-Bis(dimethylamino)-9-xantheniumyl]-5-[(iodoacetyl)amino]benzoate | [7] |
| Synonyms | 5-TMRIA, Xanthylium, 9-[2-carboxy-4-[(2-iodoacetyl)amino]phenyl]-3,6-bis(dimethylamino)-, inner salt | [6][7] |
| Molecular Formula | C₂₆H₂₄IN₃O₄ | [7][8] |
| Molecular Weight | 569.39 g/mol | [8][9] |
| CAS Number | 114458-99-0 | [4][8] |
| Form | Lyophilized solid | [4] |
| Solubility | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | [4][5] |
| Storage Conditions | -20°C, protected from light | [4][10] |
Spectroscopic Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~541 - 560 nm | [4][5] |
| Emission Maximum (λem) | ~567 - 580 nm | [4][5] |
| Appearance | Orange-red fluorescence | [2][4] |
Mechanism of Action: Thiol-Reactive Labeling
The utility of 5-TMRIA as a labeling agent stems from the reactivity of its iodoacetamide (B48618) functional group. This group serves as an alkylating agent that forms a stable, covalent thioether bond specifically with the sulfhydryl (thiol) group of cysteine residues.[11]
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[12] The deprotonated thiolate anion (S⁻) of a cysteine residue acts as the nucleophile, attacking the carbon atom bonded to the iodine atom on the iodoacetamide moiety. This results in the displacement of iodine as the leaving group and the formation of the irreversible thioether linkage.[12] The optimal pH for this reaction is typically between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to act as an effective nucleophile.[13] While highly selective for thiols, iodoacetamides can exhibit some reactivity towards other nucleophilic residues like histidine or methionine, particularly at higher concentrations or prolonged reaction times.[6][13]
Applications in Research and Development
5-TMRIA is a versatile tool employed in a wide array of biochemical and biophysical applications.
-
Proteomic Analysis: It is used for the non-specific labeling of proteins in a complex mixture, allowing for their visualization and quantification in electrophoretic gels.[6]
-
Structural Biology: The dye can be used to study protein structural changes and protein-protein or protein-DNA interactions.[5] Changes in the fluorescence signal can indicate conformational shifts or binding events.
-
Chemoproteomics: 5-TMRIA is utilized in competitive ligand screening assays. For instance, it has been used as a probe to identify novel covalent ligands for the E3 ubiquitin ligase RNF114 by measuring the inhibition of its binding to the target protein.[14]
-
Fluorescence Resonance Energy Transfer (FRET): Due to its spectral properties, 5-TMRIA can serve as an acceptor in FRET-based assays to measure molecular proximity and interactions.[2]
-
Ion Channel Dynamics: The dye is used in voltage-clamp fluorometry, where it is attached to cysteine residues in the voltage-sensor domains of ion channels to monitor structural rearrangements associated with channel gating.[3]
Experimental Protocol: Protein Labeling with 5-TMRIA
This section provides a generalized protocol for the covalent labeling of a protein with 5-TMRIA. Optimization may be required depending on the specific protein and experimental goals.
Reagent Preparation
-
Protein Solution: Dissolve the protein of interest in a suitable buffer at a pH between 7.0 and 8.5 (e.g., 100 mM phosphate (B84403) buffer).[15] The protein concentration should typically be between 50-100 µM.[15] Ensure the buffer is free of extraneous thiol-containing compounds like DTT or β-mercaptoethanol.[13]
-
Disulfide Reduction (Optional): If the protein's cysteine residues are oxidized or form disulfide bonds, they must be reduced. Add a 10-fold molar excess of a reducing agent like TCEP and incubate. It is not necessary to remove TCEP before labeling with iodoacetamides.[15] If DTT is used, it must be removed by dialysis or gel filtration prior to adding the dye.[15]
-
5-TMRIA Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of 5-TMRIA in anhydrous DMF or DMSO.[15] Iodoacetamide solutions are light-sensitive and not stable, so they should always be made fresh and protected from light.[13][15]
Conjugation Reaction
-
To the protein solution, add the 5-TMRIA stock solution to achieve a 10- to 20-fold molar excess of dye over protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for approximately 2 hours at room temperature. The reaction should be performed in the dark to prevent photobleaching of the dye.[15]
-
Quenching: Stop the reaction by adding a low-molecular-weight thiol such as glutathione (B108866) or β-mercaptoethanol to a final concentration of 1-10 mM.[15] This will consume any unreacted 5-TMRIA. Incubate for an additional 15-30 minutes.
Purification of the Conjugate
-
Separate the labeled protein from unreacted dye and quenching reagents. This is typically achieved through size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against the desired storage buffer.[15]
-
The first colored fraction to elute from the column will be the protein-dye conjugate.[13]
-
Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C or -20°C, protected from light. Sodium azide (B81097) (2 mM) can be added as a preservative for storage at 4°C.[13]
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 5. interchim.fr [interchim.fr]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chembk.com [chembk.com]
- 10. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Contact Us [thermofisher.com]
- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 12. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
5-TMRIA: A Comprehensive Technical Guide to its Chemical Structure, Reactivity, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a thiol-selective fluorescent dye that has become an invaluable tool in biochemical and cellular research. Its ability to specifically label cysteine residues on proteins allows for the investigation of protein structure, function, and dynamics. This technical guide provides an in-depth overview of the chemical properties, reactivity, and common applications of 5-TMRIA, with a focus on its use in studying protein interactions and signaling pathways. Detailed experimental protocols and data are presented to assist researchers in effectively utilizing this versatile fluorescent probe.
Chemical Structure and Physicochemical Properties
5-TMRIA belongs to the rhodamine family of fluorescent dyes, characterized by a xanthene core. The iodoacetamide (B48618) group is the key to its reactivity, enabling covalent attachment to sulfhydryl groups.
Chemical Structure:
-
Systematic Name: 1-(3-(iodoacetamido)propyl)-4-(5-(4-(dimethylamino)phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)pyridin-1-ium
-
Molecular Formula: C₂₆H₂₄IN₃O₄[1]
-
Molecular Weight: 569.39 g/mol [1]
The tetramethylrhodamine (B1193902) core is responsible for the dye's fluorescent properties. The specific isomer, 5-TMRIA, is often preferred over mixed isomers to ensure consistency and reproducibility in labeling experiments.[2]
Spectral Properties
The fluorescence of 5-TMRIA is characterized by its bright orange-red emission. The exact excitation and emission maxima can be influenced by the local environment, such as solvent polarity and conjugation to a protein.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~541 - 555 nm | [2][3] |
| Emission Maximum (λem) | ~567 - 580 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ (for 5(6)-TAMRA) | [4] |
| Quantum Yield (Φ) | High | [5] |
Reactivity and Mechanism of Action
The primary reactivity of 5-TMRIA is directed towards the thiol (sulfhydryl) group of cysteine residues in proteins.[6] This specificity allows for targeted labeling of proteins at either naturally occurring or engineered cysteine sites.
Reaction with Cysteine
The labeling reaction is a bimolecular nucleophilic substitution (Sɴ2) reaction.[7] The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile and attacks the carbon atom of the iodoacetamide group that is bonded to the iodine atom. This results in the displacement of iodide as a leaving group and the formation of a stable thioether bond between the protein and the 5-TMRIA molecule.[7]
Figure 1: Reaction mechanism of 5-TMRIA with a cysteine residue.
Factors Influencing Reactivity
Several factors can influence the efficiency and specificity of the labeling reaction:
-
pH: The reaction is most efficient at a pH between 7.0 and 8.5.[7] In this range, a significant portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate form, while the primary amines (e.g., lysine (B10760008) residues) are largely protonated and thus less reactive, ensuring thiol-selectivity.
-
Reducing Agents: The presence of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in the protein solution will compete with the protein's cysteine residues for reaction with 5-TMRIA and should be removed prior to labeling. Tris(2-carboxyethyl)phosphine (TCEP) is a suitable alternative as it does not contain a thiol group.
-
Solvent: 5-TMRIA is typically dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Dye-to-Protein Ratio: The molar ratio of 5-TMRIA to protein needs to be optimized for each specific protein to achieve the desired degree of labeling without causing non-specific reactions or protein precipitation.[8]
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins with 5-TMRIA and subsequent purification.
General Protein Labeling Protocol
This protocol provides a general framework for labeling a protein with 5-TMRIA. Optimization of specific parameters may be required for different proteins.
Materials:
-
Protein of interest containing at least one accessible cysteine residue
-
5-TMRIA
-
Anhydrous DMSO or DMF
-
Reaction Buffer: e.g., 50 mM Phosphate buffer, pH 7.5 (amine-free)
-
Quenching Reagent: e.g., 1 M DTT or β-mercaptoethanol
-
Purification column (e.g., size-exclusion or affinity chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines and thiols.
-
If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
-
Dye Preparation:
-
Allow the vial of 5-TMRIA to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Calculate the required volume of the 5-TMRIA stock solution to achieve a 10- to 20-fold molar excess of dye over protein.
-
While gently stirring or vortexing the protein solution, add the 5-TMRIA stock solution dropwise.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent to a final concentration of 10-100 mM to consume any unreacted 5-TMRIA.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a suitable purification method such as size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[9]
-
Specific Protocol: Labeling of Tubulin
This protocol is adapted from established methods for labeling tubulin and can be used as a more specific example.[1][10]
Materials:
-
Purified tubulin
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
GTP
-
Glycerol
-
High pH Cushion (e.g., BRB80 with 60% glycerol, pH 8.5)
-
Labeling Buffer (e.g., 100 mM HEPES, pH 8.5)
-
Quench Buffer (e.g., 100 mM potassium glutamate)
Procedure:
-
Polymerize Tubulin: Thaw tubulin and induce polymerization by adding GTP and glycerol, followed by incubation at 37°C for 1 hour.[10]
-
Pellet Microtubules: Layer the polymerized tubulin onto a warm high pH cushion and centrifuge at high speed to pellet the microtubules.[10]
-
Resuspend in Labeling Buffer: Carefully remove the supernatant and cushion, and resuspend the microtubule pellet in warm Labeling Buffer.[10]
-
Labeling: Add a 10- to 20-fold molar excess of 5-TMRIA (prepared as a stock solution in DMSO) to the resuspended microtubules. Incubate for 10-20 minutes at 37°C.[10]
-
Quench: Add an equal volume of Quench Buffer to the labeling reaction and incubate for 5 minutes.[1]
-
Depolymerization and Purification: Pellet the labeled microtubules again, resuspend in cold BRB80 to induce depolymerization, and clarify by centrifugation. The supernatant containing the labeled tubulin dimers can then be aliquoted and stored at -80°C.
Figure 2: General experimental workflow for protein labeling with 5-TMRIA.
Applications in Studying Signaling Pathways
While 5-TMRIA is a general protein label, its utility in studying signaling pathways primarily stems from its application in Fluorescence Resonance Energy Transfer (FRET) experiments. FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor, where the excitation of the donor leads to the emission of the acceptor when they are in close proximity (typically 1-10 nm).
By labeling two interacting proteins within a signaling cascade with a FRET donor and acceptor pair (where 5-TMRIA can serve as either, depending on the partner dye), it is possible to monitor their association and dissociation in real-time.
Monitoring Protein-Protein Interactions
Many signaling pathways are mediated by the dynamic interaction of proteins. For example, the activation of a receptor tyrosine kinase can lead to the recruitment of downstream signaling proteins. By labeling the kinase and a binding partner with a FRET pair, the kinetics and regulation of this interaction can be studied in vitro or in living cells.
Figure 3: FRET-based assay to monitor protein-protein interactions in a signaling pathway.
Detecting Protease Activity
Proteases play crucial roles in many signaling pathways, including apoptosis and inflammation. A FRET-based protease assay can be designed using a substrate peptide labeled with a FRET donor and acceptor on opposite sides of the cleavage site. In the intact peptide, FRET is high. Upon cleavage by a specific protease, the donor and acceptor are separated, leading to a decrease in FRET. 5-TMRIA can be used as one of the fluorophores in such a FRET peptide substrate.[2][11]
Investigating Protein Conformational Changes
Conformational changes in proteins are fundamental to their function in signaling. By labeling a single protein at two different sites with a FRET pair, changes in the distance between these sites can be monitored. This approach has been used to study the activation of G-protein coupled receptors (GPCRs) and other signaling proteins.
Conclusion
5-TMRIA is a powerful and versatile tool for researchers studying protein biochemistry and cell biology. Its thiol-selective reactivity allows for specific labeling of proteins, and its excellent fluorescent properties make it suitable for a wide range of applications, from simple protein visualization to sophisticated FRET-based assays for monitoring dynamic cellular processes. By understanding the chemical properties and reactivity of 5-TMRIA and by following well-defined experimental protocols, researchers can effectively employ this fluorescent probe to gain valuable insights into the intricate workings of signaling pathways and other biological phenomena.
References
- 1. dogiclab.physics.ucsb.edu [dogiclab.physics.ucsb.edu]
- 2. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Invitrogen this compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 4. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 7. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Formation and Destabilization of Actin Filaments with Tetramethylrhodamine-Modified Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hymanlab.org [hymanlab.org]
- 11. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and application of tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a widely used thiol-reactive fluorescent probe. The information compiled herein is intended to equip researchers with the necessary knowledge to produce and utilize this valuable tool in their scientific endeavors.
Introduction
This compound (5-TMRIA) is a fluorescent dye belonging to the rhodamine family, characterized by its bright orange-red fluorescence and high photostability. Its iodoacetamide (B48618) functional group allows for specific covalent labeling of sulfhydryl groups, primarily found in the cysteine residues of proteins. This targeted reactivity makes 5-TMRIA an invaluable reagent for a multitude of applications in biological research, including the study of protein structure and function, protein-protein interactions, and conformational changes.
Table 1: Physicochemical Properties of 5-TMRIA [1]
| Property | Value |
| Molecular Formula | C₂₆H₂₄IN₃O₄ |
| Molecular Weight | 569.4 g/mol |
| Excitation Maximum (λex) | ~546 nm |
| Emission Maximum (λem) | ~580 nm |
| Extinction Coefficient | ~95,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.1 |
| Appearance | Brown to reddish-brown solid |
Synthesis of this compound (5-TMRIA)
The synthesis of 5-TMRIA is a two-step process that begins with the synthesis of its precursor, 5-carboxytetramethylrhodamine (B559615) (5-TAMRA), followed by the conversion of the carboxylic acid to the iodoacetamide.
Synthesis of 5-Carboxytetramethylrhodamine (5-TAMRA)
A practical and scalable method for the synthesis of isomerically pure 5-carboxytetramethylrhodamine has been described by Kvach et al. (2009).[2] This method involves the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride (B1165640), followed by separation of the resulting benzophenone (B1666685) isomers and subsequent reaction with another molecule of 3-dimethylaminophenol to yield 5-TAMRA.[2]
Diagram 1: Synthesis of 5-Carboxytetramethylrhodamine (5-TAMRA)
Conversion of 5-TAMRA to 5-TMRIA
The conversion of the carboxylic acid group of 5-TAMRA to an iodoacetamide involves two key steps: activation of the carboxylic acid and subsequent reaction with an amine-containing iodoacetamide precursor. A common method for activating carboxylic acids for amine coupling is the formation of an N-hydroxysuccinimide (NHS) ester.[3][4][5]
Diagram 2: Conversion of 5-TAMRA to 5-TMRIA
Experimental Protocol: Synthesis of 5-TMRIA from 5-TAMRA
This protocol is a generalized procedure based on standard carbodiimide chemistry for amine coupling.
-
Activation of 5-TAMRA:
-
Dissolve 5-carboxytetramethylrhodamine (5-TAMRA) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add 1.2 equivalents of N-hydroxysuccinimide (NHS) and 1.2 equivalents of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Synthesis of N-(2-aminoethyl)-2-iodoacetamide (Iodoacetamide Precursor):
-
This precursor can be synthesized by reacting ethylenediamine (B42938) with iodoacetic anhydride or iodoacetyl chloride. Caution: Iodoacetylating agents are lachrymators and should be handled in a fume hood.
-
-
Coupling Reaction:
-
To the activated 5-TAMRA-NHS ester solution, add 1.5 equivalents of the N-(2-aminoethyl)-2-iodoacetamide precursor.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction.
-
Stir the reaction mixture overnight at room temperature, protected from light.
-
Table 2: Reagents for 5-TMRIA Synthesis
| Reagent | Purpose | Molar Equivalents (relative to 5-TAMRA) |
| 5-Carboxytetramethylrhodamine (5-TAMRA) | Starting material | 1.0 |
| N-Hydroxysuccinimide (NHS) | Activating agent | 1.2 |
| Carbodiimide (EDC or DCC) | Coupling agent | 1.2 |
| N-(2-aminoethyl)-2-iodoacetamide | Iodoacetamide precursor | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | Base | 2.0 |
| Anhydrous DMF or DMSO | Solvent | - |
Note: The optimal molar equivalents may need to be determined empirically.
Purification of 5-TMRIA
Purification of the crude 5-TMRIA product is crucial to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity 5-TMRIA.[6]
Experimental Protocol: RP-HPLC Purification of 5-TMRIA
This is a general protocol for the purification of fluorescent dyes and may require optimization for 5-TMRIA.
-
Column: A C18 reverse-phase column is typically used for the separation of rhodamine dyes.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage of mobile phase B is used to elute the product. A typical gradient might be 5% to 95% B over 30 minutes. The optimal gradient should be determined empirically.
-
Flow Rate: A flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Detection: The elution of 5-TMRIA can be monitored by its absorbance at its absorption maximum (~546 nm) and/or by fluorescence detection (excitation at ~546 nm, emission at ~580 nm).
-
Fraction Collection: Collect the fractions containing the main peak corresponding to 5-TMRIA.
-
Post-Purification: The collected fractions are typically lyophilized to remove the mobile phase and obtain the purified 5-TMRIA as a solid.
Table 3: Typical RP-HPLC Parameters for Fluorescent Dye Purification
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min (example) |
| Flow Rate | 1 mL/min (analytical) |
| Detection | UV-Vis at 546 nm and/or Fluorescence (Ex: 546 nm, Em: 580 nm) |
Application: Protein Labeling with 5-TMRIA
5-TMRIA is primarily used to label cysteine residues in proteins. The following is a general protocol for protein labeling.
Diagram 3: Protein Labeling with 5-TMRIA
Experimental Protocol: Protein Labeling
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer at a pH between 7.0 and 8.0. Phosphate or HEPES buffers are commonly used. Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the iodoacetamide.
-
If the protein contains disulfide bonds that need to be labeled, they must first be reduced using a reducing agent like DTT or TCEP. The reducing agent must then be removed by dialysis or a desalting column before adding 5-TMRIA.
-
-
Labeling Reaction:
-
Prepare a stock solution of 5-TMRIA in an organic solvent like DMF or DMSO.
-
Add a 10- to 20-fold molar excess of 5-TMRIA to the protein solution.[7] The optimal molar ratio may need to be determined experimentally.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from unreacted 5-TMRIA using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.
-
Table 4: Troubleshooting Protein Labeling with 5-TMRIA [7][8]
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inaccessible cysteine residues | Denature the protein under non-reducing conditions before labeling. |
| Oxidized cysteine residues | Reduce the protein with DTT or TCEP and remove the reducing agent before labeling. | |
| Incorrect pH | Ensure the reaction buffer pH is between 7.0 and 8.0. | |
| Protein Precipitation | High concentration of dye | Reduce the molar excess of 5-TMRIA. |
| Change in protein solubility after labeling | Perform labeling at a lower protein concentration. | |
| Non-specific Labeling | High pH or prolonged reaction time | Lower the pH to 7.0-7.5 and reduce the reaction time. |
Applications in Signaling Pathway and Workflow Visualization
5-TMRIA is a powerful tool for studying dynamic cellular processes. For example, it can be used to probe conformational changes in signaling proteins or to track the movement of motor proteins.
Diagram 4: Workflow for Studying Muscle Contraction with 5-TMRIA
This workflow illustrates how 5-TMRIA can be used to study the conformational changes of myosin during muscle contraction. By measuring changes in the fluorescence polarization or anisotropy of the attached dye, researchers can gain insights into the molecular mechanisms of muscle function.[9][10][11][12][13]
Diagram 5: Probing Protein Conformational Changes in a Signaling Pathway
In this hypothetical signaling pathway, a cysteine residue is introduced into a key signaling protein at a location expected to undergo a conformational change upon activation. Labeling this mutant with 5-TMRIA allows researchers to monitor this change in real-time using techniques like Förster Resonance Energy Transfer (FRET) or fluorescence quenching, providing insights into the dynamics of signal transduction.[14][15][16]
References
- 1. This compound | C26H24IN3O4 | CID 10218501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-TAMRA NHS | Fluorescent Amine-Reactive Dye | Tocris Bioscience [tocris.com]
- 4. empbiotech.com [empbiotech.com]
- 5. empbiotech.com [empbiotech.com]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Muscle on a chip: in vitro contractility assays for smooth and striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanomyographic Measures of Muscle Contractile Properties are Influenced by Electrode Size and Stimulation Pulse Duration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Chronic Stimulation to Study Contractile Activity-induced Rat Skeletal Muscle Phenotypic Adaptations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contractile force assessment methods for in vitro skeletal muscle tissues | eLife [elifesciences.org]
- 13. oaepublish.com [oaepublish.com]
- 14. Monitoring protein conformational changes using fluorescent nanoantennas | Springer Nature Experiments [experiments.springernature.com]
- 15. Real-Time Monitoring of Protein Conformational Changes Using a Nano-Mechanical Sensor | PLOS One [journals.plos.org]
- 16. Large conformational changes in proteins: signaling and other functions - PMC [pmc.ncbi.nlm.nih.gov]
5-TMRIA Single Isomer vs. Mixed Isomers: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the characteristics, applications, and comparative performance of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) as a single isomer versus a mixture of its 5- and 6-isomers. Understanding the nuances between these fluorescent labeling reagents is critical for ensuring reproducibility, accuracy, and optimal performance in protein labeling, fluorescence microscopy, and other sensitive biochemical assays.
Introduction to 5-TMRIA and its Isomers
5-TMRIA is a thiol-reactive fluorescent dye widely used for the covalent labeling of cysteine residues in proteins and peptides, as well as thiol-modified DNA. The tetramethylrhodamine (B1193902) (TMR) core provides a bright, orange-red fluorescence that is well-suited for various imaging and detection platforms. The iodoacetamide (B48618) group is a haloalkyl derivative that readily reacts with sulfhydryl groups to form a stable thioether bond.
The synthesis of TMR-based dyes often results in a mixture of two structural isomers: the 5-isomer and the 6-isomer, which differ in the substitution pattern on the benzoic acid ring. While commercially available as both a single 5-isomer and a mixture of 5- and 6-isomers, the choice between the two can have significant implications for experimental outcomes.
The Case for the Single Isomer: Consistency and Predictability
For many applications, the use of a single, pure isomer is strongly recommended to ensure experimental consistency. Mixed isomers can introduce variability due to:
-
Batch-to-Batch Variation: The ratio of 5- to 6-isomers can differ between production batches of the mixed isomer product. This can lead to inconsistencies in labeling efficiency and fluorescence intensity, making it difficult to compare results across experiments.
-
Different Reactivities: Although often considered similar, the 5- and 6-isomers may exhibit subtle differences in their reactivity towards thiols due to steric hindrance and electronic effects. This can result in preferential labeling of certain cysteine residues by one isomer over the other, leading to a heterogeneous labeled product.
A study on the synthesis of isomerically pure 5- and 6-carboxytetramethylrhodamines, the precursors to TMRIA, notes that for many analytical applications, individual isomers are preferred. While the absorption and emission spectra of the 5- and 6-isomers conjugated to oligonucleotides are similar, the potential for differential reactivity underscores the importance of using a single isomer for quantitative and reproducible studies.
Data Presentation: Spectroscopic and Physicochemical Properties
While direct comparative studies on the fluorescence quantum yield and binding affinity of 5-TMRIA single isomer versus mixed isomers on proteins are not extensively documented in peer-reviewed literature, the properties of the individual carboxytetramethylrhodamine (TAMRA) precursors provide valuable insights. The conversion of the carboxylic acid group to an iodoacetamide does not significantly alter the core fluorophore's spectral properties.
| Property | 5-TMRIA (Single Isomer) | Mixed Isomers (5- and 6-TMRIA) | Reference |
| Excitation Maximum (λex) | ~555 nm | ~555 nm | [1] |
| Emission Maximum (λem) | ~580 nm | ~580 nm | [1] |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | ~90,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φf) | Data for protein conjugates is not readily available. The quantum yield of TAMRA conjugates is generally lower than fluorescein. | Data for protein conjugates is not readily available. Likely an average of the 5- and 6-isomer properties. | [2] |
| Reactive Group | Iodoacetamide | Iodoacetamide | [3] |
| Target Moiety | Thiols (Cysteine) | Thiols (Cysteine) | [3] |
Note: The fluorescence quantum yield of rhodamine dyes can be sensitive to their local environment, including solvent polarity, pH, and conjugation to a biomolecule.[4][5]
Experimental Protocols
The following protocols provide a general framework for protein labeling with 5-TMRIA and for characterizing the resulting conjugate. These can be adapted for a comparative study of the single isomer versus mixed isomers.
Protein Preparation for Thiol-Reactive Labeling
Objective: To prepare a protein solution with reduced cysteine residues ready for labeling.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5). Avoid amine-containing buffers like Tris if there is a possibility of side reactions.
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group that can compete with the protein for the dye.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Dissolve the protein in the chosen buffer to a concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues, add a 10 to 20-fold molar excess of DTT or TCEP.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. The protein will elute in the void volume.
-
Immediately proceed to the labeling reaction to prevent re-oxidation of the thiols.
Protein Labeling with 5-TMRIA
Objective: To covalently label the prepared protein with 5-TMRIA.
Materials:
-
Reduced protein solution from section 4.1.
-
5-TMRIA (single isomer or mixed isomers) dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL. This solution should be prepared fresh.
-
Reaction buffer (e.g., PBS, pH 7.2-7.5). The reaction of iodoacetamides with thiols is most efficient at a pH between 7.0 and 8.0.[6]
-
Quenching reagent: 2-Mercaptoethanol or DTT.
Procedure:
-
To the reduced protein solution, add the 5-TMRIA solution to achieve a 10 to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a quenching reagent to a final concentration of ~10 mM to react with any unreacted dye. Incubate for 30 minutes.
-
Separate the labeled protein from the unreacted dye and quenching reagent using a desalting column or dialysis.
Characterization of the Labeled Protein
Objective: To determine the degree of labeling (DOL) and confirm the integrity of the labeled protein.
4.3.1. Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Materials:
-
UV-Vis spectrophotometer.
-
Labeled protein solution.
Procedure:
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of 5-TMRIA (~555 nm) (Aₘₐₓ).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
Where:
-
CF is the correction factor (A₂₈₀ of the dye / Aₘₐₓ of the dye). For TMR, this is approximately 0.3.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law:
Dye Concentration (M) = Aₘₐₓ / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of 5-TMRIA (~90,000 cm⁻¹M⁻¹).
-
-
Calculate the DOL:
DOL = Dye Concentration / Protein Concentration
4.3.2. Functional Analysis
It is crucial to verify that the labeling process has not compromised the biological activity of the protein. This can be assessed using an appropriate functional assay, such as an enzyme activity assay or a binding assay.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Synthesis and separation of 5-TMRIA single isomer.
References
- 1. Tetramethylrhodamine-5-Iodoacetamide Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 2. 5-TAMRA, reines Isomer von Carboxytetramethylrhodamin - >95% [genaxxon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spectra and fluorescence lifetimes of lissamine rhodamine, tetramethylrhodamine isothiocyanate, texas red, and cyanine 3.18 fluorophores: influences of some environmental factors recorded with a confocal laser scanning microscope. | Semantic Scholar [semanticscholar.org]
- 5. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a widely used thiol-reactive fluorescent dye. This document details the dye's key spectral characteristics, provides experimental protocols for their determination, and illustrates relevant biochemical processes through signaling pathway and workflow diagrams.
Core Spectral Properties of 5-TMRIA
This compound is a derivative of rhodamine characterized by its bright orange-red fluorescence, high photostability, and pH-insensitivity in the physiological range, making it a valuable tool for protein labeling and quantification.[1][2] Its spectral properties are crucial for designing and interpreting fluorescence-based assays.
Quantitative Spectral Data
The following table summarizes the key spectral properties of 5-TMRIA in various solvents. It is important to note that while the spectral characteristics in methanol (B129727) are well-documented, a definitive fluorescence quantum yield for 5-TMRIA has not been consistently reported in the literature. Therefore, a detailed protocol for its determination is provided in the subsequent section.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | ~541-555 nm | Methanol, General |
| Emission Maximum (λem) | ~567-580 nm | Methanol, General |
| Molar Extinction Coefficient (ε) | ~87,000 cm⁻¹M⁻¹ | Methanol |
| Fluorescence Quantum Yield (ΦF) | Not consistently reported | - |
| Recommended Excitation Wavelength | 555 nm | - |
| Recommended Emission Wavelength | 580 nm | - |
Note: The absorption and emission maxima of TMR-labeled proteins can be red-shifted by approximately 8 nm in a pH 8 buffer compared to methanol, with the extinction coefficient being about 10% lower.
Experimental Protocols
Accurate characterization of the spectral properties of 5-TMRIA is essential for its effective use. This section provides detailed methodologies for determining its fluorescence spectrum and quantum yield, as well as a standard protocol for labeling proteins.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the procedure for acquiring the fluorescence spectra of 5-TMRIA to determine its optimal excitation and emission wavelengths.
Materials:
-
This compound (5-TMRIA)
-
Spectroscopic grade methanol
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of 5-TMRIA in spectroscopic grade methanol. Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution with methanol to a final concentration of approximately 1 µM. The absorbance of this solution at the excitation maximum should be below 0.1 to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the expected emission maximum (~570 nm).
-
Scan the excitation monochromator over a range of wavelengths (e.g., 450-570 nm).
-
The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λex).
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan the emission monochromator over a range of wavelengths (e.g., 550-700 nm).
-
The wavelength at which the fluorescence intensity is maximal is the emission maximum (λem).
-
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission spectra. The peak of each spectrum corresponds to the respective maximum.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is a common and reliable approach.
Materials:
-
5-TMRIA solution (as prepared above)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
Spectroscopic grade methanol and ethanol
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Standard Solution Preparation: Prepare a series of dilutions of the fluorescence standard (e.g., Rhodamine 6G in ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of 5-TMRIA.
-
Sample Solution Preparation: Prepare a series of dilutions of 5-TMRIA in methanol with absorbances also ranging from 0.01 to 0.1 at its excitation maximum.
-
Absorbance Measurement: Measure the absorbance of each standard and sample solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each standard and sample solution. Use the same excitation wavelength and instrument settings for all measurements.
-
Integrate the area under each fluorescence emission spectrum.
-
-
Data Analysis and Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of 5-TMRIA (ΦF_sample) using the following equation:
ΦF_sample = ΦF_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
Where:
-
ΦF_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample (methanol) and standard (ethanol), respectively.
-
Protein Labeling with 5-TMRIA
5-TMRIA is a thiol-reactive dye that specifically labels cysteine residues on proteins.[3][4][5][6]
Materials:
-
Protein with accessible cysteine residues
-
5-TMRIA
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reducing agent (optional, e.g., Dithiothreitol - DTT)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the labeling buffer. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the excess DTT by dialysis or using a desalting column.
-
Dye Preparation: Immediately before use, dissolve 5-TMRIA in a small amount of DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer. The labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the excitation maximum of 5-TMRIA (~555 nm).
-
Calculate the protein concentration and the concentration of the dye.
-
The DOL is the molar ratio of the dye to the protein.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes involving 5-TMRIA.
Caption: Cysteine Labeling Reaction with 5-TMRIA.
Caption: Workflow for Protein Labeling and Analysis.
References
- 1. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Reactive Rhodamines | AAT Bioquest [aatbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 5. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 6. abmole.com [abmole.com]
5-TMRIA: A Comprehensive Technical Guide to its Excitation, Emission, and Application in Elucidating Muscle Contraction Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a thiol-reactive fluorescent dye. The guide details its spectral properties, provides meticulous experimental protocols for protein labeling and purification, and culminates in a practical application of 5-TMRIA in the study of the muscle contraction signaling pathway.
Core Properties of 5-TMRIA
5-TMRIA is a valuable tool in biological research, prized for its ability to selectively label cysteine residues on proteins. This specificity allows for the precise attachment of a fluorescent probe to study protein structure, function, and interactions.
Chemical and Physical Properties:
| Property | Value |
| Full Chemical Name | Tetramethylrhodamine-5-iodoacetamide |
| Molecular Formula | C₂₆H₂₄IN₃O₄ |
| Molecular Weight | 569.39 g/mol |
| Excitation Maximum (λex) | ~541 - 555 nm |
| Emission Maximum (λem) | ~567 - 580 nm |
| Extinction Coefficient | Approximately 87,000 - 95,000 M⁻¹cm⁻¹ |
| Quantum Yield | ~0.1 |
| Reactive Group | Iodoacetamide |
| Target Residue | Cysteine (thiol group) |
Experimental Protocols
The following sections provide detailed methodologies for the use of 5-TMRIA in protein labeling and subsequent purification.
Protocol 1: Labeling of Cysteine Residues in Proteins with 5-TMRIA
This protocol outlines the steps for the covalent attachment of 5-TMRIA to cysteine residues in a protein of interest.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
5-TMRIA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-mercaptoethanol (B42355) or L-cysteine
-
Microcentrifuge tubes
-
Rotator or shaker
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of DTT or TCEP to the protein solution and incubate for 1 hour at room temperature.
-
If a reducing agent was used, it must be removed prior to labeling. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.
-
-
5-TMRIA Stock Solution Preparation:
-
Immediately before use, dissolve 5-TMRIA in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing on a rotator or shaker. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-100 mM.
-
Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess 5-TMRIA.
-
Protocol 2: Purification of 5-TMRIA Labeled Proteins
This protocol describes the removal of unreacted 5-TMRIA and other small molecules from the labeled protein solution.
Materials:
-
5-TMRIA labeled protein solution (from Protocol 1)
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Storage Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
Procedure:
Method A: Size-Exclusion Chromatography
-
Equilibrate the size-exclusion column with the desired Storage Buffer according to the manufacturer's instructions.
-
Carefully load the quenched labeling reaction mixture onto the column.
-
Elute the protein with the Storage Buffer. The larger, labeled protein will pass through the column more quickly than the smaller, unreacted dye molecules.
-
Collect the fractions containing the purified, labeled protein. The fluorescently labeled protein can often be visually identified.
Method B: Dialysis
-
Transfer the quenched labeling reaction mixture into dialysis tubing with an appropriate MWCO that will retain the protein while allowing small molecules to pass through.
-
Place the dialysis bag in a large volume of Storage Buffer (e.g., 1000-fold the volume of the sample).
-
Stir the buffer gently at 4°C.
-
Change the buffer at least three times over a period of 24-48 hours to ensure complete removal of unreacted dye.
Application in a Signaling Pathway: Muscle Contraction
5-TMRIA is a powerful tool for studying the conformational changes of proteins involved in the muscle contraction signaling pathway. By labeling specific cysteine residues on proteins like actin, myosin, or troponin, researchers can use techniques such as Fluorescence Resonance Energy Transfer (FRET) to probe the molecular dynamics of muscle function.
Signaling Pathway of Muscle Contraction
The process of muscle contraction is initiated by a nerve impulse that leads to the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum. This increase in intracellular Ca²⁺ triggers a series of conformational changes in the troponin-tropomyosin complex on the actin filaments, exposing the myosin-binding sites on actin. Myosin heads can then bind to actin and, through the hydrolysis of ATP, pull the actin filaments, causing the muscle to contract.
Experimental Workflow: FRET-based Analysis of Actin-Myosin Interaction
This workflow describes how 5-TMRIA can be used in a FRET experiment to study the interaction between actin and myosin, key components of the muscle contraction machinery. In this example, 5-TMRIA acts as a FRET acceptor when paired with a suitable donor fluorophore.
By monitoring the FRET efficiency between the donor-labeled actin and the 5-TMRIA-labeled myosin, researchers can gain insights into the conformational changes that occur during the binding and power-stroke phases of muscle contraction. This information is invaluable for understanding the fundamental mechanisms of muscle function and for the development of drugs targeting muscle-related diseases.
5-TMRIA (5-Tetramethylrhodamine-5-isothiocyanate): A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core photophysical properties of 5-TMRIA, a widely used thiol-reactive fluorescent dye. It includes key quantitative data, detailed experimental protocols for determining these properties, and visualizations of relevant workflows and signaling pathways.
Core Photophysical Properties
5-TMRIA is a bright, orange-red fluorescent dye valued for its reactivity towards thiol groups, making it an excellent tool for labeling proteins and other biomolecules containing cysteine residues. Its photophysical characteristics are crucial for its application in various biochemical and biophysical assays.
Quantitative Data Summary
The key photophysical parameters for 5-TMRIA and the closely related compound 5-TAMRA are summarized in the table below.
| Property | 5-TMRIA | 5-TAMRA (for comparison) | Units | Solvent |
| Extinction Coefficient (ε) | 87,000 | 84,000 - 95,000[1][2] | M⁻¹cm⁻¹ | Methanol (B129727) |
| Quantum Yield (Φ) | Not readily available | 0.1[1][2] | - | Aqueous Buffer |
| Excitation Maximum (λex) | ~541-560 | ~541-546[1][2] | nm | Methanol/Aqueous Buffer |
| Emission Maximum (λem) | ~567-580 | ~567-580[1][2] | nm | Methanol/Aqueous Buffer |
Note: The quantum yield for 5-TMRIA is not widely reported in the literature. The value provided is for the structurally similar amine-reactive dye 5-TAMRA and should be used as an approximation. It is highly recommended to experimentally determine the quantum yield for 5-TMRIA in the specific experimental buffer system being used.
Experimental Protocols
Accurate determination of the quantum yield and extinction coefficient is critical for quantitative fluorescence studies. The following are detailed protocols for these measurements.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Materials:
-
5-TMRIA
-
Spectroscopy-grade solvent (e.g., methanol or the experimental buffer)
-
UV-Vis spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of 5-TMRIA and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.
-
Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax), which is approximately 541-560 nm for 5-TMRIA. Ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Plot a calibration curve: Plot the measured absorbance at λmax versus the molar concentration of each dilution.
-
Calculate the extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).[3][4][5][6]
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8][9][10]
Materials:
-
5-TMRIA solution of known absorbance
-
A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrofluorometer with a corrected emission spectrum
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare sample and standard solutions: Prepare a dilute solution of 5-TMRIA and a solution of the quantum yield standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (ideally < 0.1) to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of the sample and the standard at the chosen excitation wavelength.
-
Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength, slit widths, and other instrument settings.
-
Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Visualizations
Protein Labeling Workflow with 5-TMRIA
5-TMRIA is a thiol-reactive dye, making it ideal for labeling cysteine residues on proteins. The general workflow for protein labeling is depicted below.
References
- 1. rndsystems.com [rndsystems.com]
- 2. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]
- 3. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. Molar Extinction Coefficient Calculation [alphalyse.com]
- 6. quora.com [quora.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. chem.uci.edu [chem.uci.edu]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
Tetramethylrhodamine-5-iodoacetamide solubility and stability
An In-depth Technical Guide to the Solubility and Stability of Tetramethylrhodamine-5-iodoacetamide
For researchers, scientists, and drug development professionals, understanding the characteristics of fluorescent probes is paramount for successful experimentation. This compound (5-TMRIA), a thiol-reactive fluorescent dye, is a valuable tool for labeling proteins and other biomolecules. This guide provides a comprehensive overview of its solubility and stability, supported by experimental protocols and visual diagrams to ensure optimal handling and use.
Solubility of this compound
The solubility of 5-TMRIA is a critical factor in the preparation of stock solutions for labeling experiments. While generally hydrophobic, its solubility can be enhanced in appropriate organic solvents.
Key Solubility Data
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (219.53 mM)[1][2][3][4][5] | Ultrasonic assistance may be required for complete dissolution.[1][2][3][4][5] It is highly recommended to use fresh, anhydrous DMSO as the compound's solubility is sensitive to moisture.[1][3][4][5] |
| Dimethylformamide (DMF) | Soluble[6] | No quantitative data is readily available, but it is a commonly used solvent for rhodamine dyes. |
| Methanol (CH3OH) | Soluble[6] | As with DMF, specific solubility limits are not widely reported. |
| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the dye.[7] |
Experimental Protocol: Preparation of a 5-TMRIA Stock Solution
To ensure accurate and reproducible concentrations, a standardized protocol for the preparation of a 5-TMRIA stock solution is essential.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Microcentrifuge
-
Pipettes and sterile, light-protected microcentrifuge tubes
Protocol:
-
Equilibration: Allow the vial of solid 5-TMRIA to warm to room temperature before opening to prevent moisture condensation.[8]
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of 5-TMRIA (MW: 569.39 g/mol ), add 175.6 µL of DMSO.[1][2][3][4][5]
-
Dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the vial in an ultrasonic bath until the dye is fully dissolved.[1][2][3][4][5]
-
Aliquoting and Storage: Centrifuge the solution to pellet any insoluble aggregates. Carefully transfer the supernatant into smaller, single-use aliquots in light-protected tubes. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2][3][4][5] Always protect solutions from light.[1][2][3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. NIBSC - Peptide Storage [nibsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the 5-TMRIA Mechanism of Thiol Reaction
This technical guide provides a comprehensive overview of the chemical mechanism, experimental protocols, and key considerations for the reaction of 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) with thiols. This reaction is a cornerstone of bioconjugation, enabling the fluorescent labeling of proteins, peptides, and other biomolecules for a wide range of applications in research and drug development.
The Core Mechanism: A Nucleophilic Substitution Reaction
The covalent conjugation of 5-TMRIA to a thiol-containing molecule, such as a cysteine residue in a protein, proceeds via a well-established bimolecular nucleophilic substitution (SN2) reaction .[1] In this mechanism, the deprotonated thiol group, a highly nucleophilic thiolate anion (-S⁻), attacks the electrophilic carbon atom of the iodoacetamide (B48618) moiety.[2] This concerted reaction results in the formation of a stable and irreversible thioether bond, with iodide serving as the leaving group.[1]
The reaction is highly dependent on the pH of the medium, as the thiol group (with a typical pKa of ~8.5 in proteins) must be deprotonated to the more reactive thiolate anion.[3][4] Consequently, the reaction rate significantly increases at a pH above neutral.[5]
Quantitative Data
The efficiency and characteristics of the 5-TMRIA-thiol reaction can be quantified by several parameters. The following tables summarize key data for researchers.
Reaction Kinetics
The reaction of iodoacetamide with thiols is a second-order reaction.[1] The rate is dependent on the concentration of both the thiolate and the iodoacetamide.
| Parameter | Value | Conditions | Reference |
| Apparent Second-Order Rate Constant (k) | 107 M⁻¹s⁻¹ | Reaction of iodoacetamide with thioredoxin in pH 7.2 buffer. | [6] |
Note: This rate constant is for generic iodoacetamide and serves as a useful approximation for 5-TMRIA.
Spectral Properties of 5-TMRIA
Understanding the spectral properties of the fluorophore before and after conjugation is critical for quantification and imaging applications.
| Property | Free 5-TMRIA | 5-TMRIA-Thiol Conjugate | Reference |
| Maximum Excitation Wavelength (λex) | ~555 nm | ~555 nm | [7] |
| Maximum Emission Wavelength (λem) | ~580 nm | ~580 nm | [7] |
| Molar Extinction Coefficient (ε) | Not specified | Not specified | |
| Fluorescence Quantum Yield (ΦF) | Environment-dependent | Environment-dependent | [2][8] |
Note: The spectral properties of rhodamine dyes are known to be sensitive to the solvent and local environment. A detailed spectroscopic characterization has shown that the optical properties of 5-TMRIA and its N-acetylcysteine derivative are strongly dependent on the environment, though there are no significant differences between the free dye and its conjugate in many polar solvents.[2][8]
Experimental Protocols
Precise and reproducible labeling requires carefully controlled experimental conditions. Below are detailed methodologies for key experimental procedures.
General Protein Labeling with 5-TMRIA
This protocol outlines the steps for conjugating 5-TMRIA to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest with at least one free thiol group.
-
5-TMRIA dye.
-
Reaction Buffer: Phosphate, HEPES, or bicarbonate buffer at pH 7.5-8.5. Crucially, this buffer must be free of extraneous thiols (like DTT) and primary amines (like Tris). [9]
-
Anhydrous DMSO or DMF for dissolving 5-TMRIA.[10]
-
(Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Quenching Reagent: A free thiol such as L-cysteine or β-mercaptoethanol.[9]
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis equipment.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP is often preferred as it does not need to be removed before adding the iodoacetamide. If DTT is used, it must be removed by dialysis or a desalting column prior to labeling.[9]
-
-
5-TMRIA Stock Solution Preparation:
-
Allow the vial of 5-TMRIA to equilibrate to room temperature.
-
Prepare a 1-10 mM stock solution of the dye in anhydrous DMSO or DMF. This solution should be prepared immediately before use as haloalkyl derivatives are not stable in solution. Protect the solution from light.
-
-
Conjugation Reaction:
-
Add the 5-TMRIA stock solution to the protein solution to achieve a 10- to 20-fold molar excess of dye over protein. Add the dye dropwise while gently stirring.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM to consume any unreacted 5-TMRIA.[9] Incubate for an additional 30 minutes.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and quenching reagent by passing the reaction mixture through a desalting column or by extensive dialysis against a suitable storage buffer (e.g., PBS).[9]
-
Characterization of the Conjugate
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated per protein, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of 5-TMRIA (~555 nm, A₅₅₅).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Where CF is the correction factor (A₂₈₀ / A₅₅₅ for the free dye) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A₅₅₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of 5-TMRIA at 555 nm.
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Key Considerations and Side Reactions
To ensure high specificity and successful conjugation, several factors must be carefully controlled.
pH Control
The pH is the most critical factor. The optimal range for the iodoacetamide-thiol reaction is typically between pH 7.5 and 8.5.[9][10]
-
Below pH 7.5: The reaction is significantly slower as the concentration of the reactive thiolate anion is low.[5]
-
Above pH 8.5: The risk of side reactions with other nucleophilic amino acid residues, such as the N-terminal amine, lysine, and histidine, increases.[5][8]
Reagent Stoichiometry
A 10- to 20-fold molar excess of the 5-TMRIA dye is typically used to drive the reaction towards completion. However, very high concentrations can lead to non-specific labeling and should be avoided.[10]
Potential Side Reactions
While iodoacetamides are highly reactive towards thiols, they are not entirely specific. Researchers should be aware of potential side reactions, particularly under non-optimal conditions:
-
Alkylation of other residues: With excess reagent, long reaction times, or high pH, 5-TMRIA can react with the N-terminal α-amino group and the side chains of histidine, lysine, and methionine.[8]
-
Hydrolysis of the reagent: Iodoacetamide solutions are not stable over long periods and can hydrolyze, rendering the dye non-reactive. Stock solutions should always be prepared fresh.[10]
By understanding the underlying chemical mechanism and carefully controlling the experimental parameters, researchers can effectively utilize 5-TMRIA for the specific and efficient fluorescent labeling of thiol-containing biomolecules, enabling a wide array of downstream applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Spectral characterization of fluorescent 5-iodoacetamidotetramethylrhodamine and its N-acetylcysteine derivative - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invitrogen this compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. research.wur.nl [research.wur.nl]
- 7. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 10. 5-TMRIA [this compound] - 5 mg [anaspec.com]
An In-depth Technical Guide to the Safe Handling and Application of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a thiol-reactive fluorescent dye, with a focus on its safe handling, experimental applications, and the underlying chemical principles. This document is intended to serve as a technical resource for laboratory personnel working with this compound.
Chemical and Physical Properties
5-TMRIA is a valuable tool in biochemical and cellular research due to its ability to selectively label proteins and other molecules containing free sulfhydryl groups.[1][2][3] A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C26H24IN3O4 | [2][4][5] |
| Molecular Weight | 569.39 g/mol | [2][4][5] |
| CAS Number | 114458-99-0 | [4][6][7] |
| Appearance | Brown to reddish-brown solid | [4] |
| Excitation Maximum (Ex) | ~555 nm | [8][9] |
| Emission Maximum (Em) | ~580 nm | [8][9] |
| Solubility | Soluble in DMSO and DMF | [4][10] |
Hazard Identification and Safety Precautions
While some sources classify 5-TMRIA as not a hazardous substance, others indicate it may be harmful if swallowed or in contact with skin and may cause respiratory tract irritation.[6][7] Therefore, it is crucial to handle this compound with care, adhering to standard laboratory safety practices.
GHS Hazard Statements
-
H302: Harmful if swallowed.[6]
-
H312: Harmful in contact with skin.[6]
-
H335: May cause respiratory irritation.[11]
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling 5-TMRIA:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the solid form to avoid dust inhalation.
Handling and Storage
-
Handling: Avoid inhalation, and contact with eyes and skin.[7] Avoid the formation of dust and aerosols.[7] Use only in well-ventilated areas.[7]
-
Storage: Store at 4°C, protected from light.[4] For long-term storage of stock solutions, it is recommended to store at -20°C or -80°C and protect from light.[4][12]
First Aid Measures
In case of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. | [6][7][13] |
| Skin Contact | Immediately wash the skin with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician. | [6][7][13] |
Disposal Considerations
All waste containing 5-TMRIA must be handled and disposed of in accordance with local, state, and federal regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[14]
Experimental Protocols
5-TMRIA is primarily used for the fluorescent labeling of proteins through the specific reaction of its iodoacetamide (B48618) group with the sulfhydryl (thiol) group of cysteine residues.[1][3][15]
General Workflow for Protein Labeling and Purification
The following diagram illustrates a typical workflow for labeling a target protein with 5-TMRIA and subsequent purification of the conjugate.
Caption: General workflow for protein labeling with 5-TMRIA.
Detailed Protocol for Protein Labeling
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest with at least one free cysteine residue.
-
This compound (5-TMRIA).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
Quenching Reagent: 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT).
-
Purification column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
5-TMRIA Stock Solution: Immediately before use, prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMF or DMSO.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction: Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any unreacted 5-TMRIA. Incubate for at least 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. The first colored band to elute is the labeled protein.
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of 5-TMRIA (~555 nm, A555).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = [A280 - (A555 x CF)] / ε_protein
-
Where CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for rhodamine dyes) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye Concentration (M) = A555 / ε_dye
-
Where ε_dye is the molar extinction coefficient of 5-TMRIA at 555 nm (approximately 90,000 cm⁻¹M⁻¹).
-
-
-
Calculate the Degree of Labeling:
-
DOL = Dye Concentration / Protein Concentration
-
Applications
5-TMRIA is a versatile tool used in various applications, including:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of labeled proteins within cells.
-
Flow Cytometry: Quantifying protein expression on the cell surface or intracellularly.[16]
-
Fluorescence Resonance Energy Transfer (FRET): Studying protein-protein interactions and conformational changes.[16]
-
Proteomics: Labeling proteins in complex mixtures for differential display and analysis.
Logical Relationships in Thiol-Reactive Labeling
The core of 5-TMRIA's utility lies in the specific and covalent reaction between its iodoacetamide moiety and the thiol group of a cysteine residue. This relationship is depicted in the following diagram.
Caption: Reaction mechanism of 5-TMRIA with a cysteine residue.
References
- 1. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Protein labeling protocol [abberior.rocks]
- 7. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Techniques to Purify Plasma Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining the extent of labeling for tetramethylrhodamine protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. A homobifunctional rhodamine for labeling proteins with defined orientations of a fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Covalent Labeling of Proteins with Tetramethylrhodamine-5-Iodoacetamide (5-TMRIA)
Introduction
Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a thiol-reactive fluorescent dye widely used in biological research for the covalent labeling of proteins.[1] This bright, orange-red fluorescent probe possesses an iodoacetamide (B48618) reactive group that specifically and covalently attaches to the sulfhydryl groups of cysteine residues, forming a stable thioether bond.[1][2][3] The resulting labeled proteins can be visualized and tracked in a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.
The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the target thiol groups are sufficiently deprotonated to act as effective nucleophiles.[2] While highly selective for cysteines, iodoacetamides may exhibit some reactivity towards other nucleophilic residues like histidine or methionine, particularly at high dye-to-protein ratios.[2][4] Therefore, optimization of labeling conditions is critical to ensure specificity and achieve the desired degree of labeling (DOL).
Mechanism of Action
The labeling reaction proceeds via a nucleophilic substitution (SN2) mechanism. The deprotonated sulfhydryl group (thiolate anion) of a cysteine residue on the protein attacks the carbon atom attached to the iodine of the iodoacetamide moiety. This results in the displacement of the iodide leaving group and the formation of a stable thioether linkage between the protein and the TMR fluorophore.
Experimental Protocols
This section provides a detailed, step-by-step protocol for labeling a protein of interest with 5-TMRIA.
1. Materials and Reagents
-
This compound (5-TMRIA)
-
Protein of interest (at a known concentration)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.5)[2][5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for dissolving 5-TMRIA[1][2]
-
Quenching reagent (e.g., 2-Mercaptoethanol (B42355), Dithiothreitol (DTT), or Tris buffer)[3][5]
-
Purification resin (e.g., size-exclusion chromatography spin columns or desalting columns)[6]
-
Storage buffer (appropriate for the specific protein)
2. Step-by-Step Labeling Procedure
Step 2.1: Preparation of Protein Sample
-
Dissolve the protein to be labeled in the chosen amine-free reaction buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is at least 1 mg/mL to optimize the labeling reaction.[3]
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. This can be achieved by incubating the protein with a reducing agent such as DTT (5-10 mM) or TCEP (1-5 mM) for 30-60 minutes at room temperature.
-
Crucially , the reducing agent must be removed before adding the 5-TMRIA dye, as it will compete for reaction with the dye. This can be accomplished using a desalting column. Note that TCEP has been shown to inhibit labeling with some iodoacetamide dyes.[4]
Step 2.2: Preparation of 5-TMRIA Stock Solution
-
Allow the vial of 5-TMRIA to equilibrate to room temperature before opening.
-
Prepare a stock solution of 5-TMRIA (e.g., 10 mM) by dissolving it in high-quality anhydrous DMSO or DMF.[1][2] Mix well by vortexing.
-
This stock solution should ideally be prepared fresh immediately before use.[2] If storage is necessary, aliquot the solution and store at -20°C or -80°C, protected from light and moisture, for up to one month.[1]
Step 2.3: Labeling Reaction
-
Determine the desired dye-to-protein molar ratio for the reaction. A starting point of a 10- to 20-fold molar excess of dye to protein is recommended.[5] This ratio should be optimized for each specific protein.
-
Add the calculated volume of the 5-TMRIA stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to prevent photobleaching of the dye.[7]
Step 2.4: Quenching the Reaction
-
To stop the labeling reaction, add a quenching reagent to consume any unreacted 5-TMRIA.
-
Add DTT or 2-mercaptoethanol to a final concentration of 10-20 mM, or add a high-concentration amine-containing buffer like Tris to a final concentration of 50-100 mM.[5]
Step 2.5: Purification of Labeled Protein
-
Separate the labeled protein from unreacted dye and the quenching reagent using a size-exclusion chromatography method, such as a desalting spin column.[6]
-
Equilibrate the column with your desired final storage buffer according to the manufacturer's instructions.
-
Apply the reaction mixture to the column and centrifuge. The larger, labeled protein will pass through the column first, while the smaller, unreacted dye molecules are retained.[2][6]
Step 2.6: Determination of Degree of Labeling (DOL) The DOL, or the average number of dye molecules per protein molecule, can be determined using spectrophotometry.
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum for TMR, which is approximately 555 nm (A555).
-
Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A280 - (A555 × CF)] / εprotein
-
εprotein : Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
-
CF : Correction factor (A280/Amax) for the dye. For TMR, this is typically ~0.3.
-
-
Calculate the concentration of the dye: Dye Concentration (M) = A555 / εdye
-
εdye : Molar extinction coefficient of 5-TMRIA at 555 nm (~90,000 M-1cm-1).
-
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
Step 2.7: Storage of Labeled Protein
-
Store the purified, labeled protein under conditions appropriate for the unlabeled protein.[2]
-
For short-term storage (days to weeks), 4°C is often sufficient.[9]
-
For long-term storage, aliquot the protein into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9][10] The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 25-50% can improve stability.[9]
Optimization Parameters
The efficiency of protein labeling can be influenced by several factors. The following table summarizes key parameters that can be adjusted for optimization.
| Parameter | Recommended Range | Notes |
| Dye:Protein Molar Ratio | 10:1 to 40:1 | Start with a lower ratio (e.g., 10:1) and increase as needed. High ratios can cause non-specific labeling and protein precipitation.[1][4][5] |
| Protein Concentration | 1 - 5 mg/mL | Higher protein concentrations can increase labeling efficiency.[3][11] |
| Reaction Buffer pH | 7.0 - 8.5 | Iodoacetamide reactivity with thiols increases with pH. An optimal range is typically 8.0-8.5.[2] Avoid amine-containing buffers like Tris.[5] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature reactions are faster. 4°C can be used for sensitive proteins, but may require longer incubation times. |
| Incubation Time | 2 hours to Overnight | Longer incubation times can increase the degree of labeling but also the risk of non-specific reactions. |
Visualized Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for protein labeling and the chemical reaction pathway.
Caption: Experimental workflow for 5-TMRIA protein labeling.
Caption: Reaction of 5-TMRIA with a protein cysteine residue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Protein-Level Tandem Mass Tag (TMT) Labeling Conditions in Complex Samples with Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cysteine Residues with 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a thiol-reactive fluorescent dye widely used for the specific labeling of cysteine residues in proteins. The iodoacetamide (B48618) group of 5-TMRIA reacts with the sulfhydryl group of cysteine via a nucleophilic substitution reaction, forming a stable thioether bond. This covalent labeling allows for the sensitive detection and tracking of proteins in various biological applications, including fluorescence microscopy, flow cytometry, and in vitro biochemical assays. These application notes provide detailed protocols and quantitative data for the effective and specific labeling of proteins using 5-TMRIA.
Chemical Reaction
The labeling of a cysteine residue with 5-TMRIA proceeds through the reaction of the thiol group on the cysteine with the iodoacetamide moiety of the dye. This reaction is most efficient at a slightly alkaline pH (7.0-8.5), where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.
Caption: Reaction of 5-TMRIA with a protein cysteine residue.
Quantitative Data Presentation
The efficiency and specificity of protein labeling with 5-TMRIA are critically dependent on the molar ratio of dye to protein. While higher dye concentrations can increase the labeling efficiency, they also carry the risk of non-specific labeling of other amino acid residues or hydrophobic pockets on the protein surface.
| Parameter | Recommended Value/Range | Remarks | Citation |
| Dye:Thiol Molar Ratio | 10:1 to 40:1 | A 10-20 fold molar excess is a good starting point for specific labeling. Ratios up to 40:1 have been shown to maintain specificity for cysteine-containing proteins. | [1][2][3] |
| pH of Reaction Buffer | 7.0 - 8.5 | Slightly alkaline pH facilitates the deprotonation of the cysteine thiol group, increasing its reactivity towards the iodoacetamide. | |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C | Longer incubation times can increase labeling efficiency but may also increase non-specific binding. Optimization is recommended for each specific protein. | |
| Quenching Reagent | 1-10 mM DTT, β-mercaptoethanol, or L-cysteine | Added after the labeling reaction to consume any unreacted 5-TMRIA and prevent further labeling. | [4] |
| Potential for Non-specific Labeling | High dye:thiol ratios (>40:1) | At elevated concentrations, 5-TMRIA can exhibit non-specific labeling of proteins that do not have accessible cysteine residues. | [1][2][3] |
Experimental Protocols
Protocol 1: General Protocol for Labeling a Purified Protein with 5-TMRIA
This protocol provides a general procedure for labeling a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, HEPES, Tris) without thiol-containing reagents (like DTT or β-mercaptoethanol).
-
5-TMRIA stock solution (10 mM in anhydrous DMSO).
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Quenching solution (e.g., 1 M DTT).
-
Desalting column or dialysis membrane for removal of unreacted dye.
Procedure:
-
Protein Preparation:
-
If the protein sample contains thiol-containing reducing agents, they must be removed prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a desalting column.
-
Determine the protein concentration and the concentration of free thiols if possible.
-
-
Labeling Reaction:
-
Dilute the protein to a final concentration of 1-10 mg/mL in the reaction buffer.
-
Calculate the required volume of the 5-TMRIA stock solution to achieve the desired dye:protein molar ratio (e.g., 20:1).
-
Add the calculated volume of 5-TMRIA stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 1-10 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.
-
-
Determination of Labeling Efficiency:
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and ~555 nm (for 5-TMRIA concentration).
-
Calculate the degree of labeling (DOL) or dye-to-protein ratio using the Beer-Lambert law and the extinction coefficients for the protein and 5-TMRIA (ε at ~555 nm ≈ 95,000 cm⁻¹M⁻¹).
-
Caption: General workflow for labeling a purified protein with 5-TMRIA.
Protocol 2: Labeling of Actin for Polymerization Studies
5-TMRIA is frequently used to label actin at cysteine 374 to visualize filament dynamics.
Materials:
-
G-actin in G-buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).
-
5-TMRIA stock solution (10 mM in anhydrous DMSO).
-
Labeling buffer (2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂).
-
Polymerization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP).
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Actin Preparation:
-
Dialyze G-actin against the labeling buffer (without DTT) for 4-6 hours at 4°C to remove the DTT.
-
-
Labeling Reaction:
-
Adjust the actin concentration to ~2 mg/mL.
-
Add 5-TMRIA to a final molar ratio of 10:1 to 20:1 (dye:actin).
-
Incubate the reaction on ice in the dark for 4-6 hours.
-
-
Quenching the Reaction:
-
Add DTT to a final concentration of 1 mM to quench the reaction.
-
-
Removal of Unreacted Dye:
-
Pass the labeling mixture through a desalting column equilibrated with G-buffer to remove free 5-TMRIA.
-
-
Characterization of Labeled Actin:
Caption: Actin polymerization process using 5-TMRIA labeled G-actin.
Applications
The primary application of 5-TMRIA is the fluorescent labeling of proteins for subsequent visualization and analysis. Some specific examples include:
-
Visualizing Protein Localization and Dynamics in Cells: Labeled proteins can be introduced into cells and their localization and movement can be tracked using fluorescence microscopy.
-
Studying Protein-Protein Interactions: Techniques such as Förster Resonance Energy Transfer (FRET) can be employed using 5-TMRIA as one of the fluorophores to study the proximity of two interacting proteins.
-
Monitoring Protein Conformational Changes: Changes in the local environment of the attached dye can lead to changes in its fluorescence properties, providing insights into protein conformational dynamics.
-
In Vitro Assays: Labeled proteins can be used in a variety of in vitro assays, such as monitoring enzymatic activity or protein-ligand binding. A prominent example is the use of TMRIA-labeled actin to study the dynamics of actin polymerization and the effects of actin-binding proteins.[5][6][7]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete removal of reducing agents. | Ensure complete removal of DTT or other thiols before adding 5-TMRIA. |
| Inaccessible cysteine residues. | Denature the protein under non-reducing conditions to expose buried cysteines, if the protein's function is not required post-labeling. | |
| Low reactivity of the dye. | Check the age and storage conditions of the 5-TMRIA stock solution. Prepare fresh stock if necessary. | |
| Non-specific Labeling | Dye:protein ratio is too high. | Reduce the molar excess of 5-TMRIA. Start with a 10:1 ratio and optimize. |
| Reaction time is too long. | Reduce the incubation time. | |
| Precipitation of Protein | High degree of labeling can increase hydrophobicity. | Reduce the dye:protein ratio. Perform labeling at a lower protein concentration. |
| Solvent from dye stock is causing precipitation. | Ensure the final concentration of DMSO or other organic solvent is low (typically <5% v/v). |
By following these protocols and considering the quantitative data provided, researchers can effectively utilize 5-TMRIA for the specific and sensitive fluorescent labeling of cysteine residues in their proteins of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and Destabilization of Actin Filaments with Tetramethylrhodamine-Modified Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Measurements of Actin Filament Polymerization by Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of tetramethylrhodamine-labeled actin polymerization and interaction with actin regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-TMRIA Conjugation to Antibodies
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of fluorescent dyes to antibodies is paramount for a multitude of applications, from immunoassays to cellular imaging. This document provides a detailed guide to the conjugation of 5-Carboxytetramethylrhodamine Iodoacetamide (B48618) (5-TMRIA) to antibodies, offering comprehensive protocols, data presentation, and visual aids to ensure successful and reproducible results.
Introduction to 5-TMRIA
5-TMRIA is a thiol-reactive fluorescent dye widely used for labeling proteins, particularly antibodies, at cysteine residues.[1][2][3][4][5] Its iodoacetamide moiety selectively reacts with the sulfhydryl groups of cysteines, forming a stable thioether bond.[2] This specificity allows for more controlled and site-specific labeling compared to amine-reactive dyes, which can randomly label lysine (B10760008) residues across the antibody surface. The resulting 5-TMRIA-antibody conjugates exhibit bright, red-orange fluorescence, making them suitable for various detection methods.[6][7]
Key Applications of 5-TMRIA Labeled Antibodies:
-
Immunofluorescence Microscopy: Visualization and localization of specific proteins within cells and tissues.[7][8]
-
Flow Cytometry: Identification and quantification of specific cell populations based on surface marker expression.[7][8]
-
Fluorescence-based Immunoassays: Development of sensitive and quantitative assays for target analytes.
-
In Vivo Imaging: Tracking the biodistribution of therapeutic antibodies in preclinical models.[9]
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction can be assessed by several parameters. The following tables summarize key quantitative data to guide your experiments.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Lower concentrations can significantly reduce labeling efficiency.[10] |
| Molar Excess of 5-TMRIA | 5-20 fold | The optimal ratio should be determined empirically for each antibody. |
| Reaction pH | 7.0-7.5 | Maintains the reactivity of sulfhydryl groups while minimizing non-specific reactions. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and antibody stability. |
| Reaction Time | 2 hours | Can be optimized, but 2 hours is a common starting point. |
Table 2: Characterization of 5-TMRIA Antibody Conjugates
| Parameter | Typical Range | Method of Determination |
| Degree of Labeling (DOL) | 2-8 dyes/antibody | Spectrophotometry (measuring absorbance at 280 nm and ~555 nm).[10] |
| Conjugation Efficiency | >80% | Calculated based on the recovery of labeled antibody. |
| Purity | >95% | Assessed by SDS-PAGE or size-exclusion chromatography. |
| Excitation Maximum (Ex) | ~555 nm | Determined by fluorescence spectroscopy.[6] |
| Emission Maximum (Em) | ~580 nm | Determined by fluorescence spectroscopy.[6] |
Experimental Protocols
This section provides detailed protocols for the conjugation of 5-TMRIA to antibodies, including antibody preparation, the conjugation reaction, and purification of the final conjugate.
Protocol 1: Antibody Preparation and Disulfide Bond Reduction
This protocol is necessary if the antibody does not have free cysteine residues available for conjugation. The interchain disulfide bonds in the hinge region are selectively reduced to generate reactive sulfhydryl groups.
Materials:
-
Antibody (IgG)
-
Reducing Buffer (e.g., 0.1 M sodium phosphate, 5 mM EDTA, pH 7.0)
-
Dithiothreitol (DTT) or 2-Mercaptoethylamine (2-MEA)
-
Desalting column (e.g., Sephadex G-25)[10]
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.4)[10]
Procedure:
-
Antibody Preparation: Dissolve the antibody in the Reducing Buffer to a final concentration of 2-10 mg/mL.[10] If the antibody is in a buffer containing Tris or glycine, it must be dialyzed against the Reducing Buffer.[10]
-
Reduction: Add a 50-100 fold molar excess of DTT or 2-MEA to the antibody solution.
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C.
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with Conjugation Buffer.[11] Collect the fractions containing the reduced antibody. The reduced antibody should be used immediately in the conjugation reaction to prevent re-oxidation of the sulfhydryl groups.
Protocol 2: 5-TMRIA Conjugation Reaction
Materials:
-
Reduced antibody in Conjugation Buffer (from Protocol 1) or antibody with native free cysteines
-
5-TMRIA dye
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]
Procedure:
-
Prepare 5-TMRIA Stock Solution: Dissolve 5-TMRIA in DMF or DMSO to a concentration of 10 mg/mL. This should be prepared fresh immediately before use.[12]
-
Calculate Molar Ratio: Determine the volume of the 5-TMRIA stock solution required to achieve the desired molar excess (e.g., 10-fold) over the antibody.
-
Conjugation: Slowly add the calculated volume of the 5-TMRIA stock solution to the antibody solution while gently vortexing.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[12]
Protocol 3: Purification of the 5-TMRIA Antibody Conjugate
This step is crucial to remove unconjugated 5-TMRIA, which can cause high background fluorescence.
Materials:
-
Conjugation reaction mixture
-
Desalting column (e.g., Sephadex G-25) or dialysis tubing[10][12]
-
Storage Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Purification: Apply the conjugation reaction mixture to a desalting column equilibrated with Storage Buffer.[10]
-
Fraction Collection: Collect the colored fractions, which contain the labeled antibody. The small, unconjugated dye molecules will be retained on the column and elute later.
-
Alternative Purification (Dialysis): Alternatively, dialyze the reaction mixture against the Storage Buffer at 4°C with several buffer changes over 24-48 hours.[12]
-
Concentration Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for 5-TMRIA).[10]
-
Storage: Store the purified 5-TMRIA-antibody conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C or -80°C.[1]
Visualization of Key Processes
To further clarify the experimental procedures and underlying principles, the following diagrams are provided.
Caption: Chemical reaction of 5-TMRIA with a reduced antibody.
Caption: Experimental workflow for 5-TMRIA antibody conjugation.
Caption: Application in a cell signaling pathway analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg [anaspec.com]
- 3. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 4. abmole.com [abmole.com]
- 5. chembk.com [chembk.com]
- 6. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 7. Cas 114458-99-0,Tetramethylrhodamine-5-iodoacetamidedihydroiodide(5-TMRIA) | lookchem [lookchem.com]
- 8. Labeled antibodies | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. Generation of Site‐Specifically Labeled Affinity Reagents via Use of a Self‐Labeling Single Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. youdobio.com [youdobio.com]
Application Notes and Protocols: Tetramethylrhodamine-5-iodoacetamide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a thiol-reactive fluorescent dye widely utilized in biological research for the specific labeling of proteins and other biomolecules.[1][2] Its primary application lies in its ability to covalently bind to free sulfhydryl groups, most commonly found on cysteine residues within proteins.[1][2][3] This specific reactivity allows for the precise attachment of a bright, orange-red fluorescent probe to a target molecule, enabling its visualization and tracking within complex biological systems using fluorescence microscopy.[4] The fluorescence of TMRIA is characterized by its brightness and relative insensitivity to pH, making it a robust tool for various cellular imaging applications.
Physicochemical and Spectroscopic Properties
The utility of 5-TMRIA in fluorescence microscopy is dictated by its distinct chemical and spectral characteristics. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄IN₃O₄ | [5] |
| Molecular Weight | 569.4 g/mol | [5] |
| Excitation Maximum (λex) | 541 - 560 nm | [3][6] |
| Emission Maximum (λem) | 567 - 580 nm | [3][6] |
| Molar Extinction Coefficient (ε) | ~87,000 M⁻¹cm⁻¹ | [6] |
| Solubility | Soluble in DMSO and DMF | [1][6] |
| Reactivity | Specifically reacts with thiol groups (cysteine residues) | [1][3] |
Principle of Labeling
The core of 5-TMRIA's application is the chemical reaction between its iodoacetamide (B48618) group and the sulfhydryl group of a cysteine residue. This reaction, a bimolecular nucleophilic substitution (Sɴ2), results in the formation of a stable thioether bond, covalently linking the fluorophore to the protein. The reaction is most efficient at a slightly alkaline pH (7.0-9.0), which promotes the deprotonation of the cysteine's thiol group to the more reactive thiolate anion.
Experimental Protocols
I. Protein Labeling with 5-TMRIA
This protocol provides a general guideline for labeling a protein with 5-TMRIA. The specific concentrations and incubation times may require optimization depending on the protein of interest.
Materials:
-
Protein of interest (in a thiol-free buffer)
-
This compound (5-TMRIA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.5-8.5 (or other suitable amine-free and thiol-free buffer like HEPES)
-
(Optional) Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT
-
Purification column (e.g., Sephadex G-25) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, they must be reduced prior to labeling. Add a 5- to 10-fold molar excess of a reducing agent like DTT or TCEP and incubate for 1 hour at room temperature.
-
Crucially , remove the reducing agent before adding 5-TMRIA, as it will compete for the dye. This can be achieved by dialysis or using a desalting column.
-
-
5-TMRIA Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of 5-TMRIA in anhydrous DMSO or DMF. This should be done immediately before use as the reagent is sensitive to moisture and light.
-
-
Labeling Reaction:
-
Add the 5-TMRIA stock solution to the protein solution at a 5- to 20-fold molar excess of dye to protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM. This will react with any unreacted 5-TMRIA.
-
Incubate for at least 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagent using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.
-
Collect the fractions containing the labeled protein. The success of the labeling can be visually confirmed by the orange-red color of the protein fraction.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of 5-TMRIA (~555 nm).
-
-
Storage:
-
Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.
-
II. Fluorescence Microscopy of Labeled Cells
This protocol provides a general workflow for imaging cells that have been treated with a 5-TMRIA-labeled protein.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
5-TMRIA-labeled protein conjugate
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
(Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
(Optional) Counterstains (e.g., DAPI for nuclear staining)
-
Mounting medium
-
Fluorescence microscope with appropriate filters for TMRIA (e.g., a TRITC filter set)
Procedure:
-
Cell Treatment:
-
Incubate the cultured cells with the 5-TMRIA-labeled protein at a predetermined concentration and for a specific duration, depending on the experimental goals.
-
-
Washing:
-
Wash the cells three times with PBS to remove any unbound labeled protein.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[7]
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required):
-
If the labeled protein targets intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[7]
-
Wash the cells three times with PBS.
-
-
Counterstaining (Optional):
-
Incubate the cells with any desired counterstains (e.g., DAPI) according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the labeled structures using a fluorescence microscope equipped with a filter set appropriate for TMRIA (excitation ~540-560 nm, emission ~570-620 nm).
-
Acquire images using a sensitive camera.
-
Visualizations
Caption: Workflow for labeling proteins with 5-TMRIA.
Caption: Principle of fluorescence microscopy imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 3. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 4. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 5. This compound | C26H24IN3O4 | CID 10218501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for 5-TMRIA in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-TMRIA for Single-Molecule Imaging
5-Tetramethylrhodamine-iodoacetamide (5-TMRIA) is a thiol-reactive fluorescent dye widely utilized for labeling proteins at cysteine residues. Its bright orange-red fluorescence, good photostability, and relatively small size make it a valuable tool for single-molecule imaging studies. These studies allow for the direct observation of individual protein dynamics, interactions, and conformational changes in real-time, providing unprecedented insights into complex biological processes at the molecular level. Applications of 5-TMRIA in single-molecule imaging are particularly relevant in drug development, where understanding the mechanism of action of a drug on its target protein is crucial. By tracking individual protein molecules labeled with 5-TMRIA, researchers can investigate how a drug affects protein localization, diffusion, and interaction with other molecules.
Quantitative Data of 5-TMRIA
A summary of the key photophysical and chemical properties of 5-TMRIA is presented below. This data is essential for designing and interpreting single-molecule imaging experiments.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₄IN₃O₄ | [1] |
| Molecular Weight | 569.39 g/mol | [1] |
| Excitation Maximum (λex) | ~555 nm | N/A |
| Emission Maximum (λem) | ~580 nm | N/A |
| Reactive Group | Iodoacetamide | [1] |
| Target Residue | Cysteine (thiol group) | [1] |
| Fluorescence Lifetime (τ) | ~1-4 ns (typical for rhodamines) | [2][3] |
| Photobleaching Probability (Pb) | 10⁻⁶ - 10⁻⁷ (for rhodamines at low irradiance) | [4] |
Experimental Protocols
Protocol 1: Labeling of Proteins with 5-TMRIA for Single-Molecule Imaging
This protocol describes the general procedure for labeling a protein with 5-TMRIA via its cysteine residues. Optimization of the dye-to-protein ratio is critical to achieve a high yield of singly-labeled proteins, which is often desirable for single-molecule FRET and tracking experiments.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
5-TMRIA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Labeling Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, deoxygenated.
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, incubate the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the dye.
-
Buffer exchange the protein into a deoxygenated labeling buffer. The protein concentration should typically be in the range of 10-100 µM.
-
-
Dye Preparation:
-
Immediately before use, dissolve 5-TMRIA in anhydrous DMF or DMSO to prepare a 10 mM stock solution. Protect the solution from light.
-
-
Labeling Reaction:
-
Add the 5-TMRIA stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 5:1 to 10:1. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle stirring.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) to a final concentration of 10-fold molar excess over the dye to react with any unreacted 5-TMRIA. Incubate for 30 minutes.
-
-
Purification of Labeled Protein:
-
Separate the labeled protein from unreacted dye and quenching reagent using a suitable chromatography method. Size-exclusion chromatography is commonly used.
-
Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and ~555 nm (for 5-TMRIA).
-
To isolate singly-labeled proteins, ion-exchange chromatography or hydrophobic interaction chromatography can be employed, as the addition of the dye can alter the protein's surface charge and hydrophobicity.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm and 555 nm and using the Beer-Lambert law.
-
Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage.
-
Caption: Workflow for labeling proteins with 5-TMRIA.
Protocol 2: Sample Preparation and Single-Molecule Imaging
This protocol outlines the steps for preparing a sample for single-molecule imaging using Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique for imaging molecules near a surface.
Materials:
-
Labeled protein from Protocol 1
-
Microscope coverslips and slides
-
Immobilization reagents (e.g., biotin-PEG, streptavidin, specific antibodies)
-
Imaging Buffer:
-
HEPES or Tris buffer (pH 7.4)
-
Oxygen scavenging system:
-
Glucose oxidase (e.g., 0.5 mg/mL)
-
Catalase (e.g., 0.04 mg/mL)
-
β-D-glucose (e.g., 10% w/v)
-
-
Reducing agent: Trolox or β-mercaptoethanol (to reduce blinking)
-
BSA (to prevent non-specific binding)
-
Procedure:
-
Coverslip Preparation:
-
Thoroughly clean microscope coverslips by sonication in a series of solvents (e.g., acetone, ethanol, water) or by plasma cleaning.
-
Functionalize the coverslip surface for protein immobilization. A common method is to use a mix of PEG and biotin-PEG to create a passivated surface with specific binding sites for streptavidin.
-
-
Flow Cell Assembly:
-
Assemble a flow cell using the functionalized coverslip, a microscope slide, and double-sided tape to create a small channel for sample introduction.
-
-
Protein Immobilization:
-
If using a biotin-streptavidin linkage, first incubate the flow cell with a solution of streptavidin.
-
Wash away excess streptavidin.
-
Introduce the biotinylated, 5-TMRIA-labeled protein at a very low concentration (pM to nM range) to achieve single-molecule density on the surface. Incubate to allow binding.
-
Wash away unbound protein.
-
-
Imaging:
-
Introduce the imaging buffer into the flow cell immediately before imaging. The oxygen scavenging system is crucial for improving the photostability of 5-TMRIA by reducing photobleaching.
-
Mount the sample on a TIRF microscope.
-
Use a laser line close to the excitation maximum of 5-TMRIA (e.g., 561 nm).
-
Adjust the laser power and camera settings to obtain a good signal-to-noise ratio for single-molecule detection.
-
Acquire time-lapse image series to track the movement or FRET signals of individual molecules.
-
Caption: General workflow for sample preparation and single-molecule imaging.
Application Example: Single-Molecule Tracking of Epidermal Growth Factor Receptor (EGFR) Signaling
Single-molecule imaging with 5-TMRIA can be used to study the dynamics of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and is a major target in cancer therapy. By labeling EGF with 5-TMRIA, researchers can track the binding of individual EGF molecules to EGFR on the surface of living cells and observe subsequent events like receptor dimerization and internalization.
Signaling Pathway Overview:
The binding of EGF to EGFR induces a conformational change that promotes the formation of receptor dimers. This dimerization brings the intracellular kinase domains into close proximity, leading to their autophosphorylation and activation. The activated EGFR then serves as a docking site for various signaling proteins, initiating downstream signaling cascades that regulate cell growth, survival, and differentiation.
Caption: Simplified EGFR signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incomplete reduction of disulfide bonds.- Inactive dye.- Low protein concentration.- Inappropriate buffer pH. | - Ensure complete reduction with sufficient TCEP or DTT.- Use freshly prepared dye solution.- Increase protein concentration.- Use a labeling buffer with a pH between 7.0 and 7.5. |
| Protein Precipitation | - High degree of labeling.- Hydrophobic nature of the dye. | - Reduce the dye-to-protein ratio during labeling.- Perform labeling at a lower temperature (4°C).- Add mild detergents or glycerol (B35011) to the buffer. |
| High Background Fluorescence | - Unreacted dye not fully removed.- Non-specific binding of the labeled protein to the surface. | - Improve the purification process after labeling.- Use a well-passivated surface (e.g., with PEG).- Include BSA in the imaging buffer. |
| Rapid Photobleaching | - Presence of molecular oxygen.- High laser power. | - Use a robust oxygen scavenging system in the imaging buffer.- Use the lowest possible laser power that provides an adequate signal-to-noise ratio.- Add a reducing agent like Trolox to the imaging buffer. |
| Fluorophore Blinking | - Transitions to long-lived dark states. | - Add a reducing agent like β-mercaptoethanol or Trolox to the imaging buffer. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 3. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) in FRET Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity. The efficiency of this non-radiative energy transfer between a donor and an acceptor fluorophore is exquisitely sensitive to the distance between them, typically in the range of 1-10 nanometers. Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a thiol-reactive fluorescent dye that serves as an excellent acceptor in FRET pairs, most commonly with a fluorescein-based donor. Its iodoacetamide (B48618) group specifically reacts with the sulfhydryl groups of cysteine residues, allowing for targeted labeling of proteins.
These application notes provide detailed protocols for using 5-TMRIA in FRET experiments, covering protein labeling, purification, and the quantitative analysis of protein-protein interactions and conformational changes.
Quantitative Data Summary
The following tables summarize key quantitative parameters for FRET experiments utilizing the popular fluorescein (B123965) (donor) and tetramethylrhodamine (B1193902) (acceptor) pair.
Table 1: Spectroscopic Properties and Förster Distance
| Parameter | Fluorescein (Donor) | Tetramethylrhodamine (Acceptor) |
| Excitation Maximum (λex) | ~494 nm | ~555 nm |
| Emission Maximum (λem) | ~520 nm | ~580 nm |
| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ at 494 nm | ~95,000 M⁻¹cm⁻¹ at 555 nm |
| Quantum Yield (Φ) | ~0.92 | ~0.23 |
| Förster Distance (R₀) | \multicolumn{2}{c | }{~55 Å (5.5 nm)[1]} |
Table 2: Example Quantitative FRET Data for Protein-Protein Interaction
| Interacting Proteins | Donor Label | Acceptor Label | Measured FRET Efficiency (E) | Dissociation Constant (Kd) | Reference Application |
| SUMO1 and Ubc9 | CyPet | YPet | Varies with concentration | ~0.59 µM | SUMOylation Pathway Analysis[2] |
| Calmodulin and CKII peptide | IAEDANS | 5-TMRIA | Dependent on Ca²⁺ concentration | Not specified | Calmodulin-Peptide Interaction[3] |
| Actin monomers | Pyrene | TMRIA | Dependent on polymerization state | Not applicable | Actin Polymerization Study[4] |
Note: While specific FRET efficiency and Kd values are highly dependent on the biological system and experimental conditions, this table provides illustrative examples.
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with 5-TMRIA
This protocol describes the labeling of a protein containing an accessible cysteine residue with 5-TMRIA.
Materials:
-
Protein of interest (with at least one reactive cysteine residue) in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2-7.5). Avoid buffers containing primary amines (like Tris) if also labeling with an amine-reactive dye, and reducing agents like DTT or β-mercaptoethanol.
-
This compound (5-TMRIA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or another suitable buffer at pH 7.2-7.5.
-
Quenching solution: 1 M β-mercaptoethanol or DTT.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.[5][6]
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any reducing agents. If necessary, perform buffer exchange into the Reaction Buffer using dialysis or a desalting column.
-
The protein concentration should ideally be between 1-10 mg/mL.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMF or DMSO.[7] Protect the solution from light.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.[8]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted 5-TMRIA.
-
Incubate for at least 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and ~555 nm (for 5-TMRIA concentration).
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of 5-TMRIA at 280 nm. The correction factor (CF = A₂₈₀ of dye / Aₘₐₓ of dye) for tetramethylrhodamine is approximately 0.34.[9]
-
Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ x CF)] / ε_protein
-
Calculate the dye concentration: Dye Concentration (M) = A₅₅₅ / ε_TMRIA (ε ≈ 95,000 M⁻¹cm⁻¹)
-
The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.[10][11][12][13]
-
Protocol 2: FRET Measurement of Protein-Protein Interaction
This protocol outlines a method to quantify the interaction between two proteins, one labeled with a donor fluorophore (e.g., fluorescein maleimide) and the other with 5-TMRIA as the acceptor.
Materials:
-
Donor-labeled protein (Protein D)
-
Acceptor-labeled protein (Protein A, labeled with 5-TMRIA)
-
Interaction Buffer: A buffer that maintains the stability and activity of both proteins.
-
Fluorometer or plate reader capable of measuring fluorescence intensity at the donor and acceptor emission wavelengths.
Procedure:
-
Prepare Samples:
-
Prepare a series of samples with a constant concentration of the donor-labeled protein (Protein D) and varying concentrations of the acceptor-labeled protein (Protein A).
-
Include control samples:
-
Donor-labeled protein only.
-
Acceptor-labeled protein only.
-
Buffer only (for background subtraction).
-
-
-
FRET Measurement (Sensitized Emission Method):
-
Set the excitation wavelength to the donor's excitation maximum (e.g., ~494 nm for fluorescein).
-
Measure the fluorescence emission spectrum or intensity at two wavelengths: the donor's emission maximum (e.g., ~520 nm) and the acceptor's emission maximum (e.g., ~580 nm).
-
For each sample, record the donor fluorescence intensity (I_D) and the sensitized acceptor fluorescence intensity (I_A).
-
-
Data Analysis to Calculate FRET Efficiency:
-
Correct for background fluorescence by subtracting the buffer-only readings.
-
Correct for spectral bleed-through (crosstalk) of the donor emission into the acceptor channel and direct excitation of the acceptor at the donor excitation wavelength. This requires measurements of the donor-only and acceptor-only samples.
-
The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence:
-
E = 1 - (I_DA / I_D)
-
Where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.[14]
-
-
Alternatively, FRET can be expressed as a ratiometric value of acceptor to donor intensity.
-
-
Determination of Dissociation Constant (Kd):
-
Plot the FRET efficiency or the ratiometric FRET signal as a function of the acceptor-labeled protein concentration.
-
Fit the data to a saturation binding curve to determine the dissociation constant (Kd), which represents the concentration of the acceptor-labeled protein at which half of the donor-labeled protein is in a complex.[14]
-
Visualizations
Signaling Pathway: SUMOylation Cascade
The SUMOylation pathway involves a series of protein-protein interactions that can be monitored using FRET. For instance, the interaction between the E2 conjugating enzyme Ubc9 and the SUMO protein is a key step.[2][15][16]
Experimental Workflow: Protein Labeling and Purification
The following diagram illustrates the general workflow for labeling a protein with 5-TMRIA and purifying the conjugate.
Logical Relationship: FRET Principle
This diagram illustrates the fundamental principle of Förster Resonance Energy Transfer.
References
- 1. In Vitro FRET- and Fluorescence-Based Assays to Study Protein Conformation and Protein-Protein Interactions in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Förster Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Protein–Protein Interactions in SUMOylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurogranin modulates the rate of association between calmodulin and target peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Actin-binding compounds, previously discovered by FRET-based high-throughput screening, differentially affect skeletal and cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. eurogentec.com [eurogentec.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. An in vitro Förster resonance energy transfer-based high-throughput screening assay for inhibitors of protein-protein interactions in SUMOylation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FRET-based High-throughput Screening Assay Development for SUMO Pathway Inhibitors in Living Cells | Bioengineering [bioeng.ucr.edu]
Application Notes and Protocols for 5-TMRIA in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-(and-6)-Tetramethylrhodamine Iodoacetamide (B48618) (5-TMRIA) for the analysis of protein thiol oxidation and redox signaling pathways using flow cytometry.
Introduction
5-TMRIA is a thiol-reactive fluorescent dye that covalently binds to the sulfhydryl groups of cysteine residues in proteins. This property makes it a valuable tool for assessing the redox state of intracellular proteins. Under conditions of oxidative stress, protein thiols become oxidized, leading to a decrease in their availability to react with 5-TMRIA. Consequently, a reduction in the fluorescent signal from 5-TMRIA-labeled cells, as measured by flow cytometry, can be indicative of increased protein thiol oxidation. This method allows for the quantitative analysis of oxidative stress at the single-cell level, providing insights into various cellular processes and the effects of therapeutic agents.
Core Principles
The application of 5-TMRIA in flow cytometry is based on the following principles:
-
Thiol Reactivity: The iodoacetamide group of 5-TMRIA reacts specifically with the reduced form of cysteine residues (thiols).
-
Fluorescence Detection: 5-TMRIA is a rhodamine-based dye with excitation and emission maxima suitable for standard flow cytometer laser and filter sets.
-
Oxidative Stress Correlation: A decrease in 5-TMRIA fluorescence intensity is correlated with an increase in the oxidation of protein thiols, a key indicator of cellular oxidative stress.
Applications in Research and Drug Development
-
Quantification of Oxidative Stress: Assess the overall level of protein thiol oxidation in cell populations in response to various stimuli, including drug candidates, toxins, and environmental stressors.
-
Drug Discovery and Development: Screen for compounds that modulate cellular redox state and evaluate the pro-oxidant or antioxidant effects of novel therapeutics.
-
Cell Signaling Pathway Analysis: Investigate the role of protein thiol modifications in redox-sensitive signaling pathways, such as those involved in apoptosis, inflammation, and cell proliferation.[1][2][3][4][5][6][7][8][9]
-
Disease Research: Study the involvement of oxidative stress in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Data Presentation
Spectral Properties of 5-TMRIA
| Parameter | Value |
| Excitation Maximum (Ex) | ~541 nm |
| Emission Maximum (Em) | ~567 nm |
| Recommended Laser | Blue (488 nm) or Yellow/Green (561 nm) |
| Recommended Emission Filter | ~575/25 nm (e.g., PE or similar channel) |
Typical Experimental Conditions
| Parameter | Recommended Range | Notes |
| Cell Density | 1 x 10^6 cells/mL | Optimize for your cell type. |
| 5-TMRIA Concentration | 1 - 25 µM | Titrate for optimal signal-to-noise ratio. |
| Incubation Time | 15 - 60 minutes | Time-dependent signal increase may be observed. |
| Incubation Temperature | 37°C | |
| Blocking Agent (NEM) | 100 µM - 1 mM | Used as a negative control to block all thiols. |
Experimental Protocols
Protocol 1: General Staining of Intracellular Protein Thiols with 5-TMRIA
This protocol provides a general method for labeling total reduced protein thiols in suspended cells.
Materials:
-
Cells in suspension (e.g., cultured cell lines, primary cells)
-
5-TMRIA stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Resuspend cells in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
5-TMRIA Staining:
-
Prepare a working solution of 5-TMRIA in cell culture medium. For a final concentration of 10 µM, dilute the 10 mM stock solution 1:1000.
-
Add the 5-TMRIA working solution to the cell suspension.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of PBS.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Analyze the cells on a flow cytometer, exciting with a blue or yellow/green laser and collecting the emission in the appropriate channel (e.g., PE).
-
Protocol 2: Measurement of Protein Thiol Oxidation
This protocol is designed to measure changes in protein thiol oxidation in response to an experimental treatment (e.g., induction of oxidative stress).
Materials:
-
In addition to materials from Protocol 1:
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂), menadione)
-
N-Ethylmaleimide (NEM) for negative control
-
Procedure:
-
Cell Treatment:
-
Prepare cell suspensions as in Protocol 1.
-
Set up the following experimental groups:
-
Untreated Control: Cells in media.
-
Treated Sample: Cells incubated with the oxidative stress inducer at a predetermined concentration and time.
-
Negative Control: Cells pre-treated with 1 mM NEM for 15 minutes at 37°C to block all thiol groups.
-
-
-
5-TMRIA Staining:
-
After the treatment period, proceed with the 5-TMRIA staining for all groups as described in Protocol 1, steps 2 and 3.
-
-
Flow Cytometry Analysis:
-
Analyze all samples on the flow cytometer.
-
Compare the mean fluorescence intensity (MFI) of the 5-TMRIA signal between the untreated control and the treated sample. A decrease in MFI in the treated sample indicates an increase in protein thiol oxidation. The NEM-treated sample should show minimal fluorescence, confirming the specificity of the 5-TMRIA for thiols.
-
Signaling Pathway and Experimental Workflow Diagrams
Redox Signaling Pathway: Keap1-Nrf2 Axis
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. Oxidative stress causes the oxidation of critical cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the expression of antioxidant genes.
Caption: Keap1-Nrf2 signaling pathway in response to oxidative stress.
Experimental Workflow for Measuring Protein Thiol Oxidation
This workflow outlines the key steps for quantifying changes in protein thiol levels using 5-TMRIA and flow cytometry.
Caption: Workflow for flow cytometric analysis of protein thiol oxidation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Insufficient 5-TMRIA concentration or incubation time. | Titrate 5-TMRIA concentration (1-25 µM) and perform a time-course experiment (15-60 min). |
| High levels of baseline oxidative stress. | Culture cells in fresh media and handle gently to minimize stress. | |
| High Background | Incomplete washing. | Increase the number of wash steps and ensure complete removal of supernatant. |
| Non-specific binding. | Ensure the use of a negative control (NEM) to confirm thiol-specific staining. | |
| High Variability | Inconsistent cell numbers or staining. | Ensure accurate cell counting and consistent reagent addition and incubation times. |
| Cell clumping. | Gently pipette to resuspend cells before analysis and consider using a cell strainer. |
Conclusion
The use of 5-TMRIA in conjunction with flow cytometry offers a powerful and quantitative method for assessing protein thiol oxidation and investigating redox signaling in a high-throughput manner. The protocols and information provided here serve as a comprehensive guide for researchers and scientists to effectively apply this technique in their studies of oxidative stress and drug development. Optimization of the staining conditions for specific cell types and experimental systems is recommended to ensure robust and reproducible results.
References
- 1. Protein redox chemistry: post-translational cysteine modifications that regulate signal transduction and drug pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox Signaling Regulated by Cysteine Persulfide and Protein Polysulfidation [mdpi.com]
- 3. Protein Redox Modification as a Cellular Defense Mechanism against Tissue Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein-Thiol Oxidation and Cell Death: Regulatory Role of Glutaredoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative stress, thiol redox signaling methods in epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROLE OF THIOLS IN OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Actin Filaments with 5-TMRIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide to labeling actin filaments with 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA). 5-TMRIA is a thiol-reactive fluorescent dye that covalently binds to cysteine residues on proteins.[1][2] In the context of actin, it primarily targets the Cys-374 residue. While historically used for visualizing actin filaments, it is crucial to understand the implications of this labeling method on actin dynamics and polymerization. These notes offer detailed protocols, data summaries, and a critical evaluation of the technique to enable informed experimental design.
Physicochemical and Fluorescent Properties of 5-TMRIA
A summary of the key properties of the 5-TMRIA dye is presented in the table below. This information is essential for designing imaging experiments and selecting appropriate filter sets.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄IN₃O₄ | [2] |
| Molecular Weight | 569.39 g/mol | [2] |
| Excitation Maximum (λex) | ~541-555 nm | [1] |
| Emission Maximum (λem) | ~567-580 nm | [1] |
| Reactive Group | Iodoacetamide | [1][2] |
| Target Residue | Cysteine (thiol-selective) | [1][2] |
| Solubility | DMF or DMSO | Anaspec |
Impact of 5-TMRIA Labeling on Actin Polymerization
A critical consideration when using 5-TMRIA to label actin is its significant impact on the polymerization process. Research has shown that actin labeled with tetramethylrhodamine (B1193902) (TMR) derivatives at Cys-374 exhibits altered assembly properties.
| Parameter | Observation | Implication for Experiments | Reference |
| Polymerization Competence | TMR-actin alone is largely polymerization incompetent. | Labeled actin should be co-polymerized with unlabeled actin. | |
| Filament Structure | Co-polymers of TMR-actin and unlabeled actin are more fragile and shorter than unlabeled actin filaments. | May not be suitable for studying the mechanics of long, stable actin filaments. | |
| Polymerization Kinetics | TMR-actin can accelerate the polymerization of unlabeled actin, likely by increasing the number of filament ends through severing. | The observed polymerization kinetics may not reflect the true dynamics of unlabeled actin. | |
| Critical Concentration | The critical concentrations for assembly of TMR-actin in ATP and ADP are about an order of magnitude higher than for unlabeled actin. | Higher concentrations of labeled actin are required for polymerization, which can exacerbate labeling artifacts. | [3] |
| Interaction with Regulatory Proteins | Functional interactions with proteins like capping proteins, formin, and cofilin are profoundly altered. | Not recommended for studying the effects of actin-binding proteins on filament dynamics. | [3] |
Experimental Protocols
Protocol 1: Labeling of G-Actin with 5-TMRIA
This protocol is adapted from established methods for labeling actin at the Cys-374 residue.
Materials:
-
G-actin (lyophilized powder or purified solution)
-
5-TMRIA (resuspended in DMF or DMSO)
-
G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
Dithiothreitol (DTT)
-
PD-10 desalting columns (or similar)
-
Dialysis tubing (e.g., 10 kDa MWCO)
-
Centrifuge capable of 100,000 x g
Procedure:
-
Actin Preparation:
-
If starting from lyophilized powder, reconstitute G-actin in G-buffer to a concentration of 5-7 mg/mL.
-
Incubate the G-actin solution with 10 mM DTT for 1 hour on ice to ensure all cysteine residues are reduced.
-
Remove DTT by passing the actin solution through two consecutive PD-10 desalting columns pre-equilibrated with G-buffer (without DTT).
-
-
Labeling Reaction:
-
Immediately after DTT removal, determine the actin concentration.
-
Add a 2-fold molar excess of 5-TMRIA to the G-actin solution.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring. Protect from light.
-
-
Stopping the Reaction and Purification:
-
Stop the labeling reaction by adding DTT to a final concentration of 2 mM.
-
Separate the labeled actin from the unreacted dye by passing the solution over a PD-10 column pre-equilibrated with G-buffer.
-
To further purify the labeled G-actin, dialyze against G-buffer overnight at 4°C with at least two buffer changes.
-
Centrifuge the dialyzed solution at 100,000 x g for 2 hours at 4°C to pellet any aggregated or polymerized actin. The supernatant contains the purified, labeled G-actin.
-
-
Determination of Labeling Efficiency:
-
Measure the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Measure the absorbance of the labeled protein at the excitation maximum of 5-TMRIA (~541 nm).
-
Calculate the degree of labeling using the Beer-Lambert law and the extinction coefficient of 5-TMRIA.
-
Protocol 2: Fluorescence Microscopy of 5-TMRIA Labeled Actin Filaments
This protocol outlines a general procedure for visualizing 5-TMRIA labeled actin filaments in vitro.
Materials:
-
5-TMRIA labeled G-actin
-
Unlabeled G-actin
-
Polymerization buffer (e.g., F-buffer: 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)
-
Microscope slides and coverslips
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for rhodamine.
Procedure:
-
Co-polymerization:
-
Mix 5-TMRIA labeled G-actin with unlabeled G-actin at the desired molar ratio (e.g., 1:5 to 1:10 labeled to unlabeled). A lower ratio of labeled actin is recommended to minimize artifacts.
-
Initiate polymerization by adding polymerization buffer to the actin mixture.
-
Incubate at room temperature for at least 30 minutes to allow for filament formation.
-
-
Sample Preparation for Microscopy:
-
Place a small volume (e.g., 5-10 µL) of the polymerized actin solution onto a clean microscope slide.
-
Carefully place a coverslip over the drop, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Imaging:
-
Observe the actin filaments using a fluorescence microscope equipped with a high-numerical-aperture objective lens.
-
Use a standard rhodamine filter set (e.g., excitation ~540/25 nm, emission ~605/55 nm).
-
Acquire images using a sensitive camera. Minimize exposure time to reduce photobleaching.
-
Visualizations
References
Application Notes and Protocols for Myosin Labeling with Tetramethylrhodamine-5-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myosin, a superfamily of motor proteins, plays a crucial role in muscle contraction and various forms of cell motility. The study of its conformational changes and interaction with actin is fundamental to understanding these processes. Fluorescent labeling of myosin provides a powerful tool for investigating its structure, dynamics, and function. Tetramethylrhodamine-5-iodoacetamide (TMRIA) is a thiol-reactive fluorescent dye that covalently attaches to cysteine residues on proteins. This document provides detailed application notes and protocols for the labeling of myosin with TMRIA, enabling researchers to probe myosin's mechanochemical cycle and its modulation by small molecules, which is of significant interest in drug development for cardiovascular and neuromuscular diseases.
Principle of the Method
The labeling reaction is based on the nucleophilic substitution of the iodine atom of the iodoacetamide (B48618) group by the sulfhydryl group of a cysteine residue on the myosin protein. This forms a stable thioether bond, covalently attaching the tetramethylrhodamine (B1193902) fluorophore to the myosin. The reaction is typically performed at a slightly alkaline pH to ensure the deprotonation of the sulfhydryl group, increasing its nucleophilicity. The 5-isomer of TMRIA is often preferred for specific labeling of certain cysteine residues, such as Cys-707 (SH1) on the myosin heavy chain.[1] Following the labeling reaction, unreacted dye is removed through size-exclusion chromatography or dialysis. The degree of labeling can be determined spectrophotometrically.
Applications
The fluorescently labeled myosin can be utilized in a variety of biophysical assays to study its function:
-
Fluorescence Polarization/Anisotropy: Changes in the orientation and rotational mobility of the myosin head during its interaction with actin and ATP can be monitored by measuring the fluorescence polarization or anisotropy of the attached TMRIA.[2] This provides insights into the conformational changes that drive muscle contraction.
-
Fluorescence Resonance Energy Transfer (FRET): When used in conjunction with another fluorophore on actin or another part of the myosin molecule, FRET can be used to measure distances and conformational changes within the actomyosin (B1167339) complex.
-
In Vitro Motility Assays: The movement of fluorescently labeled myosin over actin filaments can be directly visualized using fluorescence microscopy, allowing for the study of motor activity and the effects of potential drug candidates.
-
Single-Molecule Studies: Advanced microscopy techniques can be used to observe the behavior of individual TMRIA-labeled myosin molecules, providing detailed information about their mechanochemical cycle.
Quantitative Data
The following tables summarize the key quantitative data for this compound (TMRIA) and its use in myosin labeling.
Table 1: Spectroscopic Properties of this compound (5-TMRIA)
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [3] |
| Emission Maximum (λem) | ~580 nm | [3] |
| Molar Extinction Coefficient (ε) at λex | 87,000 M⁻¹cm⁻¹ | [4] |
| Quantum Yield (Φ) | Not available for myosin conjugate; value for free dye can vary. | |
| Fluorescence Lifetime (τ) | Not available for myosin conjugate; value for free dye can vary. |
Table 2: Typical Experimental Parameters for Myosin Labeling
| Parameter | Value | Notes |
| Myosin Concentration | 1 - 10 mg/mL | Dependent on myosin source and purity. |
| TMRIA:Myosin Molar Ratio | 2:1 to 10:1 | Optimized to achieve desired labeling stoichiometry while minimizing non-specific labeling.[5][6][7][8] |
| Reaction pH | 7.5 - 8.5 | A slightly alkaline pH facilitates the reaction with cysteine residues. |
| Reaction Temperature | 4°C | To minimize protein degradation. |
| Incubation Time | 2 - 12 hours | Reaction time can be adjusted to control the extent of labeling. |
Experimental Protocols
Protocol 1: Purification of Myosin from Skeletal Muscle
This protocol provides a general outline for the purification of myosin from rabbit skeletal muscle.
Materials:
-
Rabbit psoas muscle
-
Buffer A: 0.3 M KCl, 0.15 M K₂HPO₄, 0.01 M Na₄P₂O₇, 1 mM MgCl₂, 0.5 mM DTT, pH 6.8
-
Buffer B: 40 mM KCl, 20 mM Imidazole, 5 mM MgCl₂, 1 mM DTT, pH 6.8
-
Centrifuge and rotor
-
Dounce homogenizer
Procedure:
-
Excise and mince fresh rabbit psoas muscle on ice.
-
Homogenize the minced muscle in ice-cold Buffer A.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in Buffer A. Repeat the wash step twice.
-
After the final wash, resuspend the pellet in Buffer B and add an equal volume of glycerol.
-
Store the purified myosin in 50% glycerol at -20°C.
Protocol 2: Labeling of Myosin with this compound (TMRIA)
This protocol describes the covalent labeling of purified myosin with 5-TMRIA.
Materials:
-
Purified myosin
-
This compound (5-TMRIA)
-
Labeling Buffer: 0.5 M KCl, 50 mM K₂HPO₄, 10 mM EDTA, pH 7.5
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Dialyze the purified myosin against the Labeling Buffer overnight at 4°C to remove glycerol.
-
Determine the protein concentration of the dialyzed myosin using a standard protein assay (e.g., Bradford or BCA).
-
Prepare a stock solution of 5-TMRIA in DMF or DMSO.
-
Add the 5-TMRIA stock solution to the myosin solution to achieve the desired molar ratio (e.g., 5:1 dye:myosin). Add the dye dropwise while gently stirring the protein solution on ice.
-
Incubate the reaction mixture in the dark at 4°C for 4-6 hours with gentle stirring.
-
To remove unreacted dye, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., 0.5 M KCl, 20 mM Imidazole, 1 mM DTT, 50% glycerol, pH 7.0).
-
Collect the fractions containing the labeled protein (typically the first colored band to elute).
-
Alternatively, dialyze the reaction mixture extensively against the storage buffer at 4°C in the dark.
-
Store the labeled myosin at -20°C.
Protocol 3: Determination of Labeling Stoichiometry
This protocol outlines the spectrophotometric method to determine the degree of labeling.
Materials:
-
TMRIA-labeled myosin
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the labeled myosin solution at 280 nm (A₂₈₀) and at the excitation maximum of TMRIA (~555 nm, A₅₅₅).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = A₅₅₅ / ε₅₅₅ where ε₅₅₅ is the molar extinction coefficient of TMRIA (87,000 M⁻¹cm⁻¹).
-
Calculate the concentration of myosin. A correction factor is needed for the absorbance of the dye at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A₅₅₅ × CF₂₈₀) where CF₂₈₀ is the correction factor (A₂₈₀/A₅₅₅) for the free dye. This value may need to be determined empirically. [Myosin] (M) = Corrected A₂₈₀ / ε₂₈₀ where ε₂₈₀ is the molar extinction coefficient of myosin.
-
The stoichiometry (moles of dye per mole of protein) is the ratio of the molar concentrations: Stoichiometry = [Dye] / [Myosin]
Visualizations
Caption: Experimental workflow for myosin labeling with TMRIA.
Caption: The actomyosin cross-bridge cycle.
References
- 1. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 2. Characterization of skeletal muscle actin labeled with the triplet probe erythrosin-5-iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Tetramethylrhodamine-5-iodoacetamidedihydroiodide(5-TMRIA) [chembk.com]
- 8. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
Application Notes and Protocols for Studying Protein Conformational Changes with 5-TMRIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamic nature of proteins is fundamental to elucidating their biological function and to the development of novel therapeutics. Protein conformational changes, the intricate rearrangements of a protein's three-dimensional structure, govern a vast array of cellular processes, from enzyme catalysis and signal transduction to muscle contraction and ion transport. 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a thiol-reactive fluorescent dye that serves as a powerful tool for investigating these dynamic events. By covalently attaching to cysteine residues, 5-TMRIA acts as a spectroscopic reporter, providing real-time insights into the structural transitions of proteins in response to various stimuli such as ligand binding, phosphorylation, or changes in the cellular environment.
This document provides detailed application notes and experimental protocols for utilizing 5-TMRIA to study protein conformational changes. It is intended to guide researchers in designing, executing, and interpreting experiments aimed at unraveling the complexities of protein dynamics.
Principle of Detection
The fluorescence properties of 5-TMRIA, including its fluorescence intensity, polarization (anisotropy), and lifetime, are sensitive to its local microenvironment. When a protein undergoes a conformational change, the environment surrounding the attached 5-TMRIA molecule is altered. This can lead to a measurable change in one or more of its fluorescence parameters. For instance, a change in the polarity of the dye's environment can affect its quantum yield, resulting in a change in fluorescence intensity. Similarly, alterations in the rotational freedom of the dye, due to changes in protein structure, can be detected as a change in fluorescence anisotropy. Furthermore, Förster Resonance Energy Transfer (FRET) can be employed by using 5-TMRIA as a donor or acceptor to measure intramolecular distances and their changes.
Applications
5-TMRIA has been instrumental in studying a variety of protein systems, most notably the components of the muscle contraction machinery.
-
Muscle Proteins: A primary application of 5-TMRIA has been in probing the conformational changes of myosin, actin, and troponin during the muscle contraction cycle. By labeling specific cysteine residues on these proteins, researchers can monitor the structural dynamics associated with ATP hydrolysis, calcium binding, and the interaction between thick and thin filaments.
-
Enzyme Kinetics: Conformational changes are often integral to enzyme catalysis. 5-TMRIA can be used to monitor substrate binding and product release by labeling cysteine residues near the active site.
-
Ion Channels: The gating mechanisms of ion channels involve significant conformational rearrangements. Labeling accessible cysteine residues allows for the study of these transitions in response to voltage changes or ligand binding.
-
Drug Discovery: By monitoring the conformational changes of a target protein upon binding to a small molecule, 5-TMRIA-based assays can be used for high-throughput screening of potential drug candidates.
Data Presentation
The following tables provide representative quantitative data that can be obtained from experiments using 5-TMRIA to study protein conformational changes. The specific values will vary depending on the protein of interest, the labeling site, and the experimental conditions.
Table 1: Representative Fluorescence Intensity Changes of 5-TMRIA-labeled Myosin Motor Domain upon Nucleotide Binding
| Condition | Relative Fluorescence Intensity (%) | Fold Change |
| Apo (Nucleotide-free) | 100 | 1.0 |
| + ATP (Pre-hydrolysis) | 125 | 1.25 |
| + ADP + Pi (Post-hydrolysis) | 150 | 1.5 |
| + ADP | 110 | 1.1 |
Table 2: Representative Fluorescence Anisotropy Changes of 5-TMRIA-labeled Troponin C upon Calcium Binding
| Condition | Fluorescence Anisotropy (r) | Change in Anisotropy (Δr) |
| Apo (Ca2+-free) | 0.15 | 0.00 |
| + Ca2+ (Saturating) | 0.25 | 0.10 |
Table 3: Representative Fluorescence Lifetime Changes of 5-TMRIA-labeled Actin upon Myosin Binding
| Condition | Fluorescence Lifetime (τ) (ns) | Change in Lifetime (Δτ) (ns) |
| 5-TMRIA-Actin | 2.5 | 0.0 |
| 5-TMRIA-Actin + Myosin-S1 | 3.0 | 0.5 |
Experimental Protocols
Protocol 1: Labeling of Protein with 5-TMRIA
This protocol provides a general guideline for labeling a protein with 5-TMRIA. Optimization of the dye-to-protein molar ratio and reaction time may be necessary for each specific protein.
Materials:
-
Protein of interest (with at least one accessible cysteine residue) in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The buffer should be free of primary amines and thiols.
-
5-TMRIA (Tetramethylrhodamine-5-iodoacetamide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or L-cysteine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cutoff)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the labeling buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. Remove the reducing agent by dialysis or using a desalting column equilibrated with labeling buffer.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMF or DMSO immediately before use. Protect the solution from light.
-
-
Labeling Reaction:
-
Calculate the volume of the 5-TMRIA stock solution needed to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 (dye:protein) is recommended.
-
Slowly add the calculated volume of the 5-TMRIA stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration of 10-50 mM to react with any unreacted dye.
-
Incubate for 1 hour at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer with several buffer changes.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and 541 nm (for 5-TMRIA concentration).
-
The concentration of the protein can be calculated using the Beer-Lambert law (A = εcl) with the protein's extinction coefficient at 280 nm. A correction factor for the absorbance of 5-TMRIA at 280 nm should be applied. The absorbance of 5-TMRIA at 280 nm is approximately 0.3 times its absorbance at 541 nm.
-
The concentration of 5-TMRIA can be calculated using its molar extinction coefficient at 541 nm (ε ≈ 95,000 M⁻¹cm⁻¹).
-
The DOL is the molar ratio of the dye to the protein.
-
Protocol 2: Measuring Fluorescence Changes upon Ligand Binding
This protocol describes how to measure changes in the fluorescence of a 5-TMRIA-labeled protein upon the addition of a ligand that induces a conformational change.
Materials:
-
5-TMRIA-labeled protein in a suitable assay buffer.
-
Ligand stock solution.
-
Fluorometer with excitation and emission monochromators.
-
Cuvettes suitable for fluorescence measurements.
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to 541 nm and the emission wavelength to 567 nm. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).
-
-
Baseline Measurement:
-
Pipette the 5-TMRIA-labeled protein solution into a cuvette and place it in the fluorometer.
-
Record the baseline fluorescence intensity.
-
-
Titration with Ligand:
-
Add a small volume of the concentrated ligand stock solution to the cuvette. Mix gently by pipetting up and down.
-
Allow the system to equilibrate for a few minutes.
-
Record the fluorescence intensity.
-
Repeat the addition of the ligand in increments, recording the fluorescence intensity after each addition, until the fluorescence signal reaches a plateau.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution by multiplying each reading by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the total volume of ligand added at that point.
-
Plot the corrected fluorescence intensity as a function of the ligand concentration.
-
The data can be fit to a binding isotherm (e.g., a hyperbolic or sigmoidal function) to determine the dissociation constant (Kd) and the maximum fluorescence change.
-
Visualizations
Caption: Experimental workflow for studying protein conformational changes with 5-TMRIA.
Caption: Key conformational changes in the actomyosin cycle that can be monitored using 5-TMRIA.
Caption: Calcium-mediated regulation of muscle contraction via troponin conformational changes.
Application Notes and Protocols for Labeling Muscle Fibers with 5-TMRIA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Tetramethylrhodamine-iodoacetamide (5-TMRIA) is a thiol-reactive fluorescent dye widely utilized in muscle physiology and biophysics research. Its primary application lies in the specific labeling of cysteine residues within contractile proteins, most notably myosin and troponin. This covalent labeling allows for the investigation of protein conformational changes and dynamics during muscle contraction and relaxation through techniques such as fluorescence polarization. These studies are crucial for understanding the molecular basis of muscle function and for the development of novel therapeutics targeting muscle disorders.
5-TMRIA is the pure 5-isomer of tetramethylrhodamine (B1193902) iodoacetamide (B48618), which is often preferred over mixed isomers to ensure batch-to-batch consistency and reproducibility of experimental results. The dye possesses favorable spectral properties, with an excitation maximum around 541 nm and an emission maximum around 567 nm, making it compatible with common fluorescence microscopy and spectroscopy instrumentation.
Mechanism of Action
5-TMRIA selectively reacts with the sulfhydryl group of cysteine residues via an iodoacetamide functional group, forming a stable thioether bond. This covalent attachment allows for the site-specific introduction of a fluorescent reporter onto the protein of interest. In the context of muscle fibers, researchers have successfully used 5-TMRIA to label specific cysteine residues on the myosin heavy chain (e.g., Cys-707, the "SH1" helix) and on troponin C. By monitoring the fluorescence polarization of the attached dye, it is possible to detect changes in the orientation and mobility of the labeled protein domain, providing insights into the molecular mechanics of muscle contraction.
Applications
-
Studying Protein Conformational Dynamics: The principal application of 5-TMRIA in muscle research is to probe the conformational changes in myosin and other contractile proteins during the cross-bridge cycle.
-
Investigating Muscle Contraction Mechanisms: By observing changes in fluorescence polarization in response to ATP, calcium, and other regulatory molecules, researchers can dissect the molecular events that lead to force generation.
-
Drug Discovery and High-Throughput Screening: Fluorescence polarization assays using probes like 5-TMRIA can be adapted for high-throughput screening to identify small molecules that modulate the activity of contractile proteins. This is particularly relevant for the development of drugs for cardiovascular diseases and myopathies.
Quantitative Data Summary
The following table summarizes key quantitative parameters for 5-TMRIA. Please note that specific experimental values such as labeling efficiency and signal-to-noise ratio are highly dependent on the protein target and experimental conditions.
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₄IN₃O₄ | [1] |
| Molecular Weight | 569.4 g/mol | [1] |
| Excitation Maximum (Absorbance) | 541 nm | [1] |
| Emission Maximum | 567 nm | [1] |
| Reactive Group | Iodoacetamide | [1] |
| Target Residue | Cysteine (thiol group) | [1] |
| Purity (HPLC) | ≥80% | [1] |
Experimental Protocols
Protocol 1: Labeling of Skinned Muscle Fibers with 5-TMRIA
This protocol describes the general procedure for labeling skinned (demembranated) muscle fibers with 5-TMRIA to study protein conformational changes.
Materials:
-
Skinned muscle fibers (e.g., rabbit psoas)
-
5-TMRIA (resuspended in DMF or DMSO)
-
Rigor solution (e.g., 120 mM potassium acetate, 5 mM MgCl₂, 5 mM EGTA, 10 mM MOPS, pH 7.0)
-
Relaxing solution (Rigor solution + 4 mM ATP)
-
Activating solution (Relaxing solution + CaCl₂ to achieve desired free Ca²⁺ concentration)
-
Wash buffer (Rigor solution)
-
Mounting medium
Procedure:
-
Fiber Preparation: Isolate single muscle fibers and skin them using a detergent (e.g., Triton X-100) to permeabilize the membranes. Mount the skinned fiber between a force transducer and a length controller in an experimental chamber.
-
Labeling Solution Preparation: Prepare a labeling solution by diluting the 5-TMRIA stock solution into the rigor solution to a final concentration of 20-100 µM. The optimal concentration should be determined empirically.
-
Labeling Reaction: Incubate the skinned fiber in the labeling solution for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 4-10 °C). The incubation time will depend on the target protein and the desired degree of labeling.
-
Washing: After incubation, thoroughly wash the fiber with rigor solution to remove any unbound dye. Multiple washes are recommended to minimize background fluorescence.
-
Mounting and Imaging: Mount the labeled fiber in a quartz cuvette with an appropriate imaging buffer (e.g., rigor or relaxing solution).
-
Fluorescence Polarization Measurement: Excite the fiber with polarized light at ~540 nm and measure the parallel and perpendicular components of the emitted fluorescence at ~570 nm. The fluorescence polarization can then be calculated.
Protocol 2: High-Throughput Screening Assay for Modulators of Muscle Protein Interaction
This protocol outlines a fluorescence polarization-based assay for screening compounds that modulate the interaction between two muscle proteins (e.g., troponin C and troponin I).
Materials:
-
Purified fluorescently labeled protein (e.g., 5-TMRIA-labeled troponin C)
-
Purified unlabeled binding partner (e.g., troponin I)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20, pH 7.4)
-
Compound library
-
384-well black, low-volume microplates
Procedure:
-
Assay Preparation: Add a fixed concentration of the 5-TMRIA labeled protein to all wells of the microplate.
-
Compound Addition: Add the compounds from the library to the wells at the desired screening concentration. Include appropriate controls (e.g., vehicle only, known inhibitor/activator).
-
Initiation of Binding: Add the unlabeled binding partner to all wells to initiate the binding reaction. The concentration of the binding partner should be optimized to give a robust fluorescence polarization signal.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).
-
Fluorescence Polarization Reading: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate filters and polarizers.
-
Data Analysis: Analyze the data to identify compounds that cause a significant change in fluorescence polarization, indicating modulation of the protein-protein interaction.
Mandatory Visualizations
Caption: Experimental workflow for labeling skinned muscle fibers with 5-TMRIA.
Caption: Use of 5-TMRIA to probe molecular signaling in muscle contraction.
References
Application Notes and Protocols for Covalent Labeling of DNA with Tetramethylrhodamine-5-iodoacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent labeling of thiol-modified DNA with Tetramethylrhodamine-5-iodoacetamide (5-TMRIA). This method is crucial for a variety of applications in molecular biology and drug development, including fluorescence resonance energy transfer (FRET), single-molecule studies, and DNA-protein interaction analyses.
Introduction
This compound (5-TMRIA) is a thiol-reactive fluorescent dye that forms a stable thioether bond with sulfhydryl groups.[1] To specifically label DNA with 5-TMRIA, a thiol group must first be introduced into the oligonucleotide. This is typically achieved during solid-phase DNA synthesis using a thiol-modifier phosphoramidite (B1245037).[2][3] The subsequent reaction between the thiol-modified DNA and 5-TMRIA results in a covalently attached, fluorescently labeled DNA molecule. This labeling strategy offers high specificity and efficiency, enabling the production of well-defined DNA probes for sensitive and quantitative applications.
The protocols outlined below cover the introduction of a thiol group at the 5' end of a DNA oligonucleotide, the labeling reaction with 5-TMRIA, and the purification of the final product. Additionally, methods for quantifying the labeling efficiency and an example of an experimental workflow utilizing the labeled DNA are provided.
Key Experimental Protocols
Protocol 1: Synthesis of 5'-Thiol-Modified DNA
This protocol describes the incorporation of a 5'-thiol group into a DNA oligonucleotide during automated solid-phase synthesis using a disulfide-protected thiol-modifier phosphoramidite.[2]
Materials:
-
Thiol-Modifier C6 S-S phosphoramidite
-
Standard DNA phosphoramidites and synthesis reagents
-
Controlled Pore Glass (CPG) solid support
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
TE (Tris-EDTA) buffer, pH 7.5
Procedure:
-
Automated DNA Synthesis: Synthesize the desired DNA sequence using standard phosphoramidite chemistry on an automated DNA synthesizer. In the final coupling cycle, use the Thiol-Modifier C6 S-S phosphoramidite to introduce the protected thiol group at the 5'-terminus.
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the CPG support and remove the base protecting groups by incubating with ammonium hydroxide according to the synthesizer manufacturer's protocol (e.g., 55°C for 8-16 hours).
-
At this stage, the thiol group is still protected as a disulfide.
-
-
Reduction of the Disulfide Bond:
-
Using DTT: To the ammonium hydroxide solution containing the oligonucleotide, add DTT to a final concentration of 0.05 M.[1] Continue to incubate at 55°C for an additional 1-2 hours. Alternatively, after evaporation of the ammonium hydroxide and resuspension of the oligonucleotide in a buffer at pH 8.3-8.5, add DTT to a concentration of 100 mM and incubate at room temperature for 30 minutes.[3]
-
Using TCEP: Resuspend the deprotected oligonucleotide in TE buffer. Add a 100-fold molar excess of TCEP and incubate at room temperature for 1-2 hours.[4] TCEP has the advantage that it does not need to be removed before the subsequent labeling reaction with iodoacetamide (B48618).[5]
-
-
Purification of Thiol-Modified DNA:
-
If DTT was used for reduction, it must be removed prior to labeling. This can be achieved by gel filtration (e.g., using a Sephadex G-25 column) or by ethanol (B145695) precipitation.[2][4]
-
Verify the purity and concentration of the thiol-modified oligonucleotide using UV-Vis spectrophotometry and/or gel electrophoresis.
-
Note: Thiol-modified oligonucleotides are susceptible to oxidation, leading to the formation of disulfide dimers. It is recommended to proceed with the labeling reaction immediately after reduction and purification, or to store the reduced oligonucleotide under an inert atmosphere or in the presence of a small amount of reducing agent (which must be removed before labeling).[1]
Protocol 2: Covalent Labeling of Thiol-Modified DNA with 5-TMRIA
This protocol details the reaction of the thiol-modified DNA with this compound. Iodoacetamides react with thiols to form a stable thioether linkage.[6] The reaction should be performed in a light-protected environment as iodoacetamide reagents are photosensitive.[5]
Materials:
-
Thiol-modified DNA, purified and dissolved in a suitable buffer
-
This compound (5-TMRIA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Low molecular weight thiol (e.g., glutathione (B108866) or β-mercaptoethanol) for quenching
-
Nuclease-free water
Procedure:
-
Prepare 5-TMRIA Stock Solution: Immediately before use, dissolve 5-TMRIA in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7] Protect the solution from light.
-
Reaction Setup:
-
Dissolve the thiol-modified DNA in the labeling buffer to a final concentration of 100-200 µM.
-
Add a 10-20 fold molar excess of the 5-TMRIA stock solution to the DNA solution.[5] The optimal molar ratio may need to be determined empirically.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours or overnight.[7] The reaction should be carried out in the dark (e.g., by wrapping the reaction tube in aluminum foil).
-
-
Quenching the Reaction:
-
To consume any unreacted 5-TMRIA, add a low molecular weight thiol such as glutathione or β-mercaptoethanol to the reaction mixture.[5] Incubate for an additional 30 minutes at room temperature.
-
-
Purification of Labeled DNA:
Protocol 3: Purification of TMRIA-Labeled DNA by RP-HPLC
RP-HPLC is a highly effective method for purifying fluorescently labeled oligonucleotides, as it separates molecules based on hydrophobicity.[10] The labeled DNA is more hydrophobic than the unlabeled DNA, and the free dye is also separated effectively.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column suitable for oligonucleotide purification (e.g., XTerra® MS C18)[8][9]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7
-
Mobile Phase B: Acetonitrile (B52724)
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dilute the quenched labeling reaction mixture with Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the components using a linear gradient of increasing acetonitrile concentration (Mobile Phase B). A typical gradient might be from 5% to 50% acetonitrile over 30-40 minutes.
-
Monitor the elution at 260 nm (for DNA) and at the absorbance maximum of Tetramethylrhodamine (~555 nm).
-
-
Fraction Collection:
-
The unlabeled DNA will typically elute first, followed by the desired TMRIA-labeled DNA product. The free dye will elute much later due to its high hydrophobicity.[8]
-
Collect the fractions corresponding to the peak that absorbs at both 260 nm and ~555 nm.
-
-
Post-Purification Processing:
-
Combine the collected fractions containing the pure, labeled DNA.
-
Remove the volatile mobile phase components (TEAA and acetonitrile) by vacuum centrifugation.
-
Resuspend the purified, labeled DNA pellet in nuclease-free water or a suitable storage buffer (e.g., TE buffer).
-
Store the labeled DNA at -20°C, protected from light.
-
Data Presentation
Table 1: Quantitative Parameters for TMRIA-Labeled DNA
The degree of labeling (DOL), or the dye-to-DNA ratio, can be determined using UV-Vis spectrophotometry.[11]
| Parameter | Symbol | Formula | Value |
| DNA Concentration | CDNA | (A260 - (Amax × CF)) / εDNA | Calculated |
| Dye Concentration | CDye | Amax / εDye | Calculated |
| Degree of Labeling | DOL | CDye / CDNA | Calculated |
| Absorbance of DNA at 260 nm | A260 | - | Measured |
| Absorbance of Dye at λmax | Amax | - | Measured |
| Molar Extinction Coefficient of DNA at 260 nm | εDNA | - | Sequence-dependent |
| Molar Extinction Coefficient of TMRIA at λmax | εDye | - | ~70,000 M-1cm-1 at 555 nm |
| Correction Factor at 260 nm | CF | A280, dye / Amax, dye | ~0.3 |
Protocol for Determining Degree of Labeling:
-
Measure the absorbance of the purified, labeled DNA solution at 260 nm (A260) and at the absorbance maximum of TMRIA (~555 nm, Amax).
-
Calculate the molar extinction coefficient of your specific DNA sequence (εDNA). This can be estimated using online tools or by summing the extinction coefficients of the individual bases.
-
Calculate the concentration of the DNA, correcting for the dye's absorbance at 260 nm using the provided formula and correction factor (CF).
-
Calculate the concentration of the dye using its absorbance maximum and molar extinction coefficient.
-
The Degree of Labeling is the molar ratio of the dye to the DNA. For a 1:1 labeling, the expected DOL is close to 1.0.
Table 2: Representative HPLC Purification Data
| Peak | Retention Time (min) | A260 Peak Area | A555 Peak Area | Identification |
| 1 | 12.5 | High | None | Unlabeled Thiol-DNA |
| 2 | 18.2 | High | High | TMRIA-Labeled DNA |
| 3 | 25.8 | Low | Very High | Free 5-TMRIA Dye |
Visualizations
Experimental Workflow for DNA Labeling and Purification
Caption: Workflow for the synthesis, labeling, and purification of TMRIA-DNA.
Application Workflow: Single-Molecule FRET (smFRET) Experiment
TMRIA-labeled DNA is frequently used in smFRET experiments to study dynamic biological processes such as DNA conformational changes or DNA-protein interactions.[12][13][14] In a typical smFRET setup, two different fluorescent dyes, a donor (e.g., Cy3) and an acceptor (e.g., TMRIA or Cy5), are attached to the DNA molecule. The FRET efficiency between the donor and acceptor provides distance information.
Caption: Workflow for a typical single-molecule FRET (smFRET) experiment.
References
- 1. glenresearch.com [glenresearch.com]
- 2. atdbio.com [atdbio.com]
- 3. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 5. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. mz-at.de [mz-at.de]
- 9. waters.com [waters.com]
- 10. atdbio.com [atdbio.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single Molecule FRET Analysis of DNA Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. haroldkimlab.gatech.edu [haroldkimlab.gatech.edu]
Application Notes and Protocols for Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) is a thiol-reactive fluorescent dye widely utilized for the labeling of proteins and other biomolecules containing free sulfhydryl groups.[1][2] Its bright, red-orange fluorescence, high photostability, and pH-insensitivity make it a valuable tool for a variety of fluorescence microscopy applications, including live cell imaging.[3] 5-TMRIA covalently attaches to cysteine residues, enabling the visualization and tracking of proteins within their native cellular environment. This document provides detailed application notes and protocols for the use of 5-TMRIA in live cell imaging.
Chemical and Spectroscopic Properties
Proper experimental design and data interpretation require a clear understanding of the physicochemical properties of 5-TMRIA.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄IN₃O₄ | [3] |
| Molecular Weight | 569.39 g/mol | [3] |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Reactive Group | Iodoacetamide | [1] |
| Target Moiety | Thiol groups (cysteine residues) | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
Key Applications in Live Cell Imaging
-
Protein Labeling and Tracking: Covalently label purified proteins for subsequent introduction into live cells via techniques like microinjection to study their localization, trafficking, and dynamics.
-
Studying Protein Conformation Changes: Site-specific labeling of proteins can be used to probe conformational changes that alter the local environment of the fluorophore.
-
Investigating Protein-Protein Interactions: Techniques such as Fluorescence Resonance Energy Transfer (FRET) can be employed when 5-TMRIA is used as an acceptor dye in conjunction with a suitable donor.
Experimental Protocols
Protocol 1: Labeling of Purified Proteins with 5-TMRIA
This protocol describes the covalent labeling of a purified protein containing accessible cysteine residues.
Materials:
-
Purified protein in a suitable buffer (e.g., PBS, pH 7.2-7.5). Note: Avoid buffers containing thiols like DTT or β-mercaptoethanol.
-
This compound (5-TMRIA)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction tubes
-
Stirring/rocking platform
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any thiol-containing reagents. If necessary, dialyze the protein against a suitable buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
5-TMRIA Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMSO or DMF. Protect the solution from light.[1]
-
This stock solution should be prepared fresh and used immediately.
-
-
Labeling Reaction:
-
Add the 5-TMRIA stock solution to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light.
-
-
Removal of Unconjugated Dye:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
The first colored fraction to elute will be the labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~555 nm (for 5-TMRIA).
-
The following formula can be used: DOL = (A_max * ε_prot) / (A_280 - (A_max * CF)) * ε_dye Where:
-
A_max is the absorbance at ~555 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of 5-TMRIA at ~555 nm (approximately 90,000 cm⁻¹M⁻¹).
-
CF is a correction factor for the dye's absorbance at 280 nm (typically around 0.3).
-
-
-
Storage:
-
Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Live Cell Staining and Imaging
This protocol provides a general guideline for staining live cells. The optimal conditions will vary depending on the cell type and experimental goals.
Materials:
-
Adherent or suspension cells cultured in appropriate medium.
-
5-TMRIA stock solution (10 mM in DMSO).
-
Serum-free cell culture medium or a suitable imaging buffer (e.g., HBSS).
-
Complete cell culture medium.
-
Fluorescence microscope equipped with appropriate filters for rhodamine.
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and reach the desired confluency.
-
-
Staining Solution Preparation:
-
Prepare a working solution of 5-TMRIA in serum-free medium or imaging buffer. The optimal concentration should be determined empirically, but a starting range of 0.5-10 µM is recommended. For longer-term imaging, lower concentrations are preferable to minimize cytotoxicity.
-
-
Cell Staining:
-
Remove the complete medium from the cells and wash once with warm serum-free medium.
-
Add the 5-TMRIA working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with warm, complete cell culture medium to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed complete medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for tetramethylrhodamine (B1193902) (Ex/Em: ~555/580 nm).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Visualizing Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key processes.
References
Application Notes and Protocols for 5-TMRIA Labeling of Peptides for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a cornerstone of modern biological research and drug development, enabling the precise measurement of protein abundance changes in response to various stimuli or disease states. Chemical labeling of peptides with isobaric or isotopic tags is a powerful strategy for relative and absolute quantification by mass spectrometry (MS). 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) is a thiol-selective reactive dye that covalently binds to cysteine residues.[1][2][3][4] While traditionally used for fluorescence imaging, its properties as a stable mass modification lend it to applications in quantitative mass spectrometry.
These application notes provide a detailed protocol for the use of 5-TMRIA as a mass tag for the relative quantification of cysteine-containing peptides. This method is particularly useful for studying changes in protein expression, post-translational modifications involving cysteine residues (e.g., redox proteomics), and for targeted quantification of specific cysteine-containing peptides of interest. The workflow is analogous to other differential alkylation strategies used in quantitative proteomics.
Principle of the Method
The workflow involves the differential labeling of cysteine residues in peptides from different samples (e.g., control vs. treated). One sample is labeled with a light isotopic version of a cysteine-reactive reagent, while the other is labeled with a heavy isotopic version. However, in this protocol, we will utilize 5-TMRIA as a single mass tag and compare the relative abundance of the 5-TMRIA labeled peptide across different runs, or in a more advanced workflow, a stable isotope-labeled version of 5-TMRIA could be synthesized for multiplexing. For the purpose of this protocol, we will focus on a label-free quantification approach of 5-TMRIA labeled peptides, where the intensity of the labeled peptide is compared across different samples.
The iodoacetamide (B48618) group of 5-TMRIA reacts specifically with the thiol group of cysteine residues, resulting in a stable thioether bond and a corresponding mass increase in the labeled peptide. This mass shift is readily detectable by mass spectrometry. By comparing the signal intensities of the 5-TMRIA labeled peptides between different samples, the relative abundance of these peptides can be determined.
Application: Monitoring Drug-Induced Changes in Cysteine-Containing Peptides
A key application of this technique is in drug development, for example, to study the effect of a drug on a specific signaling pathway. By comparing the abundance of cysteine-containing peptides from a key protein in a signaling pathway in a drug-treated sample versus a control sample, researchers can gain insights into the drug's mechanism of action.
Experimental Protocols
Materials and Reagents
-
5-TMRIA (this compound)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Tris-HCl
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Trypsin (mass spectrometry grade)
-
C18 solid-phase extraction (SPE) cartridges
-
Water (LC-MS grade)
-
Protein samples (e.g., cell lysates from control and drug-treated conditions)
Protocol 1: Sample Preparation and Protein Digestion
-
Protein Extraction: Lyse cells or tissues in a buffer containing 8 M urea and 50 mM Tris-HCl, pH 8.0.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Reduction: To 100 µg of protein from each sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation (Blocking of non-target cysteines - optional, for differential studies): If the goal is to specifically label a subset of reactive cysteines, non-target cysteines can be blocked at this stage. Add iodoacetamide (IAM) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange/Cleanup: Remove urea and excess DTT/IAM by buffer exchange into 50 mM Tris-HCl, pH 8.0 using a desalting column or by acetone (B3395972) precipitation.
-
Trypsin Digestion: Resuspend the protein pellet in 50 mM Tris-HCl, pH 8.0. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Protocol 2: 5-TMRIA Labeling of Peptides
-
Prepare 5-TMRIA Stock Solution: Dissolve 5-TMRIA in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 20 mM.
-
Labeling Reaction: To the digested peptide mixture (from 100 µg of protein), add the 5-TMRIA stock solution to a final concentration of 1 mM.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 1 hour.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 5 mM and incubating for 15 minutes.
-
Sample Cleanup: Desalt the labeled peptide mixture using a C18 SPE cartridge. Elute the peptides with 50% ACN/0.1% FA.
-
Drying: Dry the eluted peptides in a vacuum centrifuge.
Protocol 3: LC-MS/MS Analysis
-
Resuspension: Reconstitute the dried, labeled peptides in 0.1% FA in water.
-
LC Separation: Inject the peptide sample onto a C18 reverse-phase column and separate using a gradient of increasing ACN concentration.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in a data-dependent acquisition (DDA) mode.
-
Full MS Scan: Acquire full MS scans over a mass range of m/z 350-1500.
-
MS/MS Scans: Select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
Protocol 4: Data Analysis
-
Database Search: Search the raw MS/MS data against a relevant protein database using a search engine such as MaxQuant, SEQUEST, or Mascot.
-
Modification Specification: Include the mass modification of cysteine by 5-TMRIA in the search parameters. The monoisotopic mass of 5-TMRIA (C26H24IN3O4) is 569.0811 Da. The reaction with a cysteine thiol involves the loss of HI (127.9124 Da), resulting in a net mass addition of 441.1687 Da to the cysteine residue.
-
Quantification: For label-free quantification, compare the peak areas or intensities of the identified 5-TMRIA labeled peptides across the different samples.
-
Statistical Analysis: Perform statistical analysis to identify peptides with significant changes in abundance between the control and treated samples.
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate easy comparison of the relative abundance of labeled peptides between different conditions.
Table 1: Relative Abundance of 5-TMRIA Labeled Peptides in Control vs. Drug-Treated Samples
| Peptide Sequence | Protein Name | Gene Name | Control (Normalized Intensity) | Drug-Treated (Normalized Intensity) | Fold Change (Treated/Control) | p-value |
| CYSENQLDESHAQMLDK | Kinase X | KINX | 1.25E+08 | 3.12E+07 | 0.25 | 0.001 |
| VLPALPCR | Protein Y | PROY | 9.87E+07 | 1.02E+08 | 1.03 | 0.85 |
| ALC*QSEDIK | Protein Z | PROZ | 5.43E+06 | 2.71E+07 | 5.00 | < 0.001 |
| C denotes the 5-TMRIA labeled cysteine residue. |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for 5-TMRIA labeling of peptides for mass spectrometry.
Caption: Experimental workflow for 5-TMRIA labeling.
Signaling Pathway Example: Kinase X Inhibition
This diagram illustrates a hypothetical signaling pathway where the activity of Kinase X is inhibited by a drug, leading to a downstream effect on Protein Z. 5-TMRIA labeling can be used to quantify changes in the cysteine-containing peptides of these proteins.
Caption: Hypothetical drug-targeted signaling pathway.
Logical Relationship: Data Analysis Workflow
This diagram outlines the key steps in the data analysis workflow for quantitative proteomics using 5-TMRIA labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide | MDPI [mdpi.com]
- 4. Protocol to pinpoint oxidized and reduced cysteine residues in brown fat using differential alkylation labeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-TMRIA Labeling Experiments: Technical Support Center
Welcome to the technical support center for 5-TMRIA (5-carboxytetramethylrhodamine iodoacetamide) labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance for common issues encountered during the labeling of proteins and other thiol-containing biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during your 5-TMRIA labeling experiments in a question-and-answer format.
Issue 1: Low or No Fluorescent Signal
Q: I have performed the labeling reaction, but I detect little to no fluorescence. What could be the problem?
A: Low or no fluorescence can stem from several factors, ranging from inefficient labeling to issues with the dye itself. Here are the primary causes and how to troubleshoot them:
-
Inefficient Labeling: The 5-TMRIA may not have efficiently conjugated to your protein. This could be due to suboptimal reaction conditions.
-
pH of the reaction buffer: The reaction of iodoacetamides with thiols is most efficient at a pH of 7.0-8.5.[1][2] At a more neutral pH (around 7.0), the reaction is more specific for cysteine residues.[3]
-
Presence of reducing agents: Reducing agents like DTT or TCEP are often used to prevent disulfide bond formation and keep cysteines available for labeling. However, excess reducing agents can react with 5-TMRIA and must be removed before adding the dye.[4][5]
-
Protein concentration: A low protein concentration can slow down the reaction rate. It is recommended to use a protein concentration of 1-5 mg/mL.
-
-
Fluorescence Quenching: Over-labeling your protein can lead to dye-dye quenching, where the fluorescence of one dye molecule is absorbed by a neighboring dye molecule, resulting in a decreased overall signal.[6] Calculating the Degree of Labeling (DOL) is crucial to assess this. For most antibodies, an optimal DOL is between 2 and 10.[7]
-
Dye Degradation: 5-TMRIA is light-sensitive and should be protected from light during storage and handling.[4][8] Ensure that the dye has been stored correctly at -20°C and that stock solutions in DMSO are not stored for extended periods.[8]
Issue 2: Non-Specific Labeling
Q: I am observing fluorescence in proteins that should not be labeled, or my background signal is very high. How can I reduce non-specific binding?
A: Non-specific labeling occurs when 5-TMRIA reacts with other amino acid residues or binds non-covalently to proteins.
-
High Dye-to-Protein Ratio: Using a large molar excess of 5-TMRIA can lead to reactions with other residues like methionine, histidine, or lysine, especially at higher pH.[4][9] It is important to optimize the dye-to-protein molar ratio. A 10-20 fold molar excess of dye to protein is a good starting point.[4] For proteins with a single cysteine, a lower ratio may be sufficient.
-
Reaction pH: While a slightly alkaline pH increases the reaction rate, it can also increase non-specific labeling. Performing the reaction at a pH closer to 7.0 can improve specificity for cysteine residues.[3]
-
Inefficient Purification: It is critical to remove all unconjugated dye after the labeling reaction. The presence of free dye will result in a high background signal.[6] Use appropriate purification methods such as gel filtration or dialysis.
Issue 3: Dye Precipitation
Q: I noticed that the 5-TMRIA dye precipitated out of solution during my experiment. What causes this and how can I prevent it?
A: Dye precipitation can occur due to several factors, primarily related to solubility and concentration.
-
Solvent Quality: 5-TMRIA is typically dissolved in anhydrous DMSO to prepare a stock solution.[8] Using DMSO that has absorbed moisture can reduce the dye's solubility. Always use fresh, high-quality anhydrous DMSO.
-
High Dye Concentration: If the concentration of the 5-TMRIA stock solution is too high, it may precipitate when added to the aqueous reaction buffer. It is recommended to add the dye stock solution dropwise to the protein solution while gently stirring to ensure proper mixing.
-
Buffer Composition: The presence of certain salts in the labeling buffer can sometimes lead to the precipitation of the dye or the labeled protein. If you observe precipitation, consider testing different buffer compositions or using a lower salt concentration.
Issue 4: Labeled Protein is Inactive or Aggregated
Q: After labeling, my protein has lost its biological activity or has aggregated. What went wrong?
A: The labeling process can sometimes affect the structure and function of the protein.
-
Modification of Critical Residues: If the cysteine residue being labeled is located in an active site or a region important for protein folding and stability, the attachment of the bulky 5-TMRIA molecule can impair its function. If you have multiple cysteines, consider using a lower dye-to-protein ratio to achieve a lower DOL.
-
Over-labeling: As mentioned earlier, a high degree of labeling can lead to protein aggregation and precipitation due to the hydrophobic nature of the dye.
-
Denaturation: The addition of organic solvents like DMSO to the reaction mixture, although necessary to dissolve the dye, can denature sensitive proteins. Keep the final concentration of DMSO in the reaction mixture as low as possible (typically under 10%).
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful 5-TMRIA labeling experiments.
Table 1: Recommended Reaction Conditions for 5-TMRIA Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | pH 7.0-7.5 provides higher specificity for thiols.[4][10] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | This is a starting point and should be optimized for your specific protein and application.[4][11] |
| Protein Concentration | 1 - 5 mg/mL (approx. 20 - 100 µM) | Higher concentrations can improve labeling efficiency. |
| Incubation Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 2 hours or 4°C overnight are common starting points.[4][10] |
| Incubation Time | 2 hours to overnight | Longer incubation times may be needed at lower temperatures or with less reactive thiols.[4][10] |
| DMSO Concentration | < 10% (v/v) | Minimize to avoid protein denaturation. |
Table 2: Troubleshooting Guide - At a Glance
| Issue | Likely Cause(s) | Quick Solution(s) |
| Low/No Signal | Inefficient labeling, Over-labeling (quenching) | Optimize pH and dye:protein ratio, Calculate DOL. |
| High Background | Non-specific binding, Free dye | Decrease dye:protein ratio, Improve purification. |
| Dye Precipitation | Poor solvent quality, High concentration | Use anhydrous DMSO, Add dye dropwise. |
| Protein Inactivation | Labeling of critical residues, Over-labeling | Reduce DOL, Consider site-specific mutagenesis. |
Experimental Protocols
Detailed Methodology for 5-TMRIA Labeling of a Protein
This protocol provides a general procedure for labeling a protein with 5-TMRIA. It is essential to optimize these conditions for your specific protein.
Materials:
-
Protein of interest with at least one free cysteine residue
-
5-TMRIA dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP) - Optional
-
Quenching reagent (e.g., 2-Mercaptoethanol (B42355) or DTT)
-
Purification column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Protein Preparation: a. Dissolve or buffer exchange your protein into the labeling buffer at a concentration of 1-5 mg/mL. b. (Optional) Reduction of Disulfides: If your protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. c. Crucial Step: If a reducing agent was used, it must be removed before adding the 5-TMRIA. This can be done by dialysis or using a desalting column.
-
Preparation of 5-TMRIA Stock Solution: a. Allow the vial of 5-TMRIA to warm to room temperature before opening. b. Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMSO. This should be done immediately before use. Protect the solution from light.[4]
-
Labeling Reaction: a. Add the 5-TMRIA stock solution to the protein solution to achieve the desired dye-to-protein molar ratio (e.g., a 10 to 20-fold molar excess).[4] b. Add the dye dropwise while gently stirring the protein solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.[4][10]
-
Quenching the Reaction: a. To stop the labeling reaction, add a quenching reagent such as 2-mercaptoethanol or DTT to a final concentration of 10-50 mM. This will react with any unreacted 5-TMRIA. b. Incubate for at least 30 minutes at room temperature.
-
Purification of the Labeled Protein: a. Separate the labeled protein from the unreacted dye and quenching reagent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).[12] b. Alternatively, perform extensive dialysis against the storage buffer at 4°C with several buffer changes.
-
Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of 5-TMRIA (~541 nm, A541). b. Calculate the protein concentration and the dye concentration using the Beer-Lambert law. c. The DOL is the molar ratio of the dye to the protein.
Formula for DOL Calculation:
-
Protein Concentration (M) = [A280 - (A541 × CF)] / ε_protein
-
Dye Concentration (M) = A541 / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
CF is the correction factor for the absorbance of the dye at 280 nm (typically around 0.3 for rhodamine dyes).
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
ε_dye is the molar extinction coefficient of 5-TMRIA at 541 nm (approximately 92,000 M⁻¹cm⁻¹).
-
Visualizations
Experimental Workflow for 5-TMRIA Labeling
A generalized workflow for labeling proteins with 5-TMRIA.
Troubleshooting Decision Tree for 5-TMRIA Labeling
A decision tree to guide troubleshooting of common 5-TMRIA labeling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 12. hahnlab.com [hahnlab.com]
Technical Support Center: 5-TMRIA Non-Specific Binding
Welcome to the technical support center for 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to non-specific binding in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-TMRIA and how does it work?
5-TMRIA is a thiol-selective reactive fluorescent dye.[1][2][3][4] It is primarily used to label proteins by covalently binding to the sulfhydryl groups of cysteine residues.[1][5][6] This labeling allows for the visualization and tracking of proteins in a variety of applications, including fluorescence microscopy, protein structural studies, and analysis of protein-protein or protein-DNA interactions.[5]
Q2: What is non-specific binding and why is it a problem?
Q3: What are the most common causes of high background fluorescence with 5-TMRIA?
High background fluorescence can result from several factors during an experiment:
-
Excessive Probe Concentration: Using a higher concentration of 5-TMRIA than necessary is a common cause of non-specific labeling.[1][3][8]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or other surfaces allows the probe to adhere to unintended locations.[9][10][11][12]
-
Inadequate Washing: Washing steps that are not stringent enough may fail to remove all unbound or loosely bound probes, contributing to the background signal.[9][10][13]
-
Probe Aggregation: Like many fluorescent dyes, 5-TMRIA can form aggregates in solution, which can then bind non-specifically to cellular structures.[7]
-
Sample Autofluorescence: Some cells and tissues naturally possess fluorescent molecules that can be mistaken for the signal from 5-TMRIA.[11][12]
-
Unintended Reactivity: While thiol-selective, the iodoacetamide (B48618) group on 5-TMRIA can sometimes react with other nucleophilic residues, especially at higher pH values.
Troubleshooting Guide: High Background & Non-Specific Binding
This guide provides a structured approach to diagnosing and resolving common issues with 5-TMRIA.
| Problem | Possible Cause | Recommended Solution |
| High, uniform background across the entire sample | Excessive 5-TMRIA Concentration: The concentration of the dye is too high, leading to widespread off-target binding.[1][3][8] | Perform a titration experiment to determine the lowest effective concentration of 5-TMRIA that provides a good signal-to-noise ratio. |
| Insufficient Blocking: Non-specific sites are not adequately masked.[9][10][12] | Increase the incubation time for the blocking step (e.g., from 30 minutes to 1 hour).[13] Consider changing your blocking agent or increasing its concentration (see Table 1). | |
| Inadequate Washing: Unbound probe is not being effectively removed.[9][10][13] | Increase the number and duration of wash steps. Add a non-ionic detergent like Tween 20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound probe.[14] | |
| Sample Autofluorescence: The inherent fluorescence of the sample is interfering with the signal.[11][12] | Image an unstained control sample to assess the level of autofluorescence. If it is high, consider using a commercial background-suppressing reagent.[15] | |
| Punctate or speckled background staining | Probe Aggregation: 5-TMRIA has formed aggregates that are binding to the sample.[7] | Always prepare fresh 5-TMRIA solutions. Before use, centrifuge the diluted dye solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates, and use the supernatant. |
| Non-specific staining of cellular structures (e.g., nucleus, membranes) | Hydrophobic and Electrostatic Interactions: The dye is adhering to cellular components through non-covalent forces.[7] | Increase the ionic strength of your incubation and wash buffers (e.g., increase NaCl concentration from 150 mM to 300-500 mM) to disrupt electrostatic interactions. Include a non-ionic detergent (e.g., 0.1% Triton X-100) in buffers to reduce hydrophobic interactions. |
| High background on the slide or coverslip | Surface Adsorption: The dye is sticking to the glass or plastic surface. | Use high-quality, pre-cleaned slides. Including a surfactant like 0.1% Tween 20 in the final wash steps can help prevent adsorption to surfaces.[14] |
Data Presentation: Blocking Agents & Buffer Components
The tables below summarize common reagents used to minimize non-specific binding.
Table 1: Common Blocking Agents for Fluorescence Assays
| Blocking Agent | Typical Working Concentration | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A common general protein blocker. Ensure you use a high-purity, IgG-free grade to avoid cross-reactivity with antibodies.[9] |
| Normal Serum | 5-10% (v/v) | Use serum from the same species that the secondary antibody was raised in (for immunofluorescence). This effectively blocks non-specific antibody binding.[11] |
| Non-fat Dry Milk | 1-5% (w/v) | An inexpensive and effective blocker, but not recommended for detecting phosphoproteins due to its high casein content.[16] Also contains biotin, making it incompatible with avidin-biotin systems.[16] |
| Fish Gelatin | 0.1-0.5% (w/v) | Can be effective where other protein blockers fail. |
| Commercial Blocking Buffers | Varies by manufacturer | Often contain a mix of proteins and proprietary non-protein blocking agents. Can offer superior performance and consistency.[16] Some are specifically formulated to reduce background from charged dyes.[15] |
Table 2: Example Buffer Formulations
| Buffer Type | Component | Concentration | Purpose |
| Blocking Buffer | PBS (pH 7.4) | 1X | Base buffer |
| Normal Goat Serum | 5% | Blocks non-specific sites | |
| BSA (IgG-free) | 1% | General protein blocking | |
| Triton X-100 | 0.1% | Permeabilization and reduces hydrophobic interactions | |
| Wash Buffer | PBS (pH 7.4) | 1X | Base buffer |
| NaCl | 150-500 mM | Normal to high ionic strength to reduce electrostatic binding | |
| Tween 20 | 0.05% | Detergent to help remove unbound probe |
Experimental Protocols & Visualizations
Protocol 1: Titration of 5-TMRIA Concentration
Optimizing the dye concentration is the most critical step to reduce non-specific binding.
-
Prepare a Dilution Series: Prepare a series of 5-TMRIA dilutions in your reaction buffer. A good starting range is from 0.1X to 10X of the concentration recommended in the literature or your initial protocol. For example, prepare solutions at 1 µM, 2 µM, 5 µM, 10 µM, and 20 µM.
-
Label Samples: Stain a separate, identical sample with each concentration in the dilution series. Keep all other parameters (incubation time, temperature, washing steps) constant.
-
Include Controls: Include a "no dye" negative control to assess autofluorescence and a positive control (if available).
-
Image and Analyze: Acquire images using identical microscope settings (e.g., exposure time, laser power, gain) for all samples.
-
Evaluate: Compare the images. Identify the lowest concentration that provides a bright, specific signal without a significant increase in background fluorescence. This is your optimal concentration.
Visualized Workflows and Logic
Experimental Workflow for 5-TMRIA Labeling
Caption: A typical experimental workflow for labeling biological samples with 5-TMRIA.
Troubleshooting Logic for High Background
Caption: A decision tree to systematically troubleshoot high background fluorescence.
Specific vs. Non-Specific Binding
Caption: Illustration of specific covalent binding vs. non-specific interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. interchim.fr [interchim.fr]
- 6. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ibidi.com [ibidi.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements [mdpi.com]
- 15. biotium.com [biotium.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)
Welcome to the technical support center for Tetramethylrhodamine-5-iodoacetamide (5-TMRIA). This guide provides troubleshooting advice and answers to frequently asked questions regarding the photostability of 5-TMRIA for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses common issues encountered during experiments using 5-TMRIA, focusing on rapid signal loss and unexpected fluorescence behavior.
Issue 1: Rapid Loss of Fluorescent Signal During Imaging
Q1: My 5-TMRIA fluorescence signal is photobleaching very quickly under the microscope. What can I do to minimize this?
A1: Rapid photobleaching is a known issue with many fluorophores, including rhodamine derivatives. Here are several strategies to mitigate this effect:
-
Reduce Excitation Light Intensity: The rate of photobleaching is directly related to the intensity of the excitation light.[1][2] Decrease the power of your laser or the intensity setting on your lamp source to the lowest level that still provides a detectable signal.[3]
-
Minimize Exposure Time: Limit the duration of exposure to the excitation light. Use the shortest possible exposure time when capturing images and use a shutter to block the light path when not actively acquiring data.[3][4]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents work by scavenging oxygen, which is a key contributor to the chemical reactions that cause photobleaching.
-
Optimize Filter Sets: Ensure you are using the correct excitation and emission filters for 5-TMRIA (Excitation/Emission maxima ~555/580 nm).[5] Using off-peak excitation can reduce the efficiency of light absorption and, consequently, reduce photobleaching, though this may also decrease signal intensity.[1]
-
Image in a Low-Oxygen Environment: If possible, imaging in a chamber with reduced oxygen levels can significantly enhance fluorophore stability.
Issue 2: Inconsistent or Noisy Fluorescence Signal
Q2: I'm observing a fluctuating or noisy signal from my 5-TMRIA labeled sample. Could this be related to photostability?
A2: Yes, photobleaching can contribute to a noisy signal as the fluorophore population is depleted. However, other factors could also be at play:
-
Detector Settings: If the gain setting on your detector is too high in an attempt to compensate for a weak or bleaching signal, it can amplify noise. Conversely, a setting that is too low may not detect the signal adequately.[3] It's important to optimize your detector settings.
-
Sample Movement: If the sample is not securely fixed, movement can cause fluctuations in the measured fluorescence intensity.
-
Autofluorescence: The sample itself or the surrounding medium may be autofluorescent, contributing to a high background and a low signal-to-noise ratio. Using spectrally distinct fluorophores or appropriate background subtraction can help. Consider using specialized media like FluoroBrite to reduce background fluorescence.[3]
Issue 3: Non-specific Labeling at High Concentrations
Q3: I'm seeing non-specific binding when I increase the concentration of 5-TMRIA to get a brighter signal. How can I avoid this?
A3: While it may be tempting to increase the dye concentration to counteract photobleaching, this can lead to non-specific labeling of proteins other than your target.[6]
-
Titrate the Dye Concentration: Perform a titration experiment to find the optimal dye-to-protein ratio that gives you sufficient signal without significant non-specific binding.[6]
-
Purification: Ensure that your protein of interest is highly purified to minimize the presence of other proteins with reactive cysteine residues.
-
Alternative Dyes: If photostability remains a significant issue, consider using more photostable dyes such as the Alexa Fluor or cyanine (B1664457) dye series.[7]
Frequently Asked Questions (FAQs)
Q1: What is photobleaching?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[2] This occurs when the fluorophore is in an excited state and undergoes chemical reactions, often involving molecular oxygen.
Q2: How does the local environment affect the photostability of 5-TMRIA?
A2: The chemical environment surrounding the fluorophore can significantly impact its photostability. Factors such as the pH, the presence of oxidizing or reducing agents, and the proximity to other molecules can either enhance or quench fluorescence and affect the rate of photobleaching.
Q3: Are there more photostable alternatives to 5-TMRIA?
A3: Yes, several classes of fluorescent dyes have been developed with improved photostability compared to traditional rhodamines. The Alexa Fluor and cyanine (Cy) dye families are well-known for their enhanced brightness and resistance to photobleaching.[7][8]
Q4: How can I quantitatively measure the photostability of 5-TMRIA in my experimental setup?
A4: You can perform a time-lapse imaging experiment where you continuously illuminate your sample and measure the decay of fluorescence intensity over time.[1] The rate of decay can be fitted to an exponential function to determine the photobleaching time constant. This allows for a quantitative comparison of photostability under different conditions.[2]
Data Presentation
| Feature | Tetramethylrhodamine (TMR) | Alexa Fluor 555 |
| Relative Photostability | Moderate | High |
| Relative Brightness | Good | Very High |
| pH Sensitivity | Low (pH 4-10)[7] | Low (pH 4-10) |
This table provides a qualitative comparison as quantitative values are highly dependent on the specific experimental conditions.
Experimental Protocols
Protocol: Assessing the Photostability of 5-TMRIA
This protocol outlines a general method for measuring and comparing the photobleaching rate of 5-TMRIA.
1. Sample Preparation: a. Prepare your 5-TMRIA labeled sample (e.g., proteins, cells) according to your standard protocol. b. Mount the sample on a microscope slide. If using an antifade reagent, prepare a parallel sample without the reagent for comparison.
2. Microscope Setup: a. Use a fluorescence microscope with a suitable filter set for 5-TMRIA (e.g., excitation ~555 nm, emission ~580 nm). b. Set the excitation light source to a consistent and desired intensity. c. Adjust the camera settings (exposure time, gain) to obtain a good initial signal without saturating the detector.
3. Image Acquisition: a. Select a region of interest (ROI) on your sample. b. Begin a time-lapse acquisition, continuously illuminating the sample and capturing images at regular intervals (e.g., every 5 seconds). c. Continue acquiring images until the fluorescence intensity has decayed to a significant degree (e.g., less than 50% of the initial intensity).
4. Data Analysis: a. Measure the mean fluorescence intensity within the ROI for each image in the time series. b. Correct for background fluorescence by subtracting the mean intensity of a region without any labeled structures. c. Normalize the intensity values to the initial intensity (at time t=0). d. Plot the normalized intensity as a function of time. e. Fit the decay curve to a single or double exponential function to determine the photobleaching time constant(s). A longer time constant indicates greater photostability.
Visualizations
Caption: Experimental workflow for assessing 5-TMRIA photostability.
Caption: Simplified Jablonski diagram illustrating photobleaching.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 5. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Tetramethylrhodamine (TRITC) | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: 5-TMRIA & Fluorescence Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-TMRIA (Tetramethylrhodamine-5-Iodoacetamide) in fluorescence-based experiments. Our focus is on minimizing background fluorescence to enhance signal-to-noise for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 5-TMRIA and what is its primary application?
5-TMRIA is a thiol-reactive fluorescent dye.[1][2][3][4] It specifically reacts with cysteine residues on proteins, making it a valuable tool for labeling proteins to study their localization, conformation, and interactions within cells.[1][3][4][5][6] The pure 5-isomer is often preferred over mixed isomers to ensure batch-to-batch consistency in labeling experiments.[1]
Q2: What are the spectral properties of 5-TMRIA?
5-TMRIA exhibits excitation and emission maxima at approximately 555 nm and 580 nm, respectively, resulting in a bright orange-red fluorescence.
Q3: Why am I observing high background fluorescence in my 5-TMRIA stained samples?
High background fluorescence in immunofluorescence and other staining techniques can stem from several factors. Common causes include:
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Non-specific binding of the dye: 5-TMRIA, particularly at high concentrations, can bind non-specifically to cellular components other than the target protein.[2][4]
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Autofluorescence: Cells and tissues can have endogenous molecules that fluoresce, contributing to the overall background signal.[7]
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Suboptimal antibody performance (if used): If using an antibody-based approach with a 5-TMRIA conjugate, issues with the primary or secondary antibody can lead to high background.
-
Inadequate washing or blocking steps: Insufficient washing will leave unbound dye in the sample, while inadequate blocking allows for non-specific binding of antibodies or the dye itself.[]
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Fixation artifacts: The fixation method can sometimes induce or increase autofluorescence.[7]
Q4: How can I be sure that the fluorescence I'm seeing is specific to my protein of interest?
To confirm the specificity of your 5-TMRIA staining, it is crucial to include proper controls in your experiment. These include:
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Unstained control: Cells or tissue that have not been treated with 5-TMRIA to assess the level of natural autofluorescence.
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Vehicle control: Treating the sample with the buffer/vehicle used to dissolve the 5-TMRIA to ensure it doesn't induce fluorescence.
-
Negative control cells: If possible, use cells that do not express the protein of interest to see if there is any off-target labeling.
Troubleshooting Guide: Minimizing Background Fluorescence
High background fluorescence is a common challenge that can obscure your specific signal. This guide provides a systematic approach to troubleshooting and optimizing your 5-TMRIA staining protocol.
Initial Checks & Quick Fixes
| Problem | Possible Cause | Recommended Solution |
| High background across the entire sample | Inadequate washing | Increase the number and duration of wash steps after dye incubation. Use a gentle rocking platform for more efficient washing.[] |
| Blocking is insufficient | Increase the blocking incubation time or try a different blocking agent (e.g., BSA, normal serum).[][9] | |
| Speckled or punctate background | Dye precipitation | Centrifuge the 5-TMRIA solution before use to pellet any aggregates. Prepare fresh dye solutions for each experiment. |
| Signal is bright but so is the background | Dye concentration is too high | Perform a titration experiment to determine the optimal 5-TMRIA concentration that provides a good signal with minimal background.[2][4] |
In-Depth Protocol Optimization
If the initial checks do not resolve the issue, a more thorough optimization of your experimental protocol may be necessary.
| Parameter | Potential Issue | Optimization Strategy | Expected Outcome |
| 5-TMRIA Concentration | High concentrations can lead to non-specific labeling of proteins other than the target.[2][4] | Test a range of 5-TMRIA concentrations (e.g., 0.1 µM to 10 µM). | Lower concentrations should reduce non-specific binding and background fluorescence, improving the signal-to-noise ratio. |
| Incubation Time | Prolonged incubation can increase non-specific binding. | Reduce the incubation time with 5-TMRIA. Test a time course (e.g., 15 min, 30 min, 60 min). | Shorter incubation times can minimize the opportunity for non-specific interactions. |
| Blocking | Ineffective blocking of non-specific binding sites. | Use a blocking buffer containing BSA or normal serum from the species of the secondary antibody (if used). Increase blocking time to at least 1 hour.[][9] | A more effective block will reduce the binding of 5-TMRIA to non-target molecules. |
| Washing | Residual unbound dye remains in the sample. | Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). Include a mild detergent like Tween-20 in the wash buffer.[] | Thorough washing will remove unbound dye, significantly lowering the background. |
| Fixation | Aldehyde-based fixatives can increase autofluorescence. | If possible, try a different fixation method, such as ice-cold methanol, which may cause less autofluorescence.[7] | Reduced autofluorescence from the sample itself will improve the overall image quality. |
| Antifade Reagent | Photobleaching of the specific signal can make the background appear more prominent. | Use a commercially available antifade mounting medium to preserve the fluorescence of your stained sample. | This will protect your specific signal from fading during imaging, maintaining a good signal-to-background ratio. |
Experimental Protocols
Protocol 1: General Staining of Cultured Cells with 5-TMRIA
This protocol provides a general guideline for labeling cysteine-containing proteins in fixed and permeabilized cultured cells.
Materials:
-
Cells grown on glass-bottom dishes or coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
5-TMRIA stock solution (e.g., 10 mM in DMSO)
-
Staining buffer (e.g., PBS)
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging surface and culture until they reach the desired confluency.
-
Wash: Gently wash the cells twice with pre-warmed PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
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Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
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Blocking: Block the samples with 1% BSA in PBS for 1 hour at room temperature.
-
Staining: Dilute the 5-TMRIA stock solution to the desired final concentration in staining buffer. Remove the blocking buffer and add the 5-TMRIA solution to the cells.
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Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Wash: Remove the staining solution and wash the cells four times with PBS containing 0.1% Tween-20 for 5 minutes each, followed by two washes with PBS.
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Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
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Imaging: Image the cells using a fluorescence microscope with appropriate filters for rhodamine (Excitation/Emission ~555/580 nm).
Visualizations
Caption: Experimental workflow for 5-TMRIA staining.
Caption: Troubleshooting decision tree for high background.
Caption: Impact of 5-TMRIA labeling on a generic signaling pathway.
References
- 1. Introduction to the Quantitative Analysis of Two-Dimensional Fluorescence Microscopy Images for Cell-Based Screening | PLOS Computational Biology [journals.plos.org]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracking protein conformation in live cells | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 9. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
Technical Support Center: Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) labeling of proteins and other thiol-containing molecules.
Troubleshooting Guide
This guide addresses common issues encountered during 5-TMRIA labeling experiments, with a focus on pH-related factors.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal | Suboptimal Reaction pH: The pH of the reaction buffer may be too low, preventing the deprotonation of the thiol group on the cysteine residue, which is necessary for the reaction to proceed efficiently.[1][2] | Ensure the reaction buffer is within the optimal pH range of 7.5-8.5.[1][3] A pH of 8.0-8.3 is often recommended as a good starting point.[1] Verify the pH of your final reaction mixture, as acidic components from your protein sample can lower the overall pH.[4][5][6] |
| Hydrolysis of 5-TMRIA: Iodoacetamide (B48618) reagents can hydrolyze and become non-reactive, especially in solution.[1][3] | Prepare the 5-TMRIA stock solution immediately before use.[1][3][7] Avoid repeated freeze-thaw cycles of the stock solution. | |
| Insufficient Reagent: The molar excess of 5-TMRIA may be too low for efficient labeling. | Use a sufficient molar excess of 5-TMRIA to sulfhydryl groups. A 10-fold molar excess is a common starting point.[3] | |
| Non-specific Labeling | Reaction pH is Too High: At pH values above 9.0, iodoacetamides can react with other nucleophilic amino acid residues, such as lysine (B10760008), histidine, methionine, aspartate, and glutamate, as well as the N-terminus.[3][7][8][9] | Maintain the reaction pH between 7.5 and 8.5 to ensure specificity for cysteine residues.[1][3] If non-specific labeling persists, consider lowering the pH towards 7.5. |
| Excess Reagent or Prolonged Incubation: Using a large excess of 5-TMRIA or a very long reaction time can lead to the labeling of less reactive sites.[3] | Reduce the molar excess of the dye or decrease the incubation time.[3] | |
| Protein Precipitation during Labeling | Change in Protein Properties: The covalent attachment of the bulky and hydrophobic tetramethylrhodamine (B1193902) dye can alter the solubility of the target protein. | Lower the molar ratio of 5-TMRIA to the protein to reduce the degree of labeling.[10] Perform the labeling reaction in a buffer that is optimal for your specific protein's stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 5-TMRIA labeling of cysteine residues?
The optimal pH for the reaction between iodoacetamides, like 5-TMRIA, and thiol groups on cysteine residues is in the slightly alkaline range of 7.5 to 8.5.[1][3][11] A commonly recommended starting point is pH 8.0-8.3.[1]
Q2: Why is a slightly alkaline pH required for the labeling reaction?
The reaction proceeds through a nucleophilic substitution (SN2) mechanism where the deprotonated thiol group (thiolate anion) of a cysteine residue attacks the carbon atom of the iodoacetamide.[11] The pKa of the cysteine thiol group is typically around 8.5.[2] At a pH close to or slightly below the pKa, a sufficient concentration of the reactive thiolate anion is present for the reaction to occur efficiently.
Q3: What happens if the pH is too low?
If the pH is too low (e.g., below 7.0), the majority of the thiol groups will be in their protonated form (-SH). This form is a much weaker nucleophile, and the labeling reaction will be very slow or inefficient.[9]
Q4: What are the risks of using a pH that is too high?
At higher pH values (typically above 9.0), the risk of non-specific labeling increases significantly.[7] Other amino acid residues with nucleophilic side chains, such as lysine and histidine, become more reactive at higher pH and can be modified by the iodoacetamide.[3][8][9] This can lead to a loss of protein function and inaccurate experimental results.
Q5: How can I ensure the pH of my labeling reaction is correct?
It is crucial to use a well-buffered solution and to verify the final pH of the reaction mixture after adding all components, including your protein sample.[4][5][6] Residual acids from previous purification steps can lower the pH of the reaction buffer, leading to poor labeling efficiency.[4][5][6] Using a higher concentration buffer, such as 200 mM HEPES at pH 8.5, can provide better buffering capacity.[4]
Q6: Are there any other important considerations for 5-TMRIA labeling?
Yes, iodoacetamide solutions are light-sensitive and should be protected from light during preparation and incubation to prevent photolability.[3][7][8] It is also recommended to prepare the 5-TMRIA solution fresh for each experiment, as it can degrade over time in solution.[1][3][7]
Quantitative Data Summary
The following table summarizes the recommended pH ranges for iodoacetamide labeling based on multiple sources.
| Parameter | Recommended Range | Reference(s) |
| Optimal pH for Thiol-Iodoacetamide Reaction | 7.5 - 9.0 | [7][8] |
| Recommended Starting pH | 8.0 - 8.5 | [1][11] |
| pH to Minimize Non-specific Labeling | 7.5 - 8.0 | [3] |
Experimental Protocols
Detailed Protocol for 5-TMRIA Labeling of a Protein
This protocol provides a general guideline for labeling a protein with 5-TMRIA. The optimal conditions may vary depending on the specific protein and should be optimized accordingly.
Materials:
-
Protein sample with at least one cysteine residue in a suitable buffer (e.g., PBS).
-
5-TMRIA, lyophilized solid.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Labeling Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0.
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 2-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye.
Procedure:
-
Prepare the 5-TMRIA Stock Solution: Immediately before use, dissolve the lyophilized 5-TMRIA in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution. Protect the solution from light.
-
Prepare the Protein Sample: Dissolve the protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiols (e.g., DTT), these must be removed by dialysis or buffer exchange prior to labeling.
-
Initiate the Labeling Reaction: Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution. Gently mix and incubate the reaction for 2 hours at room temperature in the dark.
-
Quench the Reaction: To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
Purify the Labeled Protein: Remove the unreacted 5-TMRIA and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Determine the Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the purified protein at 280 nm and the absorbance of the tetramethylrhodamine dye at its excitation maximum (approximately 542 nm).
Visualizations
Caption: Workflow for 5-TMRIA labeling of proteins.
Caption: Influence of pH on thiol reactivity and labeling specificity.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 5-TMRIA Fluorescence Quenching and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of 5-TMRIA (Tetramethylrhodamine-5-Iodoacetamide) fluorescence and strategies to prevent it.
Frequently Asked Questions (FAQs)
Q1: What is 5-TMRIA and what is it used for?
A1: 5-TMRIA is a thiol-reactive fluorescent dye commonly used to label proteins and other biomolecules at cysteine residues.[1][2] Its bright orange-red fluorescence makes it a valuable tool for various applications, including fluorescence microscopy, immunofluorescence, and fluorescence polarization assays to study protein conformation, interactions, and localization.[3][4]
Q2: What causes the fluorescence of 5-TMRIA to quench?
A2: Fluorescence quenching of 5-TMRIA can occur through several mechanisms:
-
Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This is a common issue in fluorescence microscopy.
-
Self-Quenching: At high concentrations, 5-TMRIA molecules can interact with each other, leading to the formation of non-fluorescent dimers.[5]
-
Collisional (Dynamic) Quenching: Collision of an excited 5-TMRIA molecule with another molecule (a quencher) in the solution, leading to non-radiative energy loss.
-
Static Quenching: Formation of a non-fluorescent complex between 5-TMRIA and a quencher molecule.
-
Förster Resonance Energy Transfer (FRET): Non-radiative energy transfer to an acceptor molecule in close proximity.
Q3: How can I prevent photobleaching of 5-TMRIA?
A3: Several strategies can be employed to minimize photobleaching:
-
Use Antifade Reagents: Mounting media containing antifade agents are highly effective at protecting fluorophores from photobleaching.[6]
-
Minimize Exposure: Reduce the intensity and duration of the excitation light.
-
Optimize Imaging Conditions: Use a high-sensitivity detector to allow for lower excitation power.
-
Choose the Right Fluorophore: For demanding applications, consider more photostable dyes if 5-TMRIA proves to be too sensitive.
Q4: What are some common antifade reagents for rhodamine dyes like 5-TMRIA?
A4: A variety of commercial and home-made antifade reagents are available. Common components include p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and proprietary formulations like VECTASHIELD® and ProLong™. The effectiveness of these agents can vary depending on the specific fluorophore and experimental conditions.[6]
Q5: How does the local environment affect 5-TMRIA fluorescence?
A5: The fluorescence quantum yield and lifetime of rhodamine dyes can be influenced by factors such as solvent polarity, pH, and the presence of certain ions. It is crucial to maintain a stable and optimized buffer environment for consistent and bright fluorescence.
Troubleshooting Guides
Problem: Weak or No 5-TMRIA Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Labeling | - Ensure the protein has accessible cysteine residues. - Confirm the reactivity of the 5-TMRIA reagent. Iodoacetamides can degrade over time, especially when in solution. Prepare fresh solutions. - Optimize the labeling reaction conditions (pH, temperature, and incubation time). Thiol-reactive labeling is typically more efficient at a pH of 7.0-7.5. - Remove any reducing agents (like DTT or β-mercaptoethanol) from the protein solution before adding 5-TMRIA, as they will compete for the dye. |
| Low Protein Concentration | - Concentrate the labeled protein before imaging. - In immunofluorescence, use a higher concentration of the labeled antibody. |
| Photobleaching | - Use a fresh sample. - Reduce the exposure time and/or excitation light intensity. - Use an antifade mounting medium.[6] |
| Incorrect Filter Sets | - Ensure the excitation and emission filters on the microscope are appropriate for 5-TMRIA (Excitation max: ~541 nm, Emission max: ~567 nm).[1] |
| Quenching by Buffer Components | - Test different buffer compositions. Some buffer components can act as quenchers. |
Problem: High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Unreacted 5-TMRIA | - Purify the labeled protein thoroughly after the labeling reaction to remove all free dye. Size-exclusion chromatography or dialysis are common methods. |
| Nonspecific Binding | - In immunofluorescence, block non-specific binding sites with an appropriate blocking agent (e.g., BSA or serum). - Optimize washing steps to remove unbound antibodies. |
| Autofluorescence | - Image an unstained control sample to assess the level of autofluorescence from the cells or tissue. - If autofluorescence is high, consider using spectral imaging and linear unmixing to separate the 5-TMRIA signal. |
| Contaminated Buffers or Reagents | - Use high-purity reagents and freshly prepared buffers. |
Quantitative Data: Photostability of Tetramethylrhodamine (B1193902) with Antifade Agents
The following table summarizes the relative photostability of tetramethylrhodamine (a close analog of 5-TMRIA) in the presence of different antifade agents. The data is presented as the half-life of the fluorescence signal under continuous illumination.
| Mounting Medium | Half-life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | 7 | [1] |
| Vectashield | 330 | [1] |
Note: This data is for tetramethylrhodamine and may vary slightly for 5-TMRIA. The experimental conditions (light source, intensity, etc.) will also significantly impact the photobleaching rate.
Experimental Protocols
Protocol 1: General Protein Labeling with 5-TMRIA
This protocol describes a general method for labeling a protein with 5-TMRIA at cysteine residues.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
5-TMRIA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2)
-
Reducing agent (e.g., DTT or TCEP) - optional, for reducing disulfide bonds
-
Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature. Crucially, the reducing agent must be removed before adding 5-TMRIA. This can be done by dialysis or using a desalting column.
-
5-TMRIA Stock Solution: Immediately before use, dissolve 5-TMRIA in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Protect the solution from light.
-
Labeling Reaction:
-
Adjust the protein concentration to 1-5 mg/mL in the labeling buffer.
-
While gently stirring, add the 5-TMRIA stock solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add a quenching reagent (e.g., β-mercaptoethanol to a final concentration of 10 mM) to stop the labeling reaction by reacting with any unreacted 5-TMRIA. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the initial fractions.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for the protein) and ~541 nm (for 5-TMRIA).
Protocol 2: Immunofluorescence Staining with a 5-TMRIA Conjugated Antibody
This protocol outlines the steps for performing immunofluorescence staining on fixed and permeabilized cells using a primary or secondary antibody conjugated to 5-TMRIA.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (if using a 5-TMRIA conjugated secondary)
-
5-TMRIA conjugated Secondary Antibody (or a directly conjugated primary)
-
Antifade Mounting Medium
-
Microscope slides
Procedure:
-
Cell Preparation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation (for indirect staining):
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the 5-TMRIA conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in a dark, humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with appropriate filters for 5-TMRIA.
-
Store the slides at 4°C in the dark.
-
Visualizations
References
- 1. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prevention of self-quenching in fluorescent silica nanoparticles by efficient energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
removing unconjugated Tetramethylrhodamine-5-iodoacetamide from sample
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the removal of unconjugated Tetramethylrhhodamine-5-iodoacetamide (5-TAMRA-IA) from labeled protein samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing free 5-TAMRA-IA after a labeling reaction?
A1: The most common and effective methods for removing unconjugated dyes rely on the size difference between the labeled protein and the small dye molecule. These techniques include gel filtration chromatography (also known as size exclusion), dialysis, and spin column filtration. Each method has its own advantages depending on the sample volume, protein size, and desired purity.
Q2: How do I choose the best purification method for my specific protein and experiment?
A2: The choice of method depends on several factors, including the molecular weight of your protein, the sample volume, the required final concentration, and the time constraints of your experiment. Gel filtration is rapid and effective for a wide range of protein sizes. Dialysis is a gentler method suitable for larger volumes but is more time-consuming. Spin columns are ideal for small sample volumes and quick cleanup.
Q3: How can I confirm that all the unconjugated 5-TAMRA-IA has been removed from my sample?
A3: Successful removal of free dye can be confirmed by measuring the absorbance of the sample. The labeled protein will have absorbance peaks at both 280 nm (for the protein) and around 547 nm (for TAMRA).[1][2] The absence of a significant absorbance peak at ~547 nm in the final wash or dialysis buffer indicates that the free dye has been effectively removed. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the labeled protein from any remaining free dye.
Q4: I am experiencing low protein recovery after purification. What are the possible causes and solutions?
A4: Low protein recovery can be due to several factors such as protein precipitation, nonspecific binding to the purification matrix, or protein degradation.[3][4] To troubleshoot, consider the following:
-
Protein Stability : Ensure your buffers are at the optimal pH and ionic strength for your protein's stability.[3] You may need to add stabilizing agents like glycerol (B35011).
-
Nonspecific Adsorption : The protein may be sticking to the filter membrane or chromatography resin.[5] Trying a different type of membrane or resin with low protein-binding properties can help.
-
Protease Degradation : If your sample is not sterile, proteases could be degrading your protein.[3][4] Adding protease inhibitors to your buffers and keeping the sample cold can minimize this issue.[4]
Q5: Can I use the same purification column or dialysis membrane multiple times?
A5: It is generally not recommended to reuse disposable spin columns or dialysis membranes for different protein samples to avoid cross-contamination.[6][7] For larger gel filtration columns, they can be regenerated and reused if properly cleaned and stored according to the manufacturer's instructions.
Method Comparison
The following table summarizes the key characteristics of the most common methods for removing unconjugated 5-TAMRA-IA to help you select the most appropriate technique for your needs.
| Feature | Gel Filtration (Spin Column) | Dialysis |
| Principle | Size exclusion chromatography | Diffusion across a semi-permeable membrane |
| Typical Sample Volume | 10 µL - 5 mL | 100 µL - 100 mL |
| Time Required | 5 - 15 minutes | 4 hours - Overnight |
| Protein Dilution | Minimal | Significant |
| Typical Protein Recovery | > 90% | 80 - 95% |
| Key Advantage | Fast and efficient for small samples | Gentle, suitable for large volumes |
| Key Disadvantage | Limited sample volume capacity | Time-consuming and results in sample dilution |
Experimental Workflows & Protocols
Decision-Making Workflow for Purification Method Selection
This diagram outlines a logical workflow to help you decide on the most suitable purification method based on your experimental parameters.
Caption: Decision tree for selecting a purification method.
Protocol 1: Gel Filtration using a Spin Column
This method is ideal for rapid purification of small sample volumes. It utilizes a pre-packed resin that separates molecules based on size. Larger labeled proteins pass through quickly, while smaller unconjugated dye molecules are retained in the resin.
Materials:
-
Pre-packed gel filtration spin column (e.g., Sephadex G-25)[8]
-
Microcentrifuge
-
Collection tubes
Procedure:
-
Prepare the Column: Remove the column's bottom closure and place it into a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.
-
Equilibrate: Add your equilibration buffer (the buffer you want your final protein sample to be in) to the column and centrifuge at 1,000 x g for 2 minutes. Repeat this step 2-3 times, discarding the flow-through each time.
-
Load Sample: Place the spin column into a clean collection tube. Carefully apply your protein labeling reaction mixture to the center of the resin bed.[9]
-
Elute Labeled Protein: Centrifuge the column at 1,000 x g for 3-5 minutes. The purified, labeled protein will be in the collection tube.[7] The unconjugated 5-TAMRA-IA will remain in the resin.
-
Storage: Store the purified protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
Protocol 2: Dialysis
Dialysis is a gentle method that involves the diffusion of small molecules (unconjugated dye) through a semi-permeable membrane while retaining larger molecules (labeled protein).[10][11]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3-10 kDa)[12][13]
-
Large beaker (for dialysis buffer)
-
Stir plate and stir bar
-
Dialysis buffer (at least 200-500 times the sample volume)[10][11]
Procedure:
-
Prepare Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with DI water.
-
Load Sample: Load your labeled protein sample into the dialysis tubing/cassette and securely close it.
-
Dialyze: Submerge the sealed sample in a beaker containing a large volume of cold (4°C) dialysis buffer.[13] Place the beaker on a stir plate and stir gently.[14]
-
Buffer Exchange: Dialyze for 2-4 hours or overnight. For efficient removal, change the dialysis buffer 2-3 times.[10][11][14]
-
Collect Sample: Carefully remove the sample from the dialysis tubing/cassette. The sample will be diluted, so it may require concentration for downstream applications.
-
Storage: Store the purified protein at 4°C, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Residual pink/orange color in the final purified sample | Incomplete removal of unconjugated 5-TAMRA-IA. | Repeat the purification step. For spin columns, you can pass the eluate through a second, fresh column.[15] For dialysis, perform additional buffer changes or use a larger volume of dialysis buffer. |
| Protein has precipitated out of solution | Buffer conditions (pH, salt concentration) are not optimal for protein stability. The protein concentration may be too high. | Perform a buffer exchange into a buffer known to maintain the protein's solubility.[16] If the issue persists, consider adding solubilizing agents like glycerol or non-ionic detergents. |
| Very low or no protein recovered | Protein has bound nonspecifically to the column matrix or dialysis membrane. The protein may have been degraded. | Use a column or membrane specifically designed for low protein binding. Add protease inhibitors to your sample and buffers and keep the sample at 4°C throughout the purification process.[3][4] |
| Labeled protein appears aggregated | The labeling reaction or purification process may have caused the protein to unfold or aggregate. | Optimize the labeling conditions (e.g., lower the dye-to-protein ratio). Ensure all buffers are properly degassed to prevent oxidation. Analyze the sample using size exclusion chromatography to check for aggregation. |
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. eurogentec.com [eurogentec.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. thomassci.com [thomassci.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 14. static.igem.org [static.igem.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide)
This technical support center provides guidance on the proper storage and handling of 5-TMRIA to prevent its degradation and ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized 5-TMRIA powder?
A1: Lyophilized 5-TMRIA powder should be stored at -20°C to -30°C, desiccated, and protected from light.[1][2][3][4] When stored correctly, the solid form is stable.
Q2: How should I prepare and store 5-TMRIA stock solutions?
A2: 5-TMRIA is typically dissolved in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2] It is crucial to use high-quality, dry solvents as the iodoacetamide (B48618) moiety can hydrolyze in the presence of moisture, rendering it non-reactive.[5] Once dissolved, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and exposure to moisture.[6] These aliquots should be stored at -20°C or -80°C and protected from light.[6]
Q3: What is the shelf life of a 5-TMRIA stock solution?
A3: The stability of the stock solution depends on the storage temperature. When stored at -20°C, the solution should be used within one month.[6] For longer-term storage, -80°C is recommended, and the solution can be expected to be stable for up to six months.[6] Always protect the solution from light.[6]
Q4: What are the main causes of 5-TMRIA degradation?
A4: The primary causes of 5-TMRIA degradation are exposure to light, moisture, and extreme pH conditions. As a rhodamine-based dye, its chromophore can be susceptible to oxidative damage, particularly when exposed to light, which can lead to cleavage of the chromophore or N-deethylation.[1][2][3][6] The iodoacetamide reactive group is prone to hydrolysis in the presence of water, which will prevent it from reacting with thiol groups on proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Degraded 5-TMRIA: The dye may have been improperly stored or handled, leading to degradation. | Use a fresh aliquot of 5-TMRIA stock solution. Ensure that the stock solution was prepared with anhydrous solvent and has been stored correctly at -20°C or -80°C, protected from light. |
| Inefficient labeling reaction: The pH of the reaction buffer may not be optimal for the thiol-iodoacetamide reaction. | The optimal pH for the reaction of iodoacetamides with thiols is between 8.0 and 8.5.[5] At this pH, the thiol group is sufficiently deprotonated to be reactive. | |
| Dye-dye quenching: An excessively high degree of labeling can lead to self-quenching of the fluorophores. | Reduce the molar ratio of 5-TMRIA to protein in the labeling reaction to achieve a lower degree of labeling. | |
| Non-specific labeling of proteins | Reaction pH is too high: At pH values above 8.5, iodoacetamide can start to react non-specifically with other amino acid residues such as histidine and methionine.[5] | Maintain the labeling reaction pH between 8.0 and 8.5 for optimal thiol-selectivity. |
| High dye-to-thiol ratio: Using a large excess of 5-TMRIA can lead to non-specific labeling. | Optimize the molar ratio of 5-TMRIA to the thiol groups in your protein to minimize non-specific binding. | |
| Precipitation of the protein during labeling | Change in protein solubility: The addition of the hydrophobic 5-TMRIA molecule can alter the surface properties of the protein, leading to aggregation and precipitation. | Perform the labeling reaction at a lower protein concentration. Consider adding a small amount of a non-ionic detergent to the reaction buffer to improve solubility. |
| Loss of protein activity after labeling | Modification of critical cysteine residues: The cysteine residue being labeled may be essential for the protein's biological activity. | If possible, use site-directed mutagenesis to move the cysteine residue to a less critical location on the protein. Alternatively, consider using a different labeling strategy that targets other amino acid residues. |
Quantitative Data Summary
The efficiency of the labeling reaction with 5-TMRIA is influenced by several factors, most notably pH and temperature. The following table summarizes the key quantitative parameters for optimal storage and use.
| Parameter | Condition | Stability/Recommendation | Reference |
| Storage (Lyophilized) | -20°C to -30°C, desiccated, protected from light | Long-term stability | [1][2][3][4] |
| Storage (Stock Solution) | -20°C, protected from light | Use within 1 month | [6] |
| -80°C, protected from light | Stable for up to 6 months | [6] | |
| Labeling Reaction pH | 8.0 - 8.5 | Optimal for thiol-reactivity | [5] |
| > 8.5 | Increased risk of non-specific labeling | [5] | |
| < 7.5 | Slower reaction rate | [7][8] | |
| Labeling Reaction Temperature | 37°C | Faster reaction (e.g., 2 hours) | [5] |
| Room Temperature (approx. 22°C) | Slower reaction (may require >10 hours) | [5] |
Experimental Protocols
Protocol for Labeling a Protein with 5-TMRIA
This protocol provides a general guideline for labeling a protein containing cysteine residues with 5-TMRIA. Optimization may be required for specific proteins.
1. Preparation of Reagents:
-
Protein Solution: Prepare a solution of your protein (1-5 mg/mL) in a suitable buffer at pH 7.0-7.5. If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reagent like DTT or TCEP. If a reducing agent is used, it must be removed (e.g., by dialysis or a desalting column) before adding the 5-TMRIA.
-
Labeling Buffer: Prepare a buffer with a pH of 8.3. A common choice is 0.1 M sodium bicarbonate.
-
5-TMRIA Stock Solution: Immediately before use, dissolve lyophilized 5-TMRIA in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Protect the solution from light.
2. Labeling Reaction: a. To your protein solution, add the labeling buffer to adjust the final pH to 8.0-8.5. b. Add the 5-TMRIA stock solution to the protein solution. The molar ratio of 5-TMRIA to protein will need to be optimized, but a starting point is a 10- to 20-fold molar excess of the dye. c. Incubate the reaction mixture for 2 hours at 37°C or overnight at 4°C, protected from light and with gentle mixing.
3. Purification of the Labeled Protein: a. After the incubation, the unreacted 5-TMRIA must be removed from the labeled protein. b. This is typically achieved using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS pH 7.4).[5] c. The first colored band to elute from the column will be the 5-TMRIA-labeled protein. A slower-moving colored band will be the free dye.
4. Determination of Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-TMRIA (approximately 541 nm).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. soachim.info [soachim.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
impact of reducing agents on 5-TMRIA labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) for fluorescent labeling of proteins, particularly in the presence of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is 5-TMRIA and what is its primary application?
5-TMRIA is a thiol-selective fluorescent dye. Its primary application is the covalent labeling of cysteine residues in proteins and other biomolecules.[1][2][3] This allows for the visualization and tracking of proteins in various experimental setups.
Q2: Why is a reducing agent sometimes required for 5-TMRIA labeling?
Cysteine residues within a protein can form disulfide bonds with each other, which are unreactive with 5-TMRIA.[4][5][6] Reducing agents like Dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are used to break these disulfide bonds, exposing the free thiol (-SH) groups for labeling.[4][5][7]
Q3: Can reducing agents like DTT or TCEP interfere with my 5-TMRIA labeling reaction?
Yes, both DTT and TCEP can interfere with iodoacetamide-based labeling, although the extent of interference differs. At low concentrations (e.g., 0.1 mM), the impact on iodoacetamide (B48618) labeling is minimal.[1][8] However, at higher concentrations (around 1.0 mM), both reducing agents can significantly decrease labeling efficiency.[1] DTT, being a thiol-containing compound, can directly react with 5-TMRIA.[9][10] TCEP is a non-thiol reducing agent, but has also been reported to react with haloacetamides under certain conditions.[11][12]
Q4: Which reducing agent, DTT or TCEP, is better for 5-TMRIA labeling?
The choice depends on your experimental conditions.
-
TCEP is often preferred because it is more stable, effective over a wider pH range, and generally shows less interference with iodoacetamide labeling at low concentrations compared to DTT's effect on maleimide (B117702) labeling.[1][4][13]
-
DTT is also effective but must be removed from the protein solution before adding the 5-TMRIA to prevent it from reacting with the dye.[5]
For iodoacetamide labeling, if the reducing agent cannot be removed, using a low concentration of TCEP is a reasonable approach.[1]
Q5: What is the optimal pH for 5-TMRIA labeling?
The optimal pH for the reaction of iodoacetamides with thiols is typically between 7.0 and 9.0.[14] A slightly alkaline pH promotes the deprotonation of the cysteine thiol group to the more reactive thiolate anion.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient Labeling: Disulfide bonds were not sufficiently reduced. 2. Interference from Reducing Agent: High concentrations of DTT or TCEP are quenching the reaction. 3. Dye Degradation: 5-TMRIA is sensitive to light. 4. Protein Precipitation: The labeling conditions caused the protein to precipitate.[15] | 1. Increase the concentration of the reducing agent or the incubation time for the reduction step. Ensure the protein is fully denatured if buried cysteines are targeted. 2. If possible, remove the reducing agent after the reduction step using a desalting column.[5] If not, use the lowest effective concentration of the reducing agent (ideally ≤ 0.1 mM TCEP).[1] 3. Protect the 5-TMRIA stock solution and the reaction mixture from light.[15] 4. Optimize labeling conditions (e.g., lower dye-to-protein ratio, change buffer composition). |
| Non-Specific Labeling | 1. High Dye-to-Protein Ratio: Excess 5-TMRIA can lead to labeling of other amino acid residues like methionine or histidine.[1][16] 2. High pH: At pH values above 9.0, iodoacetamides can become more reactive with other nucleophilic side chains. | 1. Perform a titration to determine the optimal dye-to-protein molar ratio. Start with a lower ratio (e.g., 5:1) and increase if necessary.[1] 2. Maintain the reaction pH between 7.0 and 8.5. |
| Protein Aggregation/Precipitation after Labeling | 1. Hydrophobicity of the Dye: The addition of the rhodamine dye can increase the hydrophobicity of the protein, leading to aggregation. 2. Modification of Critical Residues: Labeling of cysteine residues that are important for protein folding or stability can cause precipitation.[15] | 1. Add detergents or other solubilizing agents to the buffer. 2. Reduce the dye-to-protein ratio to decrease the degree of labeling.[15] If possible, use site-directed mutagenesis to remove highly reactive, structurally important cysteines. |
| Inconsistent Labeling Efficiency | 1. Re-oxidation of Thiols: After removal of the reducing agent, free thiols can re-form disulfide bonds before the dye is added. 2. Inaccurate Reagent Concentrations: Incorrect concentrations of the protein, dye, or reducing agent. | 1. Add the 5-TMRIA immediately after removing the reducing agent. Perform the labeling in a degassed buffer to minimize oxidation. 2. Accurately determine the concentrations of all components. Ensure the protein concentration is correct and that the 5-TMRIA stock solution has not degraded. |
Quantitative Data
The following table summarizes the impact of reducing agents on the efficiency of rhodamine iodoacetamide labeling of a model protein (myosin). While the specific dye is slightly different, the principle is directly applicable to 5-TMRIA.
| Condition | Reducing Agent | Concentration of Reducing Agent | Relative Labeling Efficiency |
| Control | None | N/A | ~100% |
| Test 1 | TCEP | 0.1 mM | ~95% |
| Test 2 | DTT | 0.1 mM | ~95% |
| Test 3 | TCEP | 1.0 mM | ~30-50% |
| Test 4 | DTT | 1.0 mM | ~30-50% |
| Data adapted from Getz, E. B., et al. (1999). Analytical Biochemistry, 273(1), 73–80.[1][8] |
Experimental Protocols
Protocol 1: 5-TMRIA Labeling of Protein with Disulfide Bond Reduction
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, pH 7.5)
-
5-TMRIA
-
TCEP or DTT
-
Anhydrous DMSO or DMF
-
Desalting column
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or DTT)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5) to a concentration of 1-10 mg/mL. The buffer should not contain any thiol-containing compounds.
-
-
Reduction of Disulfide Bonds:
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
If using DTT, it must be removed before proceeding. Use a desalting column to exchange the buffer to a fresh, degassed reaction buffer.
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMSO or DMF. This should be prepared fresh.
-
-
Labeling Reaction:
-
Add the 5-TMRIA stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of dye over protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of 50 mM to consume any unreacted 5-TMRIA. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess dye and quenching reagent by passing the reaction mixture through a desalting column.
-
Visualizations
Caption: Workflow for 5-TMRIA labeling with a disulfide reduction step.
Caption: 5-TMRIA reacts with a cysteine thiol to form a stable thioether bond.
References
- 1. mstechno.co.jp [mstechno.co.jp]
- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disulfide reduction using TCEP reaction [biosyn.com]
- 5. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agscientific.com [agscientific.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. leica-microsystems.com [leica-microsystems.com]
Technical Support Center: Solving 5-TMRIA Solubility Challenges in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) in aqueous buffers during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 5-TMRIA and what is its primary application?
5-TMRIA is a thiol-reactive fluorescent dye. Its principal use is in the covalent labeling of proteins and other biomolecules at cysteine residues.[1][2] This labeling allows for the visualization and tracking of these molecules in various biological assays, such as fluorescence microscopy and flow cytometry.
Q2: What is the best solvent for dissolving 5-TMRIA powder?
5-TMRIA is highly soluble in anhydrous dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.[1][3][4]
Q3: Why does my 5-TMRIA precipitate when I add it to my aqueous buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for many organic fluorescent dyes, including 5-TMRIA. This occurs because the dye is significantly less soluble in aqueous solutions than in DMSO. When the DMSO concentration is rapidly diluted, the dye can aggregate and precipitate out of the solution.[5][6]
Q4: What are the optimal storage conditions for 5-TMRIA?
The lyophilized powder should be stored at -20°C, protected from light.[1] Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and should be protected from light.[1][4] It is advisable to use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[1]
Q5: What is the recommended pH for working with 5-TMRIA in aqueous buffers?
For efficient labeling of thiol groups, a pH range of 7.0 to 7.5 is recommended.[3][7][8] In this pH range, the cysteine thiol groups are sufficiently nucleophilic to react with the iodoacetamide (B48618) group of the 5-TMRIA.[7][8]
Troubleshooting Guide: Preventing 5-TMRIA Precipitation
Issue: Precipitate formation upon dilution of 5-TMRIA DMSO stock into aqueous buffer.
This is the most frequently encountered problem. The following steps provide a systematic approach to troubleshooting and preventing this issue.
Root Cause Analysis:
-
High Final Concentration: The desired final concentration of 5-TMRIA in the aqueous buffer may exceed its solubility limit.
-
Rapid Dilution: Adding the DMSO stock too quickly to the aqueous buffer can cause localized high concentrations, leading to precipitation.[9]
-
Buffer Composition: The specific components and ionic strength of the buffer can influence the solubility of the dye.
-
Low Temperature: Some compounds are less soluble at lower temperatures.
-
Hydrolysis of the Dye: If the DMSO stock is not anhydrous or has been stored for a long time, the reactive iodoacetamide group may have hydrolyzed, potentially affecting solubility.
Solutions:
-
Optimize the Dilution Process:
-
Slow, Dropwise Addition: Add the DMSO stock solution slowly and dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to disperse the dye molecules quickly and avoid localized supersaturation.[9]
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can gradually acclimate the dye to the aqueous environment.[10]
-
-
Adjust Final Concentrations:
-
Lower the Final 5-TMRIA Concentration: If possible, reduce the final working concentration of the dye in your experiment.
-
Minimize the Final DMSO Concentration: Aim for a final DMSO concentration of less than 5%, and ideally below 1%, in your aqueous solution. While 5-TMRIA is soluble in DMSO, a high final concentration of the co-solvent can sometimes contribute to the precipitation of other components in the buffer.
-
-
Select an Appropriate Buffer:
-
Consider Additives (with caution):
-
Detergents: In some cases, a very low concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100 at ~0.01%) can help to improve the solubility of hydrophobic molecules. However, this must be compatible with your downstream application.
-
Cyclodextrins: These can encapsulate hydrophobic molecules and increase their aqueous solubility. This is an advanced technique and requires careful optimization.
-
Experimental Protocols
Protocol for Preparation of a 5-TMRIA Stock Solution
-
Equilibration: Allow the vial of lyophilized 5-TMRIA powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution: Add a sufficient volume of high-quality, anhydrous DMSO to the vial to achieve a stock solution of 10 mM. For example, to a 1 mg vial of 5-TMRIA (MW: 569.4 g/mol ), add 175.6 µL of DMSO.
-
Mixing: Vortex the vial thoroughly until all the dye is completely dissolved. Gentle sonication can be used if necessary.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes and store at -20°C or -80°C, protected from light.[1][4]
Protocol for Diluting 5-TMRIA Stock Solution into an Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM PBS, pH 7.2) and bring it to the experimental temperature.
-
Vortexing: Place the tube containing the aqueous buffer on a vortex mixer set to a medium speed.
-
Dropwise Addition: While the buffer is vortexing, slowly add the required volume of the 5-TMRIA DMSO stock solution dropwise into the buffer.
-
Continued Mixing: Continue to vortex the solution for an additional 30 seconds after adding the stock solution to ensure it is fully dispersed.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready for use.
Data Presentation
Table 1: Recommended Buffer Conditions for 5-TMRIA Labeling Reactions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Optimal for thiol-reactivity.[3][7][8] |
| Buffer System | PBS, Tris, HEPES | Commonly used and effective.[3][8] |
| Buffer Concentration | 10 - 100 mM | Provides adequate buffering capacity.[3][8] |
| Final DMSO Concentration | < 5% (ideally < 1%) | Minimize to prevent precipitation.[10] |
Table 2: Qualitative Solubility of 5-TMRIA
| Solvent | Solubility | Recommended Use |
| Anhydrous DMSO | High (e.g., 125 mg/mL)[1] | Preparation of concentrated stock solutions. |
| Anhydrous DMF | High | Alternative for stock solution preparation.[3] |
| Aqueous Buffers (pH 7.0-7.5) | Low | Working solutions for experiments. |
| Water | Very Low | Not recommended for initial dissolution. |
| Ethanol | Moderately Soluble | Can be used, but DMSO is preferred for high concentration stocks. |
Visualizations
Caption: Experimental workflow for preparing 5-TMRIA solutions.
Caption: Troubleshooting logic for 5-TMRIA precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Controlling Labeling with Tetramethylrhodamine-5-iodoacetamide (5-TMRIA)
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for controlling the degree of protein labeling with Tetramethylrhodamine-5-iodoacetamide (5-TMRIA).
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of 5-TMRIA with proteins?
A1: 5-TMRIA is a thiol-reactive dye that selectively labels proteins at cysteine residues. The iodoacetamide (B48618) group of 5-TMRIA reacts with the sulfhydryl group of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond.[1] This reaction is most efficient at a slightly alkaline pH, where the cysteine's sulfhydryl group is deprotonated to the more reactive thiolate anion.[1]
Q2: What is the optimal pH for labeling with 5-TMRIA?
A2: The optimal pH for the reaction of iodoacetamides with thiols is between 7.0 and 8.5.[1][2] Within this range, the cysteine's sulfhydryl group is sufficiently nucleophilic to react specifically with the iodoacetamide. At a more basic pH, the risk of non-specific reactions with other amino acid residues, such as lysine (B10760008) and histidine, increases.[2]
Q3: What is the Degree of Labeling (DOL) and why is it important?
A3: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of dye molecules covalently attached to a single protein molecule.[3] It is a critical parameter for ensuring the reproducibility and effectiveness of your labeled protein. A low DOL can result in a weak signal, while an excessively high DOL can lead to fluorescence quenching and may alter the protein's biological activity or cause it to precipitate.[4]
Q4: How do I calculate the Degree of Labeling (DOL)?
A4: The DOL is typically calculated using absorbance spectroscopy. After removing all unbound dye, you measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (around 555 nm for 5-TMRIA). The following formula is then used:
DOL = (A_max * ε_prot) / [(A_280 - A_max * CF) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
A_280 = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength.
-
CF = Correction factor (A_280 of the free dye / A_max of the free dye).[3][5]
Q5: What is the recommended storage for 5-TMRIA and the labeled protein?
A5: 5-TMRIA powder should be stored at -20°C, protected from light and moisture.[2] Stock solutions of the dye in anhydrous DMSO or DMF are not very stable and should be prepared fresh before each use.[2] The labeled protein conjugate should be stored at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, always protected from light. Avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect pH of reaction buffer | Ensure the reaction buffer is between pH 7.0 and 8.5 to facilitate the deprotonation of cysteine's sulfhydryl group.[1][2] |
| Presence of interfering substances | Buffers containing thiols (like DTT) or primary amines (like Tris) can compete with the protein for reaction with the dye.[1] Remove these substances by dialysis or using a desalting column before starting the labeling reaction.[6] |
| Oxidized cysteine residues | Cysteine residues may have formed disulfide bonds and are not available for labeling. Reduce the protein with a 5-10 fold molar excess of a reducing agent like DTT or TCEP before labeling.[1] Note that excess DTT must be removed before adding the dye.[6] |
| Insufficient dye concentration or reaction time | Increase the molar ratio of dye to protein.[7] Also, consider increasing the reaction time or temperature, as the reaction can be slow at room temperature.[2] |
| Hydrolyzed/degraded dye | Prepare the 5-TMRIA stock solution fresh in anhydrous DMSO or DMF immediately before use, as the iodoacetamide group can hydrolyze.[2] |
Problem: Non-Specific Labeling
| Possible Cause | Recommended Solution |
| High dye-to-protein ratio | At high concentrations, 5-TMRIA can exhibit non-specific labeling of other amino acid residues.[4] Reduce the molar excess of the dye in the reaction. |
| Reaction pH is too high | A pH above 8.5 can increase the reactivity of other nucleophilic amino acid side chains, such as those of lysine and histidine.[2] Lower the pH of the reaction buffer to within the optimal 7.0-8.5 range. |
Problem: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| High degree of labeling | Over-labeling can alter the protein's properties and lead to precipitation.[4] Decrease the dye-to-protein molar ratio in the labeling reaction. |
| High protein concentration | The labeling reaction may cause aggregation if the protein concentration is too high.[8] Consider diluting the protein solution. |
| Solvent effects from dye stock | The addition of a large volume of organic solvent (like DMSO or DMF) from the dye stock can denature the protein. Use a more concentrated dye stock solution to minimize the volume added. |
| Inappropriate buffer conditions | Ensure the buffer has an appropriate ionic strength and pH for your specific protein's stability. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Degree of Labeling (DOL)
| Parameter | Recommendation | Expected Impact on DOL | Considerations |
| Dye:Protein Molar Ratio | Start with a 10-20 fold molar excess of dye to protein.[6] | Increasing the ratio generally increases the DOL.[7] | High ratios can lead to non-specific labeling and protein precipitation.[4] |
| pH | 7.0 - 8.5[2] | Optimal within this range. Lower pH decreases the rate, while higher pH can increase non-specific labeling. | The pKa of cysteine's thiol group is around 8.3, so a pH in this range favors the reactive thiolate form.[9] |
| Reaction Time | 2 hours at room temperature to overnight at 4°C.[6] | Longer reaction times can lead to a higher DOL.[10] | The reaction can be slow; monitor progress to avoid over-labeling. |
| Temperature | 4°C to 25°C (room temperature).[6] | Higher temperatures increase the reaction rate.[10] | Higher temperatures can also increase the risk of protein denaturation. |
| Protein Concentration | 1-5 mg/mL.[11] | Higher protein concentration can increase the reaction rate and DOL.[7] | High concentrations may lead to aggregation and precipitation.[8] |
Experimental Protocols
Detailed Methodology for Protein Labeling with 5-TMRIA
This protocol provides a general guideline. Optimization may be required for your specific protein.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein in a thiol- and amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5). If the protein solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis. The protein concentration should ideally be between 1-5 mg/mL.[11]
-
(Optional) Reduction of Disulfide Bonds: If your protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. If using DTT, it must be removed by a desalting column or dialysis before proceeding.[6]
-
5-TMRIA Stock Solution: Immediately before use, dissolve the 5-TMRIA powder in anhydrous DMSO or DMF to a concentration of 10 mM.[2] Protect the solution from light.
2. Labeling Reaction:
-
Add a 10-20 fold molar excess of the 5-TMRIA stock solution to the protein solution while gently stirring.[6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[6]
3. Removal of Unreacted Dye:
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or by extensive dialysis against a suitable buffer.[12] The first colored band to elute from the column is the labeled protein.[11]
4. Calculation of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (A_280) and at the absorbance maximum for 5-TMRIA (~555 nm, A_max).
-
Calculate the protein concentration and the DOL using the formula provided in the FAQ section. The molar extinction coefficient for 5-TMRIA is approximately 90,000 cm⁻¹M⁻¹.
Visualizations
Caption: Workflow for labeling proteins with 5-TMRIA.
Caption: Troubleshooting decision tree for 5-TMRIA labeling.
Caption: Key factors influencing the Degree of Labeling (DOL).
References
- 1. benchchem.com [benchchem.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Validating Tetramethylrhodamine-5-iodoacetamide Labeling: A Mass Spectrometry-Based Comparison Guide
For researchers, scientists, and drug development professionals, the specific and efficient labeling of proteins is paramount for accurate downstream analysis. Tetramethylrhodamine-5-iodoacetamide (TMRIA) is a commonly used fluorescent probe for targeting cysteine residues. Its validation by mass spectrometry ensures confidence in experimental results. This guide provides a comparative analysis of TMRIA and other cysteine-reactive probes, supported by experimental data and detailed protocols.
Comparison of Cysteine-Reactive Probes
The selection of a labeling reagent is critical and depends on the specific experimental goals. Iodoacetamides and maleimides are the two most common classes of reagents for targeting cysteine residues.[1] TMRIA falls into the iodoacetamide (B48618) family.
| Feature | Iodoacetamide Probes (e.g., TMRIA) | Maleimide (B117702) Probes |
| Reaction Mechanism | SN2 nucleophilic substitution with the thiolate anion of cysteine.[2] | Michael addition to the double bond of the maleimide ring.[2] |
| Optimal pH | 8.0 - 8.5[2][3] | 6.5 - 7.5 |
| Reaction Speed | Generally slower than maleimides. | Rapid.[1] |
| Specificity | Highly specific for thiols at optimal pH, but can react with other nucleophilic residues (e.g., histidine, lysine, methionine) at higher pH or with excess reagent.[2][3][4] Some iodoacetamide dyes, including 5-TMRIA, have been shown to exhibit nonspecific labeling at high dye:thiol ratios.[5] | Generally more specific for thiols at physiological pH.[1] |
| Stability of Bond | Forms a stable thioether bond.[6] | Forms a stable thioether bond, but the succinimide (B58015) ring can be prone to hydrolysis. |
| Inhibition | Labeling can be inhibited by thiourea.[5] | Not significantly inhibited by thiourea.[5] |
Quantitative Analysis by Mass Spectrometry
Mass spectrometry is a powerful tool to validate and quantify protein labeling. The covalent addition of TMRIA to a cysteine-containing peptide results in a specific mass shift that can be detected and quantified.
Expected Mass Shift for TMRIA Labeling:
The molecular weight of the TMRIA molecule is added to the mass of the cysteine residue upon labeling. This mass shift can be precisely measured in a mass spectrometer, confirming the covalent modification.
Experimental Protocols
Protocol 1: TMRIA Labeling of Proteins for Mass Spectrometry Validation
This protocol outlines the general steps for labeling a purified protein with TMRIA and preparing it for mass spectrometric analysis.
Materials:
-
Protein of interest with at least one cysteine residue
-
This compound (TMRIA)
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Labeling Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.3)[2]
-
Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol)
-
Desalting column
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Formic acid
Procedure:
-
Protein Reduction: If the protein contains disulfide bonds, reduce them by incubating with 10 mM DTT or TCEP in a suitable buffer for 1 hour at 37°C.
-
Buffer Exchange: Remove the reducing agent using a desalting column and exchange the protein into the labeling buffer (pH 8.3).
-
Labeling Reaction: Add a 10-fold molar excess of freshly prepared TMRIA solution (dissolved in a minimal amount of DMSO or DMF) to the protein solution. Incubate for 2 hours at room temperature in the dark.[4]
-
Quenching: Stop the reaction by adding a 100-fold molar excess of the quenching solution and incubate for 30 minutes.
-
Removal of Excess Dye: Remove unreacted TMRIA and quenching reagent by dialysis or using a desalting column.
-
Denaturation and Digestion: Denature the labeled protein (e.g., with 8 M urea (B33335) or by heating). Dilute the sample with digestion buffer to reduce the denaturant concentration (e.g., to < 1 M urea) and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
-
Sample Preparation for MS: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: In-gel Digestion of TMRIA-labeled Proteins
For complex mixtures, proteins can be separated by SDS-PAGE prior to mass spectrometry.
-
Labeling: Label the protein mixture as described in Protocol 1 (steps 1-4).
-
SDS-PAGE: Separate the labeled proteins by 1D or 2D SDS-PAGE.
-
Visualization: Visualize the fluorescently labeled proteins using a suitable gel scanner.
-
Excision: Excise the protein bands of interest.
-
In-gel Digestion: Destain, reduce (if necessary), alkylate (with a non-fluorescent iodoacetamide to block any remaining free cysteines), and digest the protein with trypsin directly in the gel piece.
-
Peptide Extraction: Extract the peptides from the gel.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.
Data Presentation and Analysis
The mass spectrometry data should be analyzed to confirm the labeling of cysteine residues and to assess the specificity of the reaction.
Table 2: Mass Spectrometry Data Analysis for TMRIA Labeling Validation
| Parameter | Description | Expected Outcome |
| Peptide Identification | Database search of MS/MS spectra to identify peptides. | Identification of peptides containing cysteine residues. |
| Mass Shift Analysis | Look for the specific mass addition corresponding to TMRIA on cysteine-containing peptides. | Peptides containing cysteine should show a mass increase corresponding to the mass of the TMRIA molecule. |
| Site Localization | MS/MS fragmentation data should confirm that the modification is on the cysteine residue. | Fragment ions (b- and y-ions) containing the cysteine residue will show the mass shift. |
| Labeling Efficiency (Semi-quantitative) | Compare the ion intensity of the labeled peptide to the unlabeled version. | A high ratio of labeled to unlabeled peptide indicates high labeling efficiency. |
| Specificity Analysis | Search for the TMRIA mass shift on other nucleophilic amino acids (e.g., Met, His, Lys).[7] | Minimal to no modification should be observed on amino acids other than cysteine. |
Mandatory Visualizations
Caption: Workflow for TMRIA labeling and MS validation.
Caption: Logic for comparing cysteine-reactive probes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying 5-TMRIA Labeling Efficiency and a Comparison with Alternative Thiol-Reactive Dyes
For researchers, scientists, and drug development professionals, accurate quantification of fluorescent labeling is paramount for reliable and reproducible results. This guide provides a comprehensive overview of how to quantify the labeling efficiency of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a widely used thiol-reactive fluorescent dye. Furthermore, it offers an objective comparison of 5-TMRIA with alternative thiol-reactive probes, supported by key performance data to aid in the selection of the most appropriate reagent for your specific research needs.
Quantifying 5-TMRIA Labeling Efficiency: The Degree of Labeling (DOL)
The efficiency of a labeling reaction is typically expressed as the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.[1][2] The most common method for determining the DOL is through UV-Visible spectrophotometry. This technique relies on measuring the absorbance of the labeled protein at 280 nm (the characteristic absorbance wavelength for proteins) and at the maximum absorbance wavelength of the fluorescent dye.[3]
For 5-TMRIA, the maximum absorbance is approximately 541 nm.[4] To accurately calculate the DOL, the molar extinction coefficients of both the protein and the dye, as well as a correction factor to account for the dye's absorbance at 280 nm, are required.
A Comparative Look: 5-TMRIA vs. Alternative Thiol-Reactive Dyes
While 5-TMRIA is a popular choice, a variety of other thiol-reactive dyes are available, each with distinct characteristics. The choice of dye can significantly impact the specificity and efficiency of the labeling reaction. Iodoacetamides, like 5-TMRIA, react with free sulfhydryl groups on cysteine residues.[5] An alternative chemistry involves maleimide-based dyes, which also target cysteine residues but can sometimes offer higher selectivity.[6]
One key performance consideration is the potential for non-specific labeling. Studies have shown that some iodoacetamide (B48618) dyes, including 5-TMRIA, can exhibit non-specific labeling, especially at high dye-to-thiol ratios.[7][8] In contrast, certain BODIPY-based iodoacetamides have been reported to be highly specific for cysteine residues with minimal non-specific binding.[7][8]
Below is a table summarizing the key properties of 5-TMRIA and several common alternative thiol-reactive fluorescent dyes.
| Feature | 5-TMRIA | BODIPY TMR-C5-Maleimide | Alexa Fluor™ 568 C5 Maleimide | Fluorescein-5-Maleimide |
| Reactive Group | Iodoacetamide | Maleimide | Maleimide | Maleimide |
| Target | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols | Cysteine Thiols |
| Excitation Max (nm) | ~541 | Not specified | Not specified | Not specified |
| Emission Max (nm) | ~567 | Not specified | Not specified | Not specified |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | 87,000[9] | Not specified | Not specified | Not specified |
| 280 nm Correction Factor | Not specified in searches | Not specified | Not specified | Not specified |
| Reported Specificity | Can exhibit non-specific labeling at high dye:thiol ratios[7][8] | Generally high | Generally high | Generally high |
Experimental Protocol: Determining the Degree of Labeling for 5-TMRIA
This protocol outlines the steps to calculate the DOL of a protein labeled with 5-TMRIA using UV-Visible spectrophotometry.
Materials:
-
5-TMRIA labeled protein conjugate
-
Unlabeled protein (for obtaining its molar extinction coefficient)
-
Spectrophotometer and UV-transparent cuvettes
-
Appropriate buffer (e.g., PBS)
Procedure:
-
Purify the Labeled Conjugate: It is crucial to remove all non-conjugated 5-TMRIA from the labeled protein solution. This can be achieved by dialysis or gel filtration.[3]
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀).
-
Measure the absorbance of the same solution at the maximum absorbance wavelength of 5-TMRIA, which is approximately 541 nm (Aₘₐₓ).
-
-
Calculate the Degree of Labeling (DOL): Use the following formula to calculate the DOL:
Where:
-
Aₘₐₓ = Absorbance of the conjugate at the maximum absorbance wavelength of 5-TMRIA (~541 nm).
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This can be determined experimentally with the unlabeled protein or obtained from protein databases.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
CF₂₈₀ = Correction factor for the absorbance of 5-TMRIA at 280 nm. This is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λₘₐₓ. Note: A specific, verified correction factor for 5-TMRIA was not found in the performed searches. It is recommended to determine this value experimentally or consult the manufacturer's documentation if available.
-
ε_dye = Molar extinction coefficient of 5-TMRIA at its λₘₐₓ (87,000 M⁻¹cm⁻¹)[9]
-
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow for quantifying labeling efficiency and the chemical reaction of 5-TMRIA with a cysteine residue.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. 5-TMRIA [Tetramethylrhodamine-5-iodoacetamide] - 5 mg [anaspec.com]
- 5. benchchem.com [benchchem.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. interchim.fr [interchim.fr]
A Head-to-Head Comparison of 5-TMRIA and Alexa Fluor 555 for Thiol Labeling in Research Applications
For researchers, scientists, and drug development professionals, the precise and robust fluorescent labeling of biomolecules is paramount for generating high-quality, reproducible data. Thiol-reactive dyes, which covalently attach to cysteine residues, are invaluable tools for studying protein structure, function, and interactions. This guide provides a comprehensive, data-driven comparison of two popular thiol-reactive fluorophores: 5-Carboxytetramethylrhodamine, iodoacetamide (B48618) (5-TMRIA) and Alexa Fluor 555 maleimide (B117702).
This comparison will delve into their photophysical properties, chemical reactivity, and performance in labeling protocols. By presenting quantitative data, detailed experimental methodologies, and illustrative diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its brightness and photostability. The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to photobleaching, or fading, upon exposure to excitation light.
| Property | 5-TMRIA (and related TMR dyes) | Alexa Fluor 555 | Key Advantage |
| Excitation Maximum (nm) | ~555 | ~555 | Comparable |
| Emission Maximum (nm) | ~580[1] | ~565[2] | Comparable |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~84,000 (for 5-TAMRA)[3] | 150,000[4] | Alexa Fluor 555 |
| Fluorescence Quantum Yield | ~0.1 (for 5-TAMRA)[3] | ~0.1[5] | Comparable |
| Brightness (Ext. Coeff. x QY) | ~8,400 | 15,000 | Alexa Fluor 555 |
| Photostability | Less photostable | Highly photostable[2][6] | Alexa Fluor 555 |
| pH Sensitivity | Fluorescence is relatively stable | Fluorescence is stable from pH 4 to 10[7] | Alexa Fluor 555 |
| Reactive Group | Iodoacetamide | Maleimide | Application Dependent |
Key Takeaway: Alexa Fluor 555 demonstrates superior brightness due to its significantly higher molar extinction coefficient. Furthermore, it exhibits greater photostability and is less sensitive to pH changes, making it a more robust dye for demanding applications such as single-molecule studies and long-term imaging experiments.
The Chemistry of Thiol Labeling: Iodoacetamide vs. Maleimide
Both 5-TMRIA and Alexa Fluor 555 maleimide target thiol groups (sulfhydryl groups) found in cysteine residues. However, they employ different reactive chemistries.
-
5-TMRIA utilizes an iodoacetamide group. This group reacts with thiols via a nucleophilic substitution reaction, forming a stable thioether bond. Iodoacetamides are highly reactive towards thiols, but they can also exhibit some reactivity towards other nucleophiles like histidines and methionines, particularly at higher pH.
-
Alexa Fluor 555 employs a maleimide group. Maleimides react with thiols through a Michael addition reaction, also forming a stable thioether bond.[8][9] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[10] Above pH 7.5, reactivity with amines can occur.[10]
The choice between iodoacetamide and maleimide chemistry can depend on the specific protein and experimental conditions. For highly specific labeling of cysteines, maleimides at a controlled pH are often preferred.
Experimental Workflow: From Protein to Labeled Conjugate
The following diagram outlines a typical workflow for labeling a protein with a thiol-reactive dye.
References
- 1. Tetramethylrhodamine-5-Iodoacetamide Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 2. Alexa Fluor 555 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cincinnatichildrens.org [cincinnatichildrens.org]
- 5. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Invitrogen Alexa Fluor 555 C2 Maleimide 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Fluorescence labeling strategies for the study of ion channel and receptor cell surface expression: A comprehensive toolkit for extracellular labeling of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Functional Assays for 5-TMRIA Labeled Proteins
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of labeled proteins. The addition of a fluorescent tag, such as 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a thiol-reactive dye that labels cysteine residues, has the potential to alter a protein's structure and, consequently, its biological activity.[1][2] This guide provides a comparative overview of key functional assays to validate the activity of 5-TMRIA labeled proteins, supported by experimental data and detailed protocols.
Impact of 5-TMRIA Labeling on Protein Function: A Comparative Look
It is crucial to perform functional assays to confirm that the labeled protein behaves similarly to its unlabeled counterpart.[3] The impact of labeling can range from negligible to a complete loss of function, depending on the protein, the labeling site, and the nature of the dye itself.
Case Study 1: Actin Polymerization
Actin, a key component of the cytoskeleton, undergoes dynamic polymerization. Studies on actin labeled with tetramethylrhodamine (B1193902) (TMR), the fluorophore in 5-TMRIA, have revealed significant alterations in its function.
TMR-labeled actin, when studied in isolation, is largely polymerization incompetent.[2] However, when copolymerized with unlabeled actin, it perturbs the filament structure, leading to more fragile and shorter filaments.[2] This is reflected in a significant increase in the critical concentration (Cc) required for polymerization, which is the minimum concentration of monomers needed for filament formation. One study found the critical concentration for TMR-actin to be an order of magnitude higher than that of unlabeled actin.[1]
Table 1: Comparison of Critical Concentration for Unlabeled and TMR-Labeled Actin
| Protein | Label | Critical Concentration (Cc) | Fold Change |
| Actin | Unlabeled | ~0.1 µM | 1x |
| Actin | TMR | ~1.0 µM | 10x |
Note: The exact values can vary depending on buffer conditions and the specific actin isoform.
Furthermore, the interaction of TMR-actin with various actin-binding proteins, which are crucial for regulating cytoskeletal dynamics, is profoundly altered.[1] This underscores the importance of functional validation, as data obtained from TMR-labeled actin may not accurately reflect the behavior of the native protein.
Case Study 2: Lectin-Glycoprotein Binding Affinity
A study investigating the effect of fluorescent labels on the binding kinetics of Wheat Germ Agglutinin (WGA), a lectin, to glycoproteins on cell membranes provides quantitative data on the impact of TMR labeling.[4] Using surface plasmon resonance imaging (SPRi), the dissociation constant (Kd), a measure of binding affinity, was determined for unlabeled WGA and WGA conjugated to TMR.
Table 2: Comparison of Binding Affinity (Kd) for Unlabeled and TMR-Labeled Wheat Germ Agglutinin (WGA)
| Protein | Label | Dissociation Constant (Kd) |
| WGA | Unlabeled | 2.1 x 10⁻⁷ M |
| WGA | TMR (positively charged) | 4.9 x 10⁻⁸ M |
The results indicate that labeling with TMR, which carries a positive charge, increased the binding affinity of WGA for the negatively charged cell membrane, likely due to electrostatic interactions.[4] This highlights how the physicochemical properties of the dye itself can influence the biological interaction being studied.
Key Functional Assays for 5-TMRIA Labeled Proteins
The choice of a functional assay depends on the protein's biological role. Below are detailed protocols for common assay types.
Enzyme Kinetic Assays
For enzymes, it is essential to determine if labeling affects their catalytic efficiency. The key parameters to measure are the Michaelis constant (Km) and the maximal reaction rate (Vmax), from which the catalytic rate constant (kcat) and the overall catalytic efficiency (kcat/Km) can be derived.
This protocol describes a colorimetric assay to measure the ATPase activity of myosin, a motor protein.
Materials:
-
Unlabeled and 5-TMRIA labeled myosin
-
Actin filaments
-
Assay Buffer: 20 mM imidazole (B134444) (pH 7.5), 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution (100 mM)
-
Malachite green reagent for phosphate (B84403) detection
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and actin filaments in a 96-well plate.
-
Add a known concentration of unlabeled or 5-TMRIA labeled myosin to initiate the reaction.
-
Start the reaction by adding a final concentration of 2 mM ATP.
-
Incubate the plate at a constant temperature (e.g., 25°C).
-
At various time points, stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620 nm to quantify the amount of inorganic phosphate released.
-
Plot the concentration of phosphate released over time to determine the initial reaction velocity (V₀).
-
Repeat the assay with varying concentrations of actin to determine Km and Vmax.
Receptor-Ligand Binding Assays
For receptors, it is crucial to assess whether labeling alters their affinity for their ligands. The dissociation constant (Kd) is the primary parameter measured in these assays.
This protocol describes a competitive binding assay for a G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the GPCR of interest
-
Unlabeled and 5-TMRIA labeled GPCR ligand (or a competing unlabeled ligand if the receptor is labeled)
-
Radiolabeled ligand with known affinity for the GPCR
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EDTA
-
Scintillation fluid and counter
Procedure:
-
In a series of tubes, add a constant amount of cell membranes expressing the GPCR.
-
Add a constant, low concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled or 5-TMRIA labeled ligand.
-
Incubate the mixture at room temperature to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the competing ligand to determine the IC50, from which the Ki (and an estimate of Kd) can be calculated.
Cell-Based Signaling Assays
For proteins involved in signaling pathways, it is important to measure the cellular response they trigger. For GPCRs, this often involves measuring the production of second messengers like cyclic AMP (cAMP).
This protocol uses a competitive immunoassay to measure changes in intracellular cAMP levels.
Materials:
-
Cells expressing the GPCR of interest
-
Unlabeled and 5-TMRIA labeled agonist
-
Cell culture medium
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based)
Procedure:
-
Plate the cells expressing the GPCR in a 96-well plate and grow to confluence.
-
Replace the culture medium with serum-free medium and incubate.
-
Treat the cells with increasing concentrations of the unlabeled or 5-TMRIA labeled agonist for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Perform the cAMP assay according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Plot the cAMP concentration against the agonist concentration to determine the EC50 value.
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and the biological context, the following diagrams illustrate a typical protein labeling workflow and a generic GPCR signaling pathway.
Figure 1. A generalized workflow for labeling a protein with 5-TMRIA.
Figure 2. A simplified schematic of a G-protein coupled receptor (GPCR) signaling pathway.
Conclusion
References
- 1. Analysis of tetramethylrhodamine-labeled actin polymerization and interaction with actin regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation and Destabilization of Actin Filaments with Tetramethylrhodamine-Modified Actin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of 5-TMRIA Labeling on Protein Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent label is a critical decision that can significantly influence the outcome of protein-based assays. The ideal label should provide a strong and stable signal without perturbing the protein's native structure and function. This guide provides an objective comparison of 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide), a commonly used thiol-reactive dye, with other popular fluorescent labeling alternatives. We will delve into their chemical properties, impact on protein activity, and provide supporting experimental data to aid in the selection of the most appropriate label for your research needs.
Introduction to 5-TMRIA and its Alternatives
5-TMRIA is a member of the rhodamine family of fluorescent dyes. It contains an iodoacetamide (B48618) reactive group that specifically targets free sulfhydryl groups on cysteine residues, forming a stable thioether bond. This specificity allows for targeted labeling of proteins at engineered or naturally occurring cysteine sites. However, the introduction of any extrinsic label carries the risk of altering the protein's biological activity.
Alternatives to 5-TMRIA span a wide range of chemistries and properties. These include other thiol-reactive dyes from the cyanine (B1664457) (Cy) and Alexa Fluor families, amine-reactive dyes, genetically encoded fluorescent proteins (FPs), and modern enzymatic and self-labeling tag technologies. Each of these alternatives presents its own set of advantages and disadvantages regarding specificity, stability, and potential for functional interference.
Comparative Analysis of Fluorescent Labels
The choice of a fluorescent label should be guided by the specific requirements of the experiment, including the nature of the protein, the desired labeling site, and the sensitivity of the functional assay. Below, we compare 5-TMRIA and its alternatives based on key performance characteristics.
Chemical and Photophysical Properties
The intrinsic properties of a fluorescent dye, such as its brightness, photostability, and environmental sensitivity, are crucial for obtaining high-quality data.
| Feature | 5-TMRIA (Rhodamine) | Alexa Fluor Dyes | Cy Dyes | Fluorescent Proteins (e.g., GFP) |
| Reactive Group | Iodoacetamide (thiol-reactive) | Maleimide, NHS ester, etc. | Maleimide, NHS ester, etc. | Genetically encoded |
| Brightness | Moderate to High | High to Very High | High to Very High | Moderate |
| Photostability | Moderate | High to Very High[1] | Moderate to High | Low to Moderate |
| pH Sensitivity | Low | Generally Low[2] | Varies | Can be sensitive |
| Size | Small molecule | Small molecule | Small molecule | Large (~27 kDa) |
| Labeling Specificity | High for thiols | High for target group | High for target group | Absolute (genetic fusion) |
| Maturity | Well-established | Well-established | Well-established | Well-established |
Impact on Protein Function
The ultimate test of a fluorescent label is its ability to report on a protein's function without interference. The impact of labeling is highly dependent on the specific protein, the labeling site, and the dye itself.
| Labeling Strategy | Potential Impact on Protein Activity | Supporting Evidence |
| 5-TMRIA (Iodoacetamide) | Can cause non-specific labeling at high dye:thiol ratios.[3][4] The iodoacetamide group forms a stable thioether bond but has a higher potential for off-target reactions compared to maleimides. | Studies have shown that tetramethylrhodamine (B1193902) iodoacetamide can exhibit non-specific labeling as dye concentrations increase.[5] |
| Maleimide Dyes (e.g., Alexa Fluor, Cy) | The thiosuccinimide linkage is susceptible to a retro-Michael reaction, potentially leading to de-conjugation, though this can be mitigated.[6] The choice of dye can influence protein aggregation, with some red and far-red dyes showing a tendency to cause aggregation.[7][8] The impact of labeling is site-specific; for example, Cy5 labeling at one site of a membrane protein showed no functional change, while labeling at another site resulted in a loss of function.[9] | A study on GpA transmembrane helix showed that Cy5-lipid interactions can perturb the helical tilt angle depending on the labeling position.[10] In live cell imaging, green fluorescent dyes like Alexa Fluor 488 were found to have the least effect on the affinity of Fab fragments compared to red and far-red dyes.[7][11] |
| Fluorescent Proteins (FPs) | The large size of FPs (~27 kDa) can sterically hinder protein function and interactions. FPs can also have a tendency to oligomerize, which may affect the function of the protein of interest.[12] | Direct in vivo comparisons have shown that the brightness of FPs can be influenced by cellular regulatory mechanisms, not just their intrinsic properties.[5] |
| Self-Labeling Tags (e.g., SNAP-tag, HaloTag) | These tags are smaller than FPs but still add considerable bulk to the protein of interest. The labeling reaction is highly specific. | These tags are less likely to affect protein function or localization compared to GFP.[4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurately assessing the impact of labeling on protein activity.
General Protocol for Thiol-Reactive Labeling of Proteins
This protocol provides a general framework for labeling proteins with thiol-reactive dyes like 5-TMRIA, Alexa Fluor maleimides, and Cy dye maleimides.
Materials:
-
Purified protein with at least one free cysteine residue
-
Thiol-reactive fluorescent dye (e.g., 5-TMRIA, Alexa Fluor maleimide, Cy5 maleimide)
-
Labeling buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.0-7.5)
-
Reducing agent (e.g., DTT or TCEP), if necessary
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography column for purification
-
Anhydrous DMSO for dissolving the dye
Procedure:
-
Protein Preparation: If the protein contains disulfide bonds that need to be labeled, reduce them with a 10-fold molar excess of DTT or TCEP. Remove the reducing agent by dialysis or size-exclusion chromatography.
-
Dye Preparation: Dissolve the thiol-reactive dye in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction:
-
Adjust the protein concentration to 1-5 mg/mL in the labeling buffer.
-
Add the dye stock solution to the protein solution at a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to stop the reaction.
-
Purification: Remove the unreacted dye and quenching reagent by size-exclusion chromatography.
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the labeled protein at its maximum absorbance wavelength and at the dye's maximum absorbance wavelength. Calculate the DOL using the Beer-Lambert law.
ATPase Activity Assay for an ABC Transporter
This protocol is adapted from studies on ABC transporters and can be used to assess the functional impact of labeling.[13]
Materials:
-
Labeled and unlabeled ABC transporter protein
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
ATP solution
-
Substrate for the transporter
-
Reagent for detecting inorganic phosphate (B84403) (e.g., malachite green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the labeled or unlabeled transporter to the assay buffer.
-
Initiate Reaction: Add the substrate to the wells, followed by ATP to initiate the reaction. Include controls without protein, without ATP, and without substrate.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength for the detection reagent.
-
Data Analysis: Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per mg of protein) for both the labeled and unlabeled protein. Compare the activities to determine the impact of the label.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable tools for understanding complex biological processes and experimental designs.
Caption: Workflow for comparing fluorescent labels.
Caption: ABC transporter functional cycle diagram.
Conclusion
The selection of a fluorescent label requires a careful balance of factors, including the photophysical properties of the dye and its potential to interfere with protein function. While 5-TMRIA is a reliable thiol-reactive dye, alternatives from the Alexa Fluor and Cy dye families often offer superior brightness and photostability. However, the impact of any label on protein activity is context-dependent and must be empirically determined. Green fluorescent dyes, such as Alexa Fluor 488, have been shown in some cases to have a minimal impact on protein affinity. For studies requiring high photostability, red fluorescent dyes may be a better choice, though they carry a higher risk of inducing protein aggregation.
Ultimately, the best practice is to test a small panel of fluorescent labels with different chemistries and at different labeling sites to identify the optimal combination that provides a robust signal with minimal perturbation of the protein's biological activity. The experimental protocols and comparative data presented in this guide provide a starting point for making an informed decision for your specific research application.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on the structure and stability of fluorescent proteins EGFP, zFP506, mRFP1, "dimer2", and DsRed1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genomembrane.com [genomembrane.com]
Iodoacetamide vs. Maleimide Chemistry: A Comparative Guide for Specific Applications
For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that can significantly impact the outcome of an experiment and the efficacy of a therapeutic. Among the most common methods for targeting cysteine residues, iodoacetamide (B48618) and maleimide (B117702) chemistries are frequently employed. This guide provides an objective, data-driven comparison of these two approaches for specific applications, highlighting the distinct advantages of iodoacetamide chemistry in scenarios demanding high stability and irreversible conjugation.
At a Glance: Key Performance Indicators
The selection between iodoacetamide and maleimide chemistry hinges on a trade-off between reaction kinetics and the stability of the final conjugate. While maleimides offer the advantage of rapid reaction rates, iodoacetamides excel in forming exceptionally stable and irreversible thioether bonds.
| Feature | Iodoacetamide Chemistry | Maleimide Chemistry |
| Reactive Group | Iodoacetyl | Maleimide |
| Reaction Type | SN2 Nucleophilic Substitution | Michael Addition |
| Primary Target | Sulfhydryl groups (Cysteine) | Sulfhydryl groups (Cysteine) |
| Optimal pH Range | 8.0 - 8.5[1] | 6.5 - 7.5[1] |
| Reaction Rate | Moderate | Very High[1] |
| Second-order rate constant with Cysteine | ~0.6 M⁻¹s⁻¹[2] | ~100 M⁻¹s⁻¹[2] |
| Bond Formed | Stable Thioether | Thiosuccinimide adduct |
| Conjugate Stability | Highly Stable, Irreversible [1] | Susceptible to retro-Michael addition and hydrolysis[1] |
| Half-life of Conjugate in Reducing Environment | Not susceptible to thiol exchange | 20 - 80 hours (with glutathione)[3] |
| Primary Side Reactions | Alkylation of other nucleophilic residues (e.g., His, Lys, Met) at pH > 8.5[1] | Reaction with other nucleophiles (e.g., Lys, His) at pH > 7.5; Ring hydrolysis |
Delving Deeper: A Head-to-Head Comparison
Chemical Reactivity and Specificity
Iodoacetamide reacts with the thiol group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.[4] This reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is deprotonated to the more nucleophilic thiolate anion.[1] While highly specific for thiols within this pH range, increasing the pH further can lead to off-target reactions with other nucleophilic amino acid side chains such as histidine, lysine, and methionine.[1]
Maleimide reagents, on the other hand, react with thiols through a Michael-type addition across the carbon-carbon double bond of the maleimide ring.[4] This reaction is remarkably efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1] However, at pH values above 7.5, reactivity towards primary amines increases, and the maleimide ring becomes more susceptible to hydrolysis, which renders it unreactive towards thiols.[1]
Figure 1. Reaction mechanisms of iodoacetamide and maleimide with cysteine.
Conjugate Stability: The Decisive Advantage of Iodoacetamide
For applications requiring long-term stability, particularly in in vivo or reducing environments, the irreversible nature of the thioether bond formed by iodoacetamide is a paramount advantage.[1] This covalent linkage is highly stable and not susceptible to reversal under physiological conditions.[1]
In stark contrast, the thiosuccinimide adduct formed from the maleimide-thiol reaction is known to be reversible through a retro-Michael reaction.[3] This instability can be exacerbated in the presence of other thiols, such as glutathione (B108866), which is abundant in the intracellular environment. The reversibility can lead to the exchange of the conjugated molecule onto other thiol-containing species, potentially causing off-target effects and reducing the efficacy of the intended conjugate. The half-life of a maleimide-cysteine conjugate in the presence of glutathione can range from 20 to 80 hours, highlighting its limited long-term stability.[3]
Figure 2. Stability of iodoacetamide and maleimide conjugates in a reducing environment.
Specific Applications Where Iodoacetamide Excels
The superior stability of the thioether bond makes iodoacetamide the preferred reagent in several key applications:
-
Mass Spectrometry-Based Proteomics: Iodoacetamide is a standard reagent in proteomics workflows for the alkylation of cysteine residues following disulfide bond reduction. This irreversible modification prevents the reformation of disulfide bonds, ensuring accurate protein identification and quantification by mass spectrometry.
-
Long-Term Labeling Studies: For in vivo studies or experiments requiring long-term tracking of a labeled protein, the stability of the iodoacetamide conjugate ensures that the label remains attached to the target molecule throughout the duration of the experiment.
-
Development of Stable Antibody-Drug Conjugates (ADCs): While maleimides are also used in ADC development, the potential for premature drug release due to the instability of the thiosuccinimide linkage is a significant concern. Iodoacetamide-based linkers can provide a more stable attachment of the cytotoxic payload to the antibody, potentially leading to a wider therapeutic window and reduced off-target toxicity.
Experimental Protocols: A Comparative Workflow
The following provides a generalized workflow for a comparative labeling experiment to assess the efficiency and stability of iodoacetamide and maleimide conjugation.
Figure 3. Experimental workflow for comparing iodoacetamide and maleimide labeling.
Protocol: Comparative Protein Labeling
1. Protein Preparation:
-
Dissolve the protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column, exchanging the buffer to the respective labeling buffers.
2. Labeling Reaction:
-
Iodoacetamide Arm: Adjust the protein solution to pH 8.0-8.5. Add a 10- to 20-fold molar excess of the iodoacetamide reagent. Incubate for 2 hours at room temperature in the dark.
-
Maleimide Arm: Adjust the protein solution to pH 6.5-7.5. Add a 10- to 20-fold molar excess of the maleimide reagent. Incubate for 1 hour at room temperature in the dark.
3. Quenching:
-
Stop the reaction by adding a quenching reagent containing a free thiol (e.g., DTT or L-cysteine) to a final concentration that is in 10-fold molar excess over the labeling reagent. Incubate for 15 minutes at room temperature.
4. Purification:
-
Purify the labeled protein from excess, unreacted labeling and quenching reagents using a desalting column or dialysis.
5. Analysis of Labeling Efficiency:
-
Determine the degree of labeling for each conjugate using methods such as UV-Vis spectroscopy (if the label has a chromophore), mass spectrometry (to measure the mass shift), or reverse-phase HPLC (to separate labeled from unlabeled protein).
6. Stability Assessment:
-
Incubate the purified conjugates in a buffer containing a physiological concentration of a reducing agent (e.g., 5 mM glutathione) at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take aliquots and analyze by LC-MS or HPLC to quantify the amount of intact conjugate remaining.
Conclusion
While both iodoacetamide and maleimide chemistries are powerful tools for cysteine modification, their suitability is application-dependent. For applications where rapid conjugation is the primary concern and long-term stability in a reducing environment is not critical, maleimides are an excellent choice. However, for applications demanding a robust, irreversible, and highly stable linkage, such as in mass spectrometry-based proteomics, long-term in vivo studies, and the development of next-generation antibody-drug conjugates, the advantages of iodoacetamide chemistry are clear and compelling. The formation of a stable thioether bond ensures the integrity of the conjugate, leading to more reliable and reproducible results.
References
A Researcher's Guide to Multicolor Imaging: Spectral Overlap Considerations for 5-TMRIA
In the intricate world of cellular and molecular imaging, the ability to simultaneously visualize multiple targets is paramount. Multicolor fluorescence microscopy empowers researchers to unravel complex biological processes, from protein-protein interactions to the dynamic localization of subcellular structures. However, the success of any multicolor experiment hinges on the careful selection of fluorophores and a thorough understanding of their spectral properties. This guide provides a comprehensive comparison of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) with common alternatives, focusing on the critical aspect of spectral overlap and offering practical guidance for researchers, scientists, and drug development professionals.
5-TMRIA is a thiol-reactive dye that covalently labels proteins on cysteine residues.[1] Its bright orange-red fluorescence has made it a valuable tool for a variety of applications, including immunofluorescence and protein labeling.[1] However, when incorporating 5-TMRIA into a multicolor imaging panel, careful consideration of its spectral characteristics in relation to other fluorophores is essential to prevent bleed-through and ensure data integrity.
Quantitative Comparison of 5-TMRIA and Spectrally Similar Fluorophores
To aid in the selection of appropriate fluorophores for multicolor imaging, the following table summarizes the key spectral properties of 5-TMRIA and its common alternatives. Brightness is a function of both the extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[2]
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε * Φ) |
| 5-TMRIA | ~555 | ~580 | ~87,000 | N/A | N/A |
| Alexa Fluor 546 | 556 | 573 | 104,000[3] | 0.1[3] | 10,400 |
| Cy3 | 554 | 568 | 150,000[4] | 0.15[4] | 22,500 |
| Janelia Fluor 549 | 549 | 571 | 101,000[5] | 0.88[5] | 88,880 |
Managing Spectral Overlap: Key Considerations
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection range of another, leading to a "bleed-through" of signal. This can result in false positives and inaccurate colocalization analysis. The degree of spectral overlap between 5-TMRIA and other commonly used fluorophores, such as those in the green (e.g., GFP, Alexa Fluor 488) and far-red (e.g., Alexa Fluor 647, Cy5) channels, is a critical factor in experimental design.
Strategies to Minimize Bleed-through:
-
Fluorophore Selection: Choose fluorophores with the narrowest emission spectra and the largest separation between their emission maxima.
-
Filter Set Optimization: Employ high-quality bandpass filters that are specifically designed to match the excitation and emission spectra of your chosen fluorophores, minimizing the detection of out-of-channel emissions.
-
Sequential Imaging: Acquire images for each channel sequentially, using the specific excitation laser for each fluorophore one at a time. This prevents the simultaneous excitation of multiple fluorophores and the subsequent bleed-through of their emission signals.
-
Spectral Unmixing: For advanced microscopy systems, spectral imaging and linear unmixing algorithms can be used to computationally separate the signals from fluorophores with significant spectral overlap.
Experimental Protocols
General Protocol for Cysteine-Specific Protein Labeling with 5-TMRIA
This protocol provides a general workflow for labeling a purified protein with 5-TMRIA. Optimization may be required depending on the specific protein and experimental conditions.
Materials:
-
Purified protein containing accessible cysteine residues
-
5-TMRIA
-
Reaction Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.2-7.5)
-
Reducing agent (e.g., Dithiothreitol - DTT) (optional)
-
Quenching reagent (e.g., 2-mercaptoethanol (B42355) or DTT)
-
Desalting column or dialysis tubing for purification
-
Anhydrous DMSO for dissolving 5-TMRIA
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer free of primary amines or thiols. If necessary, perform a buffer exchange.
-
If cysteine residues are oxidized, reduce them by incubating with a 10-fold molar excess of DTT for 30 minutes at room temperature. Remove the DTT using a desalting column immediately before labeling.
-
-
5-TMRIA Stock Solution:
-
Dissolve 5-TMRIA in anhydrous DMSO to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10 mM) to stop the labeling reaction by reacting with any unreacted 5-TMRIA. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted dye by passing the labeled protein solution through a desalting column or by dialysis against a suitable storage buffer.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~555 nm (for 5-TMRIA).
-
Protocol for Multicolor Immunofluorescence Staining
This protocol outlines a general procedure for multicolor immunofluorescence, which can be adapted for use with 5-TMRIA-conjugated antibodies or for staining a 5-TMRIA labeled protein in conjunction with other antibodies.[6][7][8][9][10]
Materials:
-
Fixed and permeabilized cells or tissue sections on coverslips or slides
-
Primary antibodies (from different host species for simultaneous incubation)
-
Secondary antibodies conjugated to spectrally distinct fluorophores (e.g., Alexa Fluor 488, 5-TMRIA, Alexa Fluor 647)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium with an antifade reagent
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Blocking:
-
Incubate the samples in blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the samples three times with wash buffer for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate with a cocktail of fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the samples three times with wash buffer for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
-
Washing:
-
Wash the samples two times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filter sets for each fluorophore. Employ sequential scanning to minimize bleed-through.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows where 5-TMRIA can be utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. app.fluorofinder.com [app.fluorofinder.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Multicolor Immunofluorescence Staining Protocol: Novus Biologicals [novusbio.com]
- 7. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
- 8. sites.uclouvain.be [sites.uclouvain.be]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
A Head-to-Head Comparison: 5-TMRIA vs. Cy5 for Advanced FRET and Single-Molecule Studies
In the realm of single-molecule spectroscopy and Förster Resonance Energy Transfer (FRET), the choice of fluorescent probes is paramount to the success of an experiment. Among the myriad of available dyes, 5-TMRIA (Tetramethylrhodamine-5-iodoacetamide) and Cy5 (Cyanine 5) are two prominent fluorophores frequently employed as FRET acceptors. This guide provides a comprehensive and objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal dye for their specific application.
At a Glance: Key Photophysical Properties
A side-by-side comparison of the fundamental photophysical properties of 5-TMRIA and Cy5 reveals distinct characteristics that influence their suitability for different experimental paradigms.
| Property | 5-TMRIA | Cy5 |
| Excitation Maximum (λ_ex) | ~555 nm[1][2][3] | ~649 nm |
| Emission Maximum (λ_em) | ~580 nm[1][2][3] | ~666 nm |
| Molar Extinction Coefficient (ε) | ~87,000 M⁻¹cm⁻¹[4] | ~250,000 M⁻¹cm⁻¹[5] |
| Fluorescence Quantum Yield (Φ) | Varies with environment | ~0.20 - 0.33[5][6][7] |
| Reactive Group | Iodoacetamide (B48618) (Thiol-reactive)[7][8][9][10] | NHS Ester (Amine-reactive) |
| Förster Radius (R₀) with Cy3 | ~5.0 - 6.0 nm (estimated) | >5.0 nm[11] |
Note: The quantum yield of rhodamine dyes like 5-TMRIA is known to be sensitive to the local environment.[12] The Förster radius (R₀) is the distance at which FRET efficiency is 50% and is dependent on the donor dye. Cy3 is a common FRET donor for both 5-TMRIA and Cy5.
Performance in FRET and Single-Molecule Studies
Brightness and Signal-to-Noise Ratio:
Brightness, a product of the molar extinction coefficient and the fluorescence quantum yield, is a critical parameter in single-molecule studies. Cy5 exhibits a significantly higher molar extinction coefficient than 5-TMRIA, making it an intrinsically brighter dye.[4][5] This often translates to a better signal-to-noise ratio in single-molecule experiments, enabling the detection of faint signals and the tracking of individual molecules for longer durations.
Photostability:
Photostability, the ability of a fluorophore to resist photobleaching under prolonged excitation, is crucial for observing dynamic processes over extended periods. While direct comparative studies are limited, cyanine (B1664457) dyes like Cy5 are known for their relatively high photostability, particularly when used with photostabilizing agents.[6][13] Rhodamine derivatives, including 5-TMRIA, can also exhibit good photostability, but this can be highly dependent on the local chemical environment.[12] For demanding single-molecule applications requiring long observation times, the photostability of both dyes should be empirically evaluated under the specific experimental conditions.
Spectral Properties and FRET Pairing:
The choice between 5-TMRIA and Cy5 also depends on the selection of the FRET donor. 5-TMRIA, with its excitation and emission in the green-orange region of the spectrum, is a suitable FRET acceptor for donors like fluorescein (B123965) or Cy3. Cy5, emitting in the far-red, is also an excellent acceptor for Cy3, offering a large spectral separation between donor and acceptor emission, which minimizes spectral crosstalk.[11] The Cy3-Cy5 pair is one of the most widely used and well-characterized FRET pairs in single-molecule biophysics.[14]
Experimental Considerations and Protocols
The distinct reactive groups of 5-TMRIA and Cy5 dictate their conjugation strategies. 5-TMRIA's iodoacetamide group reacts specifically with thiol groups on cysteine residues, while Cy5 is most commonly available with an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on lysine (B10760008) residues and the N-terminus of proteins.
Labeling a Protein with 5-TMRIA (Iodoacetamide Chemistry)
This protocol outlines the general steps for labeling a protein with 5-TMRIA.
Materials:
-
Protein of interest with an accessible cysteine residue
-
5-TMRIA
-
Reducing agent (e.g., DTT or TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 7.0-7.5
-
Quenching reagent (e.g., 2-mercaptoethanol)
-
Size-exclusion chromatography column for purification
-
Anhydrous DMSO or DMF
Protocol:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove the reducing agent if it contains a free thiol (like DTT) using a desalting column.
-
Dye Preparation: Prepare a 10 mM stock solution of 5-TMRIA in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the 5-TMRIA stock solution to the protein solution. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching reagent, such as 2-mercaptoethanol, to a final concentration of 50 mM to react with any unreacted dye.
-
Purification: Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column.
Protein labeling workflow with 5-TMRIA.
Labeling a Protein with Cy5 (NHS Ester Chemistry)
This protocol provides a general procedure for labeling proteins with Cy5 NHS ester.[1][15][16]
Materials:
-
Protein of interest with accessible primary amines
-
Cy5 NHS ester
-
Reaction Buffer: Amine-free buffer, pH 8.0-9.0 (e.g., 0.1 M sodium bicarbonate)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
-
Anhydrous DMSO or DMF
Protocol:
-
Protein Preparation: Exchange the protein into the reaction buffer (pH 8.0-9.0). The protein concentration should ideally be 2-10 mg/mL.
-
Dye Preparation: Prepare a 10 mg/mL stock solution of Cy5 NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Cy5 stock solution to the protein solution. Incubate for 1 hour at room temperature, protected from light.
-
Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column.
Protein labeling workflow with Cy5 NHS ester.
Single-Molecule FRET Experimental Workflow
A typical single-molecule FRET experiment involves several key stages, from sample preparation to data analysis.
A generalized workflow for a single-molecule FRET experiment.
Conclusion: Making the Right Choice
The selection between 5-TMRIA and Cy5 for FRET and single-molecule studies is not a one-size-fits-all decision.
-
Choose 5-TMRIA when:
-
Site-specific labeling of cysteine residues is desired.
-
A FRET acceptor in the orange-red spectral region is required.
-
Working with a donor like fluorescein or Cy3.
-
-
Choose Cy5 when:
-
High brightness and signal-to-noise are critical.
-
Exceptional photostability is a primary concern.
-
Labeling of primary amines (lysine residues) is the preferred strategy.
-
A large spectral separation from a Cy3 donor is advantageous.
-
For any given application, it is recommended to empirically test the chosen dye and labeling strategy to ensure optimal performance and data quality. This guide provides a solid foundation for making an informed decision and for designing and executing successful FRET and single-molecule experiments.
References
- 1. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 2. Invitrogen this compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 8. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 9. benchchem.com [benchchem.com]
- 10. bluetigerscientific.com [bluetigerscientific.com]
- 11. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Single-Molecule Fluorescence Resonance Energy Transfer in Molecular Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]
- 16. Mars workflow example for dynamic smFRET | Mars [duderstadt-lab.github.io]
Determining the Degree of Labeling for 5-TMRIA Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals working with protein conjugates, accurately determining the Degree of Labeling (DOL) is a critical quality control step. The DOL, representing the average number of dye molecules conjugated to a single protein, significantly influences the performance of the conjugate in various applications. This guide provides a detailed comparison of the two primary methods for determining the DOL of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) conjugates: UV-Vis Spectrophotometry and Mass Spectrometry.
Method Comparison
| Feature | UV-Vis Spectrophotometry | Mass Spectrometry |
| Principle | Measures absorbance of the protein and dye at specific wavelengths to calculate their respective concentrations based on the Beer-Lambert law. | Directly measures the mass of the unlabeled protein and the labeled conjugate to determine the mass shift caused by the attached dye molecules. |
| Accuracy | Generally good, with reported recovery percentages between 93% and 104% for similar rhodamine dyes.[1][2] Accuracy can be affected by the presence of impurities, aggregation, and inaccuracies in the extinction coefficients. | High accuracy, often achieving sub-ppm mass accuracy.[3] Provides a direct measurement of mass, reducing reliance on external calibration standards and assumptions. |
| Precision | Good, with reported relative standard deviation (%RSD) values typically below 2%.[1][2] Precision can be influenced by instrument stability and sample handling. | Excellent precision, with the ability to resolve different labeled species within a sample. |
| Information Provided | Provides an average DOL for the entire sample population. | Can provide information on the distribution of different labeled species (e.g., proteins with 1, 2, 3, etc., dye molecules) and identify the exact sites of labeling (with further MS/MS fragmentation). |
| Throughput | High-throughput, with rapid measurement times. | Lower throughput compared to spectrophotometry due to sample preparation and analysis time. |
| Equipment Cost | Relatively low, as spectrophotometers are common in most laboratories. | High, requiring specialized and expensive mass spectrometry instrumentation. |
| Sample Consumption | Low, typically requiring a small volume of the conjugate solution. | Very low, requiring only a small amount of sample for analysis. |
| Expertise Required | Relatively simple to perform with basic laboratory training. | Requires specialized expertise in mass spectrometry operation and data analysis. |
Experimental Protocols
I. UV-Vis Spectrophotometry
This method relies on the measurement of absorbance at two key wavelengths: 280 nm (for the protein) and the maximum absorbance of 5-TMRIA (approximately 555 nm).
Materials:
-
Purified 5-TMRIA protein conjugate
-
Conjugation buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Purify the Conjugate: It is crucial to remove all unconjugated 5-TMRIA from the protein conjugate. This is typically achieved by size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against the conjugation buffer. The presence of free dye will lead to an overestimation of the DOL.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the instrument to measure absorbance at 280 nm and 555 nm.
-
Blank Measurement: Use the conjugation buffer to zero the spectrophotometer (set the baseline).
-
Sample Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A_280) and 555 nm (A_max). If the absorbance is above 2.0, dilute the sample with a known volume of buffer and re-measure. Remember to account for the dilution factor in the calculations.
-
Calculations:
-
Correction Factor (CF) for 5-TMRIA at 280 nm: The dye absorbs light at 280 nm, which contributes to the total absorbance measured at this wavelength. This contribution must be subtracted to determine the true protein absorbance. The correction factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its maximum wavelength. For tetramethylrhodamine, a typical correction factor is approximately 0.3.
-
Concentration of the Dye: [Dye] (M) = A_max / (ε_dye * path length)
-
ε_dye for 5-TMRIA = 87,000 M⁻¹cm⁻¹
-
path length is typically 1 cm
-
-
Corrected Absorbance of the Protein: A_protein = A_280 - (A_max * CF)
-
Concentration of the Protein: [Protein] (M) = A_protein / (ε_protein * path length)
-
ε_protein is the molar extinction coefficient of the specific protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
Degree of Labeling (DOL): DOL = [Dye] / [Protein]
-
II. Mass Spectrometry
This method provides a more direct and detailed analysis of the DOL by measuring the mass of the intact protein conjugate.
Materials:
-
Purified 5-TMRIA protein conjugate
-
Unlabeled protein (as a control)
-
Mass Spectrometer (e.g., ESI-TOF, MALDI-TOF)
-
Appropriate solvents and matrices for the mass spectrometer
Protocol:
-
Purify the Conjugate: As with the spectrophotometric method, it is essential to have a highly purified conjugate free of unconjugated dye.
-
Sample Preparation: Prepare the unlabeled protein and the 5-TMRIA conjugate for mass spectrometry analysis according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate) for ESI-MS or co-crystallization with a matrix for MALDI-MS.
-
Mass Spectrometer Setup: Calibrate the mass spectrometer using appropriate standards to ensure high mass accuracy.
-
Data Acquisition:
-
Acquire the mass spectrum of the unlabeled protein to determine its exact molecular weight.
-
Acquire the mass spectrum of the 5-TMRIA conjugate.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the species present.
-
The mass spectrum of the conjugate will show a distribution of peaks corresponding to the unlabeled protein and the protein labeled with one, two, three, or more 5-TMRIA molecules.
-
The mass difference between the peaks will correspond to the mass of the 5-TMRIA molecule (minus the mass of the leaving group in the iodoacetamide (B48618) reaction).
-
The average DOL can be calculated by taking a weighted average of the different labeled species observed in the spectrum.
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for each method.
Caption: Workflow for DOL determination using UV-Vis Spectrophotometry.
Caption: Workflow for DOL determination using Mass Spectrometry.
Conclusion
Both UV-Vis spectrophotometry and mass spectrometry are valuable techniques for determining the DOL of 5-TMRIA conjugates.
-
UV-Vis spectrophotometry is a rapid, accessible, and cost-effective method suitable for routine analysis and process monitoring where an average DOL provides sufficient information.
-
Mass spectrometry offers a more detailed and accurate characterization, providing information on the distribution of labeled species and is the preferred method for in-depth characterization, troubleshooting, and when a precise understanding of conjugate heterogeneity is required.
The choice of method will depend on the specific requirements of the research or development stage, available resources, and the level of detail needed for the characterization of the 5-TMRIA conjugate. For comprehensive characterization, the use of both techniques can be complementary, with spectrophotometry providing a quick average measurement and mass spectrometry offering a detailed view of the conjugate's composition.
References
A Comparative Guide to the Photostability of 5-TMRIA and Other Rhodamine Dyes
For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the photostability of a fluorophore is a critical parameter that directly impacts data quality and experimental success. This guide provides an objective comparison of the photostability of 5-Tetramethylrhodamine-5-iodoacetamide (5-TMRIA) with other commonly used rhodamine dyes: Tetramethylrhodamine (TMR), Carboxytetramethylrhodamine (TAMRA), and Alexa Fluor 555. This comparison is supported by available quantitative data and a detailed experimental protocol for assessing photostability.
Quantitative Photostability Comparison
The inherent resistance of a fluorophore to photodegradation upon exposure to light is known as its photostability. A key metric for quantifying this is the photobleaching quantum yield (Φb), which represents the probability that a dye molecule will be photochemically destroyed upon absorbing a photon. A lower photobleaching quantum yield indicates higher photostability. While direct comparative studies under identical conditions are limited, the following table summarizes available quantitative data for the selected rhodamine dyes.
| Dye | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Photobleaching Quantum Yield (Φb) | Relative Photostability |
| 5-TMRIA | ~85,000 - 97,000 | Data not readily available | Data not readily available | Generally considered high |
| TMR | ~70,000 | ~0.4 - 0.7 | ~10⁻⁶ - 10⁻⁷ | Moderate to High |
| TAMRA | ~95,000 | ~0.1 | Data not readily available | High[1] |
| Alexa Fluor 555 | ~150,000 | 0.10 | Data not readily available | Very High[2] |
Note: Photophysical properties, including photostability, are highly dependent on the local environment, such as solvent, pH, and the presence of oxidizing or reducing agents. The data presented here are compiled from various sources and should be considered as a guideline. For critical applications, it is recommended to perform direct comparative experiments under the specific conditions of your assay.
Experimental Protocols
To facilitate direct and accurate comparison of fluorophore photostability, the following experimental protocols are provided.
I. Determining Photobleaching Quantum Yield in Solution
This protocol outlines a method to determine the photobleaching quantum yield of a fluorescent dye in a solution using a spectrofluorometer.
Materials:
-
Spectrofluorometer with a stable light source (e.g., Xenon arc lamp)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye solutions of known concentration (e.g., 1 µM in a suitable solvent like PBS or ethanol)
-
Reference dye with a known photobleaching quantum yield (optional, for relative measurements)
Procedure:
-
Sample Preparation: Prepare optically dilute solutions of the dyes to be tested (absorbance < 0.05 at the excitation wavelength) in the desired solvent.
-
Initial Measurements:
-
Measure the initial absorbance (A₀) of the dye solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the initial fluorescence intensity (F₀) of the dye solution in the spectrofluorometer at the emission maximum.
-
-
Photobleaching:
-
Continuously illuminate the sample in the spectrofluorometer with a constant excitation light intensity.
-
Record the fluorescence intensity (F(t)) at regular time intervals until it has significantly decreased (e.g., by 50% or more).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of illumination time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant (k).
-
The photobleaching quantum yield (Φb) can be calculated using the following equation:
Φb = k / (σ * I * Φf)
where:
-
k is the photobleaching rate constant (s⁻¹)
-
σ is the absorption cross-section at the excitation wavelength (cm²)
-
I is the excitation light intensity (photons·s⁻¹·cm⁻²)
-
Φf is the fluorescence quantum yield
-
-
II. Comparative Photostability in a Cellular Context using Fluorescence Microscopy
This protocol describes a method to compare the photostability of different fluorescent dyes conjugated to a biological target within a cellular environment.
Materials:
-
Fluorescence microscope (confocal or widefield) with a stable light source and appropriate filter sets.
-
Samples (e.g., cells or tissues) labeled with the fluorescent dyes to be compared.
-
Image analysis software (e.g., ImageJ, Fiji).
Procedure:
-
Sample Preparation: Prepare biological samples labeled with each of the fluorescent dyes under identical conditions (e.g., antibody concentration, incubation time). Mount the samples in a medium without antifade reagents for a true assessment of intrinsic photostability.
-
Image Acquisition:
-
Locate a region of interest (ROI) containing the fluorescently labeled structures.
-
Set the imaging parameters (e.g., laser power, exposure time, gain) to be identical for all samples.
-
Acquire a time-lapse series of images at a constant frame rate (e.g., one frame every 10 seconds) until significant photobleaching is observed.
-
-
Data Analysis:
-
For each time point in the series, measure the mean fluorescence intensity within the ROI.
-
Measure the background intensity in a region without fluorescence and subtract it from the ROI intensity.
-
Normalize the background-corrected intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
The photobleaching half-life (t₁/₂), the time it takes for the fluorescence intensity to decrease to 50% of its initial value, can be determined from the decay curves. A longer half-life indicates greater photostability.
-
Visualizing the Experimental Workflow
To further elucidate the experimental process for comparing fluorophore photostability, the following diagrams illustrate the key steps.
Conclusion
The selection of an appropriate fluorescent dye is a critical determinant for the success of fluorescence-based experiments. While 5-TMRIA is a widely used thiol-reactive rhodamine dye, quantitative data on its photostability is not as readily available as for other rhodamines. The available data and qualitative comparisons suggest that while TMR and TAMRA offer good photostability, Alexa Fluor 555 provides superior resistance to photobleaching.[2] For applications requiring long-term imaging or intense illumination, Alexa Fluor 555 is likely to be the more robust choice. However, for specific experimental conditions, the provided protocols will enable researchers to perform a direct and accurate comparison to determine the most suitable fluorophore for their needs.
References
Safety Operating Guide
Proper Disposal of Tetramethylrhodamine-5-iodoacetamide: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a thiol-reactive fluorescent dye, adherence to stringent disposal protocols is essential. This guide provides a procedural, step-by-step framework for the safe handling and disposal of 5-TMRIA, ensuring compliance and minimizing risk.
Rhodamines, as a class of dyes, are recognized as toxic and biohazardous, with particular risks to aquatic ecosystems.[1] Similarly, the iodoacetamide (B48618) component of 5-TMRIA is classified as toxic if ingested and can cause allergic reactions upon skin contact or inhalation.[2][3] Therefore, proper disposal is not merely a regulatory compliance issue but a fundamental safety practice.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) provided by the manufacturer of your specific 5-TMRIA product. SDSs may contain differing hazard classifications, underscoring the need to refer to the document accompanying the product in use.[4][5]
Personal Protective Equipment (PPE) is mandatory. When handling 5-TMRIA and its associated waste, always wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles
-
A laboratory coat
Quantitative Data Summary: Hazard Classifications
Specific quantitative toxicological data for 5-TMRIA is not consistently available across all suppliers. However, the hazard classifications from various Safety Data Sheets can inform handling and disposal decisions. It is crucial to note the potential for differing classifications between suppliers.
| Product Name | Supplier | GHS Hazard Classification |
| This compound | Targetmol | No data available |
| This compound | MedChemExpress | Not a hazardous substance or mixture |
| 5-TMRIA; tetramethyl rhodamine-5-iodoacetamide | AnaSpec, Inc. | Harmful if swallowed or in contact with skin (H302, H312) |
Experimental Protocol for Waste Segregation and Collection
All materials that have come into contact with 5-TMRIA must be treated as hazardous chemical waste.[6] This includes:
-
Unused or expired 5-TMRIA
-
Contaminated personal protective equipment (e.g., gloves, disposable lab coats)
-
All labware (e.g., pipette tips, vials, flasks)
-
Solutions containing 5-TMRIA
-
Spill cleanup materials
Step-by-Step Waste Collection Procedure:
-
Waste Identification: Clearly identify all waste materials containing 5-TMRIA as hazardous.
-
Waste Segregation: Do not mix 5-TMRIA waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6]
-
Container Selection: Use a chemically resistant, leak-proof container for all 5-TMRIA waste. If possible, use the original container.[6]
-
Container Labeling: Affix a "Hazardous Waste" label to the container, clearly indicating the chemical name ("this compound") and any other information required by your institution.[6]
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and situated away from incompatible materials.[6]
-
Disposal Request: Contact your institution's EHS department to schedule the collection and disposal of the hazardous waste.[6]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 5-TMRIA.
Caption: Disposal workflow for this compound (5-TMRIA).
Decontamination of Labware
For reusable labware, a triple rinse protocol is recommended.[7]
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone) that will dissolve 5-TMRIA.
-
Collect all rinsate as hazardous waste in your designated 5-TMRIA waste container.
-
After the triple rinse, the glassware can typically be washed according to standard laboratory procedures.
Important Considerations:
-
Regulatory Compliance: Waste disposal legislation can vary significantly by country, state, and territory.[5] Always consult and adhere to the regulations specific to your location.[2][8]
-
Do Not Use Drains: Under no circumstances should 5-TMRIA or its waste be discharged into sewer systems.[7] Rhodamines are known to be toxic to aquatic life, and this practice can lead to significant environmental contamination.[1]
-
Professional Disposal: The recommended disposal method for 5-TMRIA is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Your institution's EHS department will facilitate this process.
References
- 1. How should rhodamines be disposed of? | AAT Bioquest [aatbio.com]
- 2. aksci.com [aksci.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. eurogentec.com [eurogentec.com]
- 6. benchchem.com [benchchem.com]
- 7. targetmol.com [targetmol.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guide for Handling Tetramethylrhodamine-5-iodoacetamide
Researchers and drug development professionals require clear, immediate, and reliable safety information when handling chemical reagents. This document provides a comprehensive guide to the safe handling of Tetramethylrhodamine-5-iodoacetamide (5-TMRIA), a thiol-reactive fluorescent dye. The following procedures and recommendations are designed to ensure laboratory safety and proper disposal, fostering a secure research environment.
Hazard Identification and Classification
This compound is a chemical used for labeling proteins and DNA fragments.[1][2][3] While some suppliers classify it as non-hazardous, others indicate that it may be an irritant and harmful if swallowed or in contact with skin.[4][5] Therefore, it is crucial to handle this compound with caution.
Potential Hazards:
-
May cause irritation to the skin, eyes, and respiratory tract.[5]
-
Harmful if swallowed or in contact with skin.[5]
-
The toxicological properties have not been fully investigated.[5][6]
| Hazard Statement | Classification Source |
| Harmful if swallowed or in contact with skin | Eurogentec Safety Data Sheet[5] |
| May cause respiratory tract irritation | Eurogentec Safety Data Sheet[5] |
| Not a hazardous substance or mixture | MedchemExpress Safety Data Sheet[4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to minimize exposure. The following PPE should be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant, powder-free nitrile gloves. Double-gloving is recommended.[7][8] |
| Eye Protection | Safety Goggles | Safety goggles with side-shields or a face shield if splashing is possible.[4] |
| Body Protection | Lab Coat/Gown | A disposable, low-permeability lab coat or gown with long sleeves and tight-fitting cuffs.[8] |
| Respiratory Protection | Respirator | An N-95 or higher-rated respirator should be used, especially when handling the powder form, to avoid inhalation of dust.[7][9] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice of wearing closed-toe shoes must be followed. |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are accessible.[4]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[4][10]
-
Dispensing: When weighing or transferring the solid compound, use non-sparking tools and take care to avoid creating dust.[10]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Recommended storage temperatures are -20°C for long-term storage (up to 1 month) and -80°C for extended periods (up to 6 months).[1]
-
Store away from incompatible materials such as oxidizing agents.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5][10] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[4][5][10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5][10] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, prevent entry into waterways and contact emergency services.[4][10] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE (gloves, lab coats), in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the dye in a clearly labeled, sealed hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:114458-99-0 | Chemsrc [chemsrc.com]
- 3. 5-TMRIA [this compound] - 5 mg [anaspec.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. eurogentec.com [eurogentec.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Personal protective equipment for preparing toxic drugs [gerpac.eu]
- 10. targetmol.com [targetmol.com]
- 11. etad.com [etad.com]
- 12. This compound Dihydroiodide (5-TMRIA), single isomer 5 mg | Buy Online [thermofisher.com]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
